NMD670
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2354321-33-6 |
|---|---|
Formule moléculaire |
C12H10BrNO4 |
Poids moléculaire |
312.12 g/mol |
Nom IUPAC |
(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-7(12(15)16)18-11-3-2-8(13)6-9(11)10-4-5-17-14-10/h2-7H,1H3,(H,15,16)/t7-/m0/s1 |
Clé InChI |
XKXLEZCOELWNMB-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)C2=NOC=C2 |
SMILES canonique |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)C2=NOC=C2 |
Origine du produit |
United States |
Foundational & Exploratory
Investigational Drug NMD670 for Charcot-Marie-Tooth Disease: A Technical Guide
Introduction
Charcot-Marie-Tooth (CMT) disease, a group of hereditary sensory and motor neuropathies, is characterized by progressive muscle weakness and atrophy, sensory loss, and skeletal deformities. With no currently approved disease-modifying therapies, the focus of drug development has turned to novel mechanisms to alleviate symptoms and improve function. NMD670, an investigational small molecule developed by NMD Pharma, represents a promising therapeutic approach for patients with CMT. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and ongoing clinical development for the treatment of CMT.
Mechanism of Action: Targeting the CIC-1 Chloride Ion Channel
This compound is a first-in-class, orally administered small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (CIC-1).[1][2][3] The CIC-1 channel plays a crucial role in regulating the excitability of skeletal muscle fibers. By conducting chloride ions into the muscle cell, CIC-1 helps to repolarize the cell membrane after a muscle action potential, thereby dampening muscle excitability.
In neuromuscular disorders like CMT, the transmission of signals across the neuromuscular junction (NMJ)—the synapse between a motor neuron and a muscle fiber—is often impaired.[1][4][5] This can be due to the degeneration of axons or the formation of new, less efficient neuromuscular junctions.[1] NMD Pharma has demonstrated that inhibiting CIC-1 with this compound can amplify the muscle's responsiveness to weak nerve signals, thereby improving neuromuscular transmission and restoring skeletal muscle function.[1][2] This novel therapeutic strategy has shown compelling preclinical efficacy in animal models of various neuromuscular disorders, including CMT.[3][6][7]
The proposed mechanism of action for this compound in CMT is visualized in the following signaling pathway diagram.
References
- 1. NMD Pharma publishes new data on the role of ClC-1 inhibition in Charcot-Marie-Tooth in the Annals of Clinical and Translational Neurology — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 3. cmtrf.org [cmtrf.org]
- 4. Neuromuscular transmission deficits in patients with CMT and ClC-1 inhibition in CMT animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMD Pharma Reports Results from the ESTABLISH Study – an International Observational Study of Neuromuscular Function in Charcot-Marie-Tooth Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 6. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model | The Lundbeck Foundation [lundbeckfonden.com]
- 7. firstwordpharma.com [firstwordpharma.com]
An In-depth Technical Guide to NMD670: A Novel ClC-1 Inhibitor for Neuromuscular Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
NMD670 is a first-in-class, orally bioavailable small molecule inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1.[1][2] By selectively targeting ClC-1, this compound enhances neuromuscular transmission and improves muscle function, offering a promising therapeutic strategy for a range of neuromuscular disorders characterized by muscle weakness and fatigue.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and clinical development of this compound. Detailed summaries of preclinical and clinical data, experimental methodologies, and key signaling pathways are presented to support further research and development efforts in this field.
Chemical Structure and Physicochemical Properties
This compound, also known as NMDP-01, is a propanoic acid derivative with a well-defined chemical structure.[5]
IUPAC Name: (S)-2-(4-bromo-2-(isoxazol-3-yl)phenoxy)propanoic acid
SMILES String: OC(--INVALID-LINK--OC1=CC=C(Br)C=C1C2=NOC=C2)=O
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C12H10BrNO4 | [6] |
| Molecular Weight | 312.12 g/mol | [6] |
| CAS Number | 2354321-33-6 | [6] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO (100 mg/mL) | [7] |
| EC50 for ClC-1 | 1.6 µM | [6][7] |
Pharmacological Properties
Mechanism of Action
This compound is a potent and selective inhibitor of the ClC-1 chloride channel, which is predominantly expressed in the sarcolemma of skeletal muscle fibers.[1][2] The ClC-1 channel plays a crucial role in regulating the excitability of muscle cells by contributing to the resting membrane potential.[8] In healthy individuals, the influx of chloride ions through ClC-1 channels helps to repolarize the muscle membrane after an action potential, preventing excessive muscle excitability.
In certain neuromuscular disorders, such as Myasthenia Gravis (MG), the transmission of nerve impulses to muscles is impaired.[5] this compound works by inhibiting the ClC-1 channel, which reduces the chloride influx and thereby enhances the excitability of the muscle fiber membrane in response to nerve signals.[1] This amplification of the neuromuscular transmission is believed to restore muscle function and alleviate symptoms of muscle weakness.[3][4]
Signaling Pathway
The following diagram illustrates the role of ClC-1 at the neuromuscular junction and the mechanism of action of this compound.
Preclinical and Clinical Development
This compound is currently under investigation in several clinical trials for the treatment of Myasthenia Gravis (MG), Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease.[4][5][9]
Preclinical Studies
Preclinical evaluation of this compound has been conducted in rat models of Experimental Autoimmune Myasthenia Gravis (EAMG).[3][8] In these studies, oral administration of this compound demonstrated a significant improvement in muscle function, including enhanced grip strength and rotarod endurance.[7] Electrophysiological measurements in isolated muscle fibers from EAMG rats showed that this compound increases the amplitude of the endplate potential and restores action potential excitation.[7]
Clinical Trials
A Phase 1/2a clinical trial (NCT04945774) has been completed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with MG.[2][3][10] The study consisted of a single ascending dose (SAD) and multiple ascending dose (MAD) phase in healthy subjects, followed by a randomized, placebo-controlled, crossover phase in MG patients.[1][2]
A Phase 2b dose-ranging study (SYNAPSE-MG trial; NCT06414954) is currently ongoing to further evaluate the efficacy and safety of this compound in a larger population of patients with generalized MG.[11][12][13]
Quantitative Data Summary
| Study Phase | Population | Dosing Regimen | Key Findings | Reference |
| Phase 1 | Healthy Volunteers | Single Ascending Doses (50-1600 mg) and Multiple Ascending Doses (200-600 mg daily or 400 mg twice daily) | Generally safe and well-tolerated. Myotonia observed at highest doses, indicating target engagement. | [1] |
| Phase 1/2a | Myasthenia Gravis Patients (n=12) | Single doses of 400 mg and 1200 mg (crossover design) | Statistically significant improvements in Quantitative Myasthenia Gravis (QMG) score with the 400 mg dose. Favorable safety profile. | [2][5] |
| Preclinical (EAMG Rat Model) | EAMG Rats | 20 mg/kg oral administration, twice daily for 2 weeks | Enhanced grip strength and rotarod endurance. Increased amplitude of endplate potential. | [6][7] |
Experimental Protocols
Experimental Autoimmune Myasthenia Gravis (EAMG) Rat Model
The EAMG rat model is a widely used preclinical model to study the pathogenesis of Myasthenia Gravis and to evaluate potential therapeutic interventions. A common protocol for inducing EAMG in Lewis rats involves:
-
Immunization: Rats are immunized with a synthetic peptide corresponding to the immunogenic region 97-116 of the rat acetylcholine receptor (AChR) α-subunit.[14] The peptide is emulsified in Complete Freund's Adjuvant (CFA).
-
Booster: A second immunization with the same peptide in Incomplete Freund's Adjuvant (IFA) is administered 30 days after the initial immunization.[14]
-
Symptom Development: Clinical signs of muscle weakness typically appear approximately 10-14 days after the booster immunization.[14]
-
Assessment: Disease severity is assessed by monitoring body weight, muscle strength (e.g., grip strength test), and motor coordination (e.g., rotarod test).[15]
Clinical Trial Workflow
The following diagram outlines the typical workflow for the Phase 2 clinical trials of this compound.
Conclusion
This compound represents a novel and promising therapeutic approach for the treatment of neuromuscular disorders. Its targeted mechanism of action, oral bioavailability, and encouraging preclinical and early clinical data highlight its potential to address the significant unmet medical needs of patients with conditions such as Myasthenia Gravis, Spinal Muscular Atrophy, and Charcot-Marie-Tooth disease. The ongoing Phase 2b clinical trial will provide further insights into the efficacy and safety of this compound and will be crucial in determining its future role in the management of these debilitating diseases. This technical guide serves as a valuable resource for the scientific community to understand the foundational science and clinical development of this innovative molecule.
References
- 1. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis | The Lundbeck Foundation [lundbeckfonden.com]
- 3. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 5. myastheniagravisnews.com [myastheniagravisnews.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdaconference.org [mdaconference.org]
- 9. NMD Pharma initiates Phase II trial of this compound in Spinal Muscular Atrophy — NMD Pharma [nmdpharma.com]
- 10. NMD Pharma Doses the First Myasthenia Gravis Patient in a Combined Phase I/IIa Clinical Trial of this compound — NMD Pharma [nmdpharma.com]
- 11. youtube.com [youtube.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound for Myasthenia Gravis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. dovepress.com [dovepress.com]
- 15. Experimental autoimmune myasthenia gravis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
NMD670 Early-Phase Clinical Trial Results: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMD670 is an investigational, first-in-class, orally administered small molecule designed to enhance neuromuscular function by inhibiting the skeletal muscle-specific chloride ion channel, ClC-1.[1][2] Developed by NMD Pharma, this novel therapeutic agent aims to address the unmet medical need in several neuromuscular disorders characterized by muscle weakness and fatigue.[3] This technical guide provides a comprehensive overview of the publicly available results from the early-phase clinical trials of this compound, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action: ClC-1 Inhibition
This compound's therapeutic potential lies in its targeted inhibition of the ClC-1 chloride channel, which is predominantly expressed in skeletal muscle.[1][4] The ClC-1 channel plays a crucial role in regulating muscle fiber excitability. By allowing an influx of chloride ions, it contributes to the repolarization of the muscle cell membrane after an action potential, thus preventing excessive muscle excitability. In certain neuromuscular diseases, such as myasthenia gravis (MG), the transmission of nerve signals to the muscle is impaired. By partially inhibiting ClC-1, this compound reduces the chloride influx, thereby increasing the excitability of the muscle fiber and amplifying its response to weakened nerve signals.[2][5] This ultimately leads to improved neuromuscular transmission and enhanced muscle contraction.
Signaling Pathway Diagram
Caption: this compound inhibits the ClC-1 channel, reducing chloride influx and enhancing muscle fiber excitability.
Early-Phase Clinical Trial Program
The early-phase clinical development of this compound included a Phase I study in healthy volunteers and a Phase I/IIa proof-of-concept study in patients with myasthenia gravis.[1][6]
Phase I Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.[4]
Experimental Protocol:
-
Study Design: The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[4]
-
Participants: A total of 87 healthy male and female volunteers were enrolled.[4]
-
Dosing:
-
Key Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetic and pharmacodynamic parameters were also assessed.[4]
Results:
| Parameter | Observation |
| Safety | This compound was generally safe and well-tolerated. No serious adverse events (SAEs) were reported.[4] |
| Tolerability | Myotonia (muscle stiffness) was observed at the highest dose levels in the SAD study. This was considered an on-target pharmacological effect and resolved spontaneously.[4] |
| Pharmacokinetics | (Detailed quantitative data not publicly available) |
| Pharmacodynamics | The occurrence of myotonia at higher doses indicated pharmacological target engagement.[4] |
Phase I/IIa Study in Myasthenia Gravis Patients
A Phase I/IIa study was conducted to establish the first clinical proof-of-mechanism for this compound in patients with myasthenia gravis.[1][7]
Experimental Protocol:
-
Study Design: The Phase IIa part was a randomized, placebo-controlled, double-blind, three-way crossover study.[6][8]
-
Participants: 12 patients with generalized myasthenia gravis (gMG) who were positive for anti-acetylcholine receptor (AChR) antibodies were enrolled.[8]
-
Dosing: Patients received a single oral dose of 400 mg this compound, 1200 mg this compound, or a placebo in a crossover fashion.[8]
-
Key Assessments: The primary endpoints were safety and efficacy, with efficacy measured by the change in the Quantitative Myasthenia Gravis (QMG) score. Electrophysiological endpoints were also evaluated to demonstrate target engagement.[1][7]
Results:
| Parameter | Observation |
| Safety | This compound was safe and well tolerated in MG patients. The incidence of treatment-related side effects was similar to placebo. The most commonly reported adverse events were fatigue and headache.[8] |
| Efficacy (QMG Score) | Statistically significant and clinically meaningful improvements in the QMG score were observed. The 400 mg dose showed a statistically significant improvement compared to placebo. Up to 50% of patients were classified as responders.[7][8] |
| Efficacy (Individual QMG Components) | Improvements were noted in hand grip strength, speech, and ocular symptoms (double vision and drooping eyelids).[8] |
| Pharmacodynamics | Electrophysiological data demonstrated target engagement and restoration of neuromuscular transmission.[7] |
Experimental Workflow Diagram
Caption: A three-way crossover design for the Phase IIa trial of this compound in myasthenia gravis patients.
Conclusion and Future Directions
The early-phase clinical trials of this compound have provided promising results, demonstrating a favorable safety profile and proof-of-mechanism in patients with myasthenia gravis. The observed improvements in muscle function, as measured by the QMG score, support the continued development of this compound as a potential novel treatment for neuromuscular disorders.
Following these positive results, NMD Pharma has initiated a Phase 2b clinical trial (SYNAPSE-MG) to further evaluate the safety and efficacy of different dose levels of this compound in a larger population of adult patients with generalized myasthenia gravis.[9][10] Additionally, Phase 2 trials are underway to investigate this compound in patients with spinal muscular atrophy (SMA) and Charcot-Marie-Tooth (CMT) disease, expanding the potential therapeutic applications of this innovative ClC-1 inhibitor.[5] The outcomes of these ongoing and future studies will be crucial in determining the role of this compound in the management of these debilitating conditions.
References
- 1. NMD Pharma Reports Positive Top-Line Data from a Phase [globenewswire.com]
- 2. NMD Pharma Publishes Comprehensive Data Package for this compound in Science Translational Medicine — NMD Pharma [nmdpharma.com]
- 3. Study: Pill makes patients with life-threatening muscle weakness stronger | EurekAlert! [eurekalert.org]
- 4. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 5. NMD Pharma to Present Data on its Skeletal Muscle Targeted Therapy for Rare Neuromuscular Diseases at the 2024 AANEM Annual Meeting — NMD Pharma [nmdpharma.com]
- 6. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
- 7. labiotech.eu [labiotech.eu]
- 8. myastheniagravisnews.com [myastheniagravisnews.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. NMD Pharma Initiates Phase 2b Trial of this compound in Generalized Myasthenia Gravis Patients — NMD Pharma [nmdpharma.com]
NMD670: A Novel ClC-1 Inhibitor with Broad Therapeutic Potential in Neuromuscular Disorders
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NMD670, a first-in-class, orally bioavailable small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1), is emerging as a promising therapeutic candidate with the potential to address a range of neuromuscular disorders. By modulating muscle membrane excitability, this compound aims to amplify the muscle's response to weak neural signals, thereby restoring muscle function. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the development of this compound for Myasthenia Gravis (MG), Charcot-Marie-Tooth (CMT) disease, and Spinal Muscular Atrophy (SMA). Detailed experimental methodologies, quantitative data summaries, and visualizations of the underlying mechanism of action are presented to offer a comprehensive resource for the scientific community.
Introduction: The Role of ClC-1 in Neuromuscular Function
The ClC-1 channel is a voltage-gated chloride channel predominantly expressed in skeletal muscle. It plays a crucial role in regulating the resting membrane potential and repolarizing the muscle membrane after an action potential.[1] In healthy individuals, this function is vital for maintaining normal muscle excitability and preventing spontaneous muscle contractions.[2] In several neuromuscular disorders, the transmission of signals from nerves to muscles is impaired, leading to muscle weakness and fatigue.[3] By inhibiting ClC-1, this compound reduces the chloride conductance of the muscle membrane, making it more excitable and responsive to neuronal input.[2][3] This novel mechanism of action holds the potential to improve muscle strength and function in a variety of neuromuscular conditions.[4]
Mechanism of Action of this compound
This compound acts as a selective inhibitor of the ClC-1 chloride channel. The inhibition of ClC-1 leads to a series of downstream effects that ultimately enhance muscle contraction in response to nerve signals.
Caption: this compound inhibits the ClC-1 channel, enhancing muscle function.
Preclinical Evidence
Preclinical studies in various animal models of neuromuscular disorders have provided the foundational evidence for the therapeutic potential of this compound.
Myasthenia Gravis (MG)
In a rat model of experimental autoimmune myasthenia gravis (EAMG), administration of this compound demonstrated significant improvements in muscle function.[5]
Table 1: Preclinical Efficacy of this compound in a Rat Model of Myasthenia Gravis
| Parameter | Observation | Source |
| Neuromuscular Transmission | Enhanced neuromuscular transmission was observed. | [5] |
| Muscle Function | Restored muscle function and improved mobility were noted after both single and prolonged administration. | [5] |
| Electromyography (EMG) | Positive effects on EMG recordings were documented. | [4] |
| Survival and Body Weight | Increased survival and higher body weight were observed in treated animals. | [4] |
| Respiratory Function | Increased muscle and respiratory function was noted. | [4] |
Charcot-Marie-Tooth (CMT) Disease
Preclinical investigations in mouse models of CMT have shown that this compound can correct deficits at the neuromuscular junction (NMJ) and improve muscle contractility.[6][7]
Table 2: Preclinical Efficacy of this compound in Mouse Models of Charcot-Marie-Tooth Disease
| Parameter | Observation | Source |
| Neuromuscular Junction (NMJ) Deficits | Corrected NMJ deficits were observed. | [6] |
| Muscle Contractile Function | Improved muscle contractile function was demonstrated. | [6] |
| Maximum Muscle Force | Led to improvements in maximum muscle force. | [8] |
| Muscle Endurance | Resulted in enhanced muscle endurance. | [8] |
Clinical Development
This compound is currently being evaluated in multiple clinical trials for various neuromuscular disorders.
Myasthenia Gravis (MG)
A Phase I/IIa clinical trial has been completed, and a Phase 2b trial (SYNAPSE-MG) is ongoing.
Table 3: Summary of Phase I/IIa Clinical Trial Results for this compound in Myasthenia Gravis
| Parameter | Result | Source |
| Safety and Tolerability | This compound was found to be safe and well-tolerated in both healthy volunteers and MG patients. | [9] |
| Quantitative Myasthenia Gravis (QMG) Total Score | Clinically and statistically significant improvements were observed. The 400 mg dose reached statistical significance compared to placebo. | [10][11] |
| Responder Rate | Up to 50% of patients met the pre-specified responder criteria as early as 3 hours after a single dose. | [9][10] |
| Target Engagement | Electrophysiological endpoints demonstrated target engagement and restoration of neuromuscular transmission. | [9] |
Charcot-Marie-Tooth (CMT) Disease
A Phase 2a clinical trial (SYNAPSE-CMT) is currently underway to evaluate the efficacy and safety of this compound in patients with CMT type 1 and type 2.[8]
Table 4: Overview of the SYNAPSE-CMT Phase 2a Clinical Trial
| Parameter | Details | Source |
| Trial Design | Randomized, double-blind, placebo-controlled. | [8] |
| Patient Population | 80 adults with genetically confirmed CMT type 1 or 2. | [8] |
| Treatment | This compound or placebo administered orally twice daily for 21 days. | [8] |
| Primary Endpoints | Changes in physical function assessed by the six-minute walk test (6MWT), 10-meter walk/run, and timed-up-and-go tests. | [8] |
| Secondary Endpoints | Measures of disease severity, fatigue, neuropathy, quality of life, and safety. | [8] |
Spinal Muscular Atrophy (SMA)
A Phase 2 clinical trial (SYNAPSE-SMA) is actively recruiting ambulatory adult patients with SMA Type 3.[12]
Table 5: Overview of the SYNAPSE-SMA Phase 2 Clinical Trial (NCT05794139)
| Parameter | Details | Source |
| Trial Design | Randomized, double-blind, placebo-controlled, 2-way crossover study. | [12][13] |
| Patient Population | Approximately 54 ambulatory adults (18-75 years) with a clinical diagnosis of Type 3 SMA. | [13][14] |
| Treatment | This compound or placebo administered orally twice daily for 21 days, followed by a crossover to the opposite treatment after a washout period. | [13][15] |
| Primary Endpoint | Change from baseline in the total distance walked during the 6-minute walk test (6MWT). | [13] |
| Secondary Endpoints | Safety, tolerability, muscle strength (handheld dynamometry), motor function (Revised Hammersmith Scale), and fatigue. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols relevant to the evaluation of this compound.
In Vivo Electrophysiology in a Rodent Model (Representative Protocol)
This protocol describes a general procedure for assessing neuromuscular function in a rodent model, which can be adapted to evaluate the effects of this compound.
Caption: A typical workflow for in vivo electrophysiological studies.
Protocol Steps:
-
Anesthesia and Surgery: The rodent is anesthetized, and the sciatic nerve is surgically exposed.
-
Electrode Placement: Stimulating electrodes are placed on the nerve, and recording electrodes are placed on the corresponding muscle.
-
Baseline Recording: Baseline compound muscle action potentials (CMAPs) are recorded to establish a pre-treatment functional level.
-
Drug Administration: this compound or a vehicle control is administered.
-
Post-Treatment Recording: CMAPs are recorded at various time points after administration to assess changes in neuromuscular transmission.
-
Data Analysis: The amplitude and latency of the CMAPs are analyzed to quantify the effects of the treatment.
Six-Minute Walk Test (6MWT) (Clinical Protocol)
The 6MWT is a key functional endpoint in the SYNAPSE-SMA and SYNAPSE-CMT clinical trials.[8][13]
Protocol Steps:
-
Patient Instruction: The patient is instructed to walk as far as possible in six minutes along a designated flat, straight corridor. They are permitted to slow down and rest if necessary.
-
Test Execution: The test is timed for exactly six minutes. The administrator provides standardized encouragement at specific intervals.
-
Distance Measurement: The total distance walked in six minutes is recorded.
-
Fatigue Assessment: In some protocols, the distance covered in each minute is recorded to assess for fatigue-related decline in walking speed.[16]
-
Safety Monitoring: The patient's heart rate, oxygen saturation, and perceived exertion are monitored before and after the test.
Future Directions and Conclusion
The preclinical and early clinical data for this compound are highly encouraging, suggesting a broad therapeutic potential across a spectrum of neuromuscular disorders characterized by impaired neuromuscular transmission. The ongoing Phase 2 clinical trials in MG, CMT, and SMA will provide crucial efficacy and safety data to further define the role of this compound in treating these debilitating conditions. The unique mechanism of action, targeting the muscle directly to enhance its responsiveness to nerve signals, represents a novel and promising strategy in the field of neuromuscular medicine. Successful outcomes from the current clinical development program could establish this compound as a valuable new therapeutic option for patients with limited or no effective treatments.
References
- 1. ClC-1 Chloride Channel: Inputs on the Structure–Function Relationship of Myotonia Congenita-Causing Mutations | MDPI [mdpi.com]
- 2. What are CLCN1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. NMD Pharma publishes new data on the role of ClC-1 inhibition in Charcot-Marie-Tooth in the Annals of Clinical and Translational Neurology - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmtrf.org [cmtrf.org]
- 7. Neuromuscular transmission deficits in patients with CMT and ClC‐1 inhibition in CMT animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charcot-marie-toothnews.com [charcot-marie-toothnews.com]
- 9. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]
- 10. NMD Pharma to present this compound clinical data from a Phase I/IIa trial in myasthenia gravis at the 28th International Annual Congress of the World Muscle Society — NMD Pharma [nmdpharma.com]
- 11. myastheniagravisnews.com [myastheniagravisnews.com]
- 12. curesma.org [curesma.org]
- 13. mdaconference.org [mdaconference.org]
- 14. Safety and Efficacy of this compound in Ambulatory Adult Patients With Type 3 Spinal Muscular Atrophy [ctv.veeva.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Six-Minute Walk Test demonstrates motor fatigue in spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
NMD670: A Technical Deep-Dive into the Discovery and Development of a First-in-Class ClC-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NMD670 is a pioneering, orally bioavailable small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1). Developed by NMD Pharma, a clinical-stage biotechnology company, this compound represents a novel therapeutic strategy for a range of neuromuscular diseases characterized by impaired neuromuscular transmission. By selectively targeting ClC-1, this compound enhances muscle excitability and responsiveness to neuronal signals, thereby restoring muscle function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, summarizing key preclinical and clinical data, and outlining the experimental protocols that have defined its trajectory.
Introduction: The Rationale for ClC-1 Inhibition
In healthy skeletal muscle, the ClC-1 channel is crucial for stabilizing the muscle fiber membrane potential and preventing hyperexcitability. However, in certain neuromuscular disorders, such as Myasthenia Gravis (MG), Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease, the transmission of signals from nerves to muscles is compromised. This leads to a reduced safety factor for neuromuscular transmission, resulting in muscle weakness and fatigue. The foundational hypothesis behind this compound is that by partially inhibiting ClC-1, the muscle fiber membrane becomes more excitable and responsive to the weakened nerve signals, thereby restoring effective muscle contraction. NMD Pharma was founded in 2015 as a spin-off from Aarhus University, Denmark, based on over 15 years of research into muscle physiology and the role of ion channels in muscle excitability.[1][2][3]
Discovery and Preclinical Development of this compound
Compound Identification and Optimization
This compound was identified as a potent and selective inhibitor of the ClC-1 channel. It is an orally bioavailable small molecule, a critical attribute for chronic disease management.[4][5]
| Compound ID | Target | EC50 | Chemical Formula | CAS Number |
| This compound | ClC-1 Chloride Channel | 1.6 µM | C12H10BrNO4 | 2354321-33-6 |
| Table 1: Key characteristics of this compound.[4][5] |
Mechanism of Action
This compound's therapeutic effect is derived from its specific inhibition of the ClC-1 ion channel in skeletal muscle.
Preclinical Efficacy
This compound has demonstrated significant efficacy in various animal models of neuromuscular diseases.
Myasthenia Gravis (MG): In a rat model of experimental autoimmune myasthenia gravis (EAMG), a single administration of this compound at 20 mg/kg was shown to enhance neuromuscular transmission and restore muscle function.[4][5] The study, published in Science Translational Medicine, provided the foundational proof-of-concept for progressing this compound into clinical trials for MG.[6][7]
Charcot-Marie-Tooth (CMT) Disease: Preclinical studies in two different mouse models of CMT demonstrated that treatment with this compound corrected deficits at the neuromuscular junction and improved muscle contractile function.[8][9] These findings, published in the Annals of Clinical and Translational Neurology, highlighted the potential of this compound as a therapeutic option for CMT.[8][9][10]
Spinal Muscular Atrophy (SMA): NMD Pharma has also reported compelling preclinical evidence for the efficacy of this compound in animal models of SMA, which supported the initiation of clinical trials for this indication.[11]
Preclinical Experimental Protocols
While the full detailed protocols are available in the cited publications, a general workflow for the preclinical evaluation of this compound in the EAMG rat model is outlined below.
Clinical Development of this compound
The clinical development of this compound has progressed through Phase 1 and into multiple Phase 2 trials for different neuromuscular indications.
Phase 1 Clinical Trial
A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound. The findings were published in Clinical Pharmacology & Therapeutics. The study established a favorable safety and tolerability profile for this compound, supporting its progression into patient populations.
| Study Phase | Population | Design | Key Findings |
| Phase 1 | Healthy Volunteers | Randomized, double-blind, placebo-controlled, single and multiple ascending dose | Favorable safety and tolerability profile, pharmacokinetic parameters supportive of further development |
| Table 2: Overview of the Phase 1 clinical trial of this compound. |
Phase 2 Clinical Trials
Following the successful Phase 1 study, this compound has advanced into several Phase 2 clinical trials.
Myasthenia Gravis (MG): A Phase 2a, single-dose, proof-of-mechanism, randomized, placebo-controlled, double-blind, three-way crossover study was conducted in 12 patients with MG. The results, published in Science Translational Medicine, demonstrated clinically significant improvements in the Quantitative Myasthenia Gravis (QMG) score and provided the first clinical proof-of-mechanism for a ClC-1 inhibitor in MG.[6][7]
Spinal Muscular Atrophy (SMA): A Phase 2 clinical trial is ongoing to evaluate the efficacy, safety, and tolerability of this compound in ambulatory adult patients with SMA Type 3.[11]
Charcot-Marie-Tooth (CMT) Disease: A Phase 2a clinical trial, named SYNAPSE-CMT, is currently evaluating the efficacy, safety, and tolerability of a twice-daily oral dose of this compound in adult patients with CMT type 1 and type 2.[8][9]
Clinical Trial Design
A generalized design for the Phase 2a proof-of-concept study in Myasthenia Gravis is depicted below. Specific details are available in the full publication.
Future Directions
The promising preclinical and early clinical data for this compound have paved the way for its continued development in a range of neuromuscular diseases. Ongoing and planned clinical trials will further elucidate the efficacy and safety profile of this compound and its potential to become a transformative therapy for patients with debilitating muscle weakness and fatigue. The development of this compound exemplifies a targeted, mechanism-based approach to drug discovery, translating fundamental insights in muscle physiology into a promising clinical candidate.
References
- 1. NMD Pharma - 2025 Company Profile, Team, Funding, Competitors & Financials - Tracxn [tracxn.com]
- 2. pitchbook.com [pitchbook.com]
- 3. NMD Pharma [nmdpharma.com]
- 4. This compound sodium | ClC-1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. New Potential treatment found for patients suffering from Myasthenia Gravis: Study [medicaldialogues.in]
- 8. NMD Pharma publishes new data on the role of ClC-1 [globenewswire.com]
- 9. NMD Pharma | Globenewswire [via.ritzau.dk]
- 10. Scientific publications — NMD Pharma [nmdpharma.com]
- 11. Beyond Motor Neurons in Spinal Muscular Atrophy: A Focus on Neuromuscular Junction [mdpi.com]
NMD670: A Deep Dive into its Impact on Cellular Pathways in Neuromuscular Disorders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways modulated by NMD670, a novel, first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1). The information presented here is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action and therapeutic potential of this compound in treating various neuromuscular disorders.
Core Cellular Pathway: Enhancement of Neuromuscular Transmission
The primary cellular pathway affected by this compound administration is the neuromuscular transmission at the neuromuscular junction (NMJ). This compound's mechanism of action revolves around the targeted inhibition of the ClC-1 ion channel, which plays a crucial role in regulating muscle fiber excitability.[1][2][3][4][5][6]
In healthy individuals, a delicate balance exists at the NMJ between excitatory signals, primarily mediated by acetylcholine (B1216132) (ACh), and inhibitory signals. The binding of ACh to its receptors on the muscle fiber surface triggers an influx of positive ions, leading to depolarization and muscle contraction. Conversely, the ClC-1 channel facilitates an influx of chloride ions, which hyperpolarizes the muscle membrane, thus dampening its excitability and promoting relaxation.[2][4]
In several neuromuscular disorders, such as Myasthenia Gravis (MG), Charcot-Marie-Tooth (CMT) disease, and Spinal Muscular Atrophy (SMA), the excitatory signal at the NMJ is compromised.[1][3][7] This can be due to a reduction in ACh receptors, nerve damage, or other factors that weaken the signal from the motor neuron to the muscle.[2][3][4] In such conditions, the inhibitory current through ClC-1 channels can overpower the weakened excitatory signal, leading to failed muscle fiber activation, and resulting in the characteristic symptoms of muscle weakness and fatigue.[2]
This compound acts by specifically inhibiting the ClC-1 channel.[1][5][6] This reduction in the inhibitory chloride current effectively amplifies the muscle's responsiveness to the existing, albeit weakened, excitatory signals from the motor neurons.[1][6] By shifting the balance in favor of excitation, this compound enhances neuromuscular transmission and restores skeletal muscle function.[1][2][6]
Quantitative Data from Clinical Trials
This compound is currently being evaluated in several Phase 2 clinical trials for Myasthenia Gravis, Charcot-Marie-Tooth Disease, and Spinal Muscular Atrophy Type 3.[1][7] These trials are randomized, double-blind, and placebo-controlled to ensure the robustness of the findings.[1][7] The primary endpoints are designed to measure improvements in muscle function and overall quality of life for patients.
Table 1: Summary of this compound Clinical Trials and Efficacy Measures
| Disorder | Trial Phase | Key Efficacy Measures | Observed/Expected Outcome with this compound |
| Myasthenia Gravis (MG) | Phase 2b | Quantitative Myasthenia Gravis (QMG) score | Decrease in score indicating symptom improvement.[3][7] |
| Myasthenia Gravis Activities of Daily Living (MG-ADL) score | Decrease in score indicating improved daily function.[7] | ||
| Myasthenia Gravis Composite (MGC) score | Decrease in score indicating reduced disease severity.[7] | ||
| Myasthenia Gravis Quality of Life 15 revised (MG-QOL15r) score | Decrease in score indicating improved quality of life.[7] | ||
| Charcot-Marie-Tooth (CMT) Disease Types 1 & 2 | Phase 2a | 6-minute walk test (6MWT) | Increase in distance walked.[1] |
| 10-meter walk/run test (10MW/R) | Decrease in time to complete.[1] | ||
| Timed-up-and-go test (TUG) | Decrease in time to complete.[1] | ||
| Spinal Muscular Atrophy (SMA) Type 3 | Phase 2 | Measures of muscle strength and function | Improvement in muscle function.[5][7] |
Experimental Protocols
The clinical evaluation of this compound involves rigorous, well-defined protocols to assess its safety, tolerability, efficacy, and pharmacokinetics.
Phase 2a Study in Charcot-Marie-Tooth Disease (SYNAPSE-CMT)
-
Study Design: Randomized, double-blind, placebo-controlled.[1]
-
Participants: 80 adult patients with genetically confirmed CMT1 or CMT2.[1]
-
Intervention: Oral administration of this compound or placebo, taken twice daily for 21 days.[1]
-
Primary Endpoints:
-
Secondary Endpoints: Safety and tolerability assessments.[1]
Phase 2b Study in Myasthenia Gravis
-
Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.[7]
-
Participants: Adult patients with Myasthenia Gravis.[7]
-
Intervention: Three different dose levels of this compound or placebo, administered as tablets twice a day for 21 days.[7]
-
Primary Endpoints:
-
Change from baseline in the Quantitative Myasthenia Gravis (QMG) total score.[7]
-
-
Secondary Endpoints:
Conclusion
This compound represents a targeted therapeutic approach for a range of neuromuscular disorders characterized by compromised neuromuscular transmission. Its specific inhibition of the ClC-1 chloride channel offers a novel mechanism to enhance muscle function by amplifying the response to neuronal signals. The ongoing clinical trials will provide crucial data on its efficacy and safety, potentially offering a new treatment paradigm for patients with these debilitating conditions. The well-designed experimental protocols and comprehensive endpoint measures will ensure a thorough evaluation of this compound's therapeutic potential.
References
- 1. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 2. youtube.com [youtube.com]
- 3. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myastheniagravisnews.com [myastheniagravisnews.com]
- 5. sma-europe.eu [sma-europe.eu]
- 6. NMD Pharma Announces FDA Orphan Drug Designation Granted to this compound for the Treatment of Patients with Charcot-Marie-Tooth Disease | The Lundbeck Foundation [lundbeckfonden.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Application Notes and Protocols for N-m-d-six-seventy: In-Vitro Characterization of a ClC-1 Chloride Channel Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request referenced NMD670 in the context of nonsense-mediated mRNA decay (NMD). However, publicly available scientific literature and clinical trial information consistently identify this compound as a potent and selective inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1. The "NMD" in this compound refers to the developing company, NMD Pharma A/S. This document provides detailed protocols for the in-vitro characterization of this compound based on its established mechanism of action as a ClC-1 inhibitor.
Introduction and Mechanism of Action
This compound is a first-in-class, orally bioavailable small molecule inhibitor of the human voltage-gated chloride channel ClC-1.[1][2] The ClC-1 channel is predominantly expressed in the sarcolemma of skeletal muscle fibers and is the primary contributor to the resting chloride conductance of these cells.[3][4] This high chloride conductance is crucial for stabilizing the muscle membrane potential and ensuring rapid repolarization following an action potential.[4][5]
In certain neuromuscular disorders, such as myasthenia gravis, the transmission of signals from nerves to muscles is impaired.[1] By partially inhibiting the ClC-1 channel, this compound reduces the chloride influx that normally counteracts membrane depolarization.[3] This enhances muscle fiber excitability and amplifies the muscle's responsiveness to weakened nerve signals, thereby restoring neuromuscular transmission and improving muscle function.[2][6]
Signaling Pathway: Role of ClC-1 in Muscle Excitability
The following diagram illustrates the role of ClC-1 in the electrical signaling at the neuromuscular junction and how its inhibition by this compound can restore muscle fiber excitation in a disease state.
Caption: Mechanism of this compound action on muscle excitability.
Quantitative Data Summary
The primary in-vitro measure for this compound's activity is its effect on ClC-1 channel currents, typically determined via electrophysiology.
| Compound | Target | Assay Type | Cell Line | Key Parameter | Value | Reference |
| This compound | ClC-1 | Electrophysiology | Not specified | EC50 | 1.6 µM | [7] |
EC50 (Half-maximal effective concentration) refers to the concentration of the drug that induces a response halfway between the baseline and maximum.
Experimental Protocols
The gold-standard in-vitro method for characterizing an ion channel inhibitor like this compound is the patch-clamp electrophysiology technique.[8] This allows for direct measurement of the ionic currents flowing through the ClC-1 channel in the presence and absence of the compound.
Key Experiment: Whole-Cell Patch-Clamp Assay for ClC-1 Inhibition
Objective: To determine the potency and mechanism of this compound inhibition on human ClC-1 channels expressed heterologously in a mammalian cell line.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably or transiently transfected with a plasmid encoding the human ClC-1 protein (gene CLCN1).[9][10]
Materials:
-
HEK293 cells expressing human ClC-1
-
Cell culture reagents (DMEM, FBS, penicillin/streptomycin, selection antibiotic if applicable)
-
Transfection reagent (e.g., Lipofectamine) and ClC-1 expression vector (for transient transfection)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
This compound stock solution (in DMSO) and final dilutions in extracellular solution
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.4 with NaOH.[9]
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH. (Using CsCl minimizes potassium channel contamination).[9]
-
This compound Working Solutions: Prepare a range of concentrations (e.g., 0.1 µM to 100 µM) by diluting the stock solution in the extracellular solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.2%.[9]
Experimental Workflow Diagram
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Detailed Protocol Steps:
-
Cell Preparation: Culture HEK293 cells expressing ClC-1 on glass coverslips. If using transient transfection, perform the transfection 24-48 hours prior to the experiment.[11]
-
Pipette Preparation: Pull glass pipettes to a resistance of approximately 3 MΩ when filled with the intracellular solution.[9]
-
Recording Setup: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation: Under visual guidance, carefully approach a single, healthy-looking cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Achieve Whole-Cell Mode: Apply a brief pulse of stronger suction to rupture the membrane patch within the pipette, establishing electrical continuity between the pipette and the cell interior.[8]
-
Baseline Current Recording:
-
Clamp the cell at a holding potential of 0 mV.[9]
-
Apply a series of voltage steps, for example, from -200 mV to +120 mV in 10 mV increments for 400 ms (B15284909) each.[9]
-
Record the resulting chloride currents. This provides the baseline activity of the ClC-1 channels.
-
-
Compound Application: Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound. Allow 2-5 minutes for the solution to exchange fully and the compound to reach equilibrium.
-
Test Current Recording: Repeat the voltage-step protocol from step 6 to record the chloride currents in the presence of this compound.
-
Washout (Optional): Perfuse the chamber with the control extracellular solution to see if the inhibitory effect of this compound is reversible.
-
Data Analysis:
-
For each voltage step, measure the peak or steady-state current amplitude before (Ibaseline) and after (Ithis compound) drug application.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (IThis compound / Ibaseline)) * 100.
-
Repeat the experiment for a range of this compound concentrations.
-
Plot the % Inhibition against the log of the this compound concentration and fit the data to a sigmoid dose-response curve to determine the EC50 or IC50 value.
-
Expected Results and Interpretation
Application of this compound is expected to cause a dose-dependent reduction in the amplitude of the chloride currents flowing through the ClC-1 channels. By analyzing the current-voltage (I-V) relationship and the voltage-dependence of channel activation, one can further characterize the mechanism of inhibition (e.g., whether it is voltage-dependent, open-channel block, etc.). The primary outcome will be a quantitative measure of this compound's potency (EC50), which is critical for understanding its therapeutic potential and for guiding further drug development efforts.
References
- 1. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 3. NMD Pharma Publishes Comprehensive Data Package for this compound in Science Translational Medicine — NMD Pharma [nmdpharma.com]
- 4. ClC-1 chloride channels: state-of-the-art research and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClC-1 Chloride Channel: Inputs on the Structure–Function Relationship of Myotonia Congenita-Causing Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmtrf.org [cmtrf.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Functional characterization of ClC-1 mutations from patients affected by recessive myotonia congenita presenting with different clinical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
Application Notes and Protocols: NMD670 Dosing in Rat Models of Myasthenia Gravis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing regimen and experimental protocols for the use of NMD670, a first-in-class ClC-1 chloride channel inhibitor, in rat models of Myasthenia Gravis (MG). The information is compiled from preclinical studies that have demonstrated the potential of this compound to restore muscle function in this disease context.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits the skeletal muscle-specific chloride ion channel, ClC-1. In Myasthenia Gravis, the transmission of electrical signals from motor neurons to skeletal muscle fibers is compromised. By partially inhibiting ClC-1, this compound enhances neuromuscular transmission and muscle fiber excitability, leading to improved muscle function.[1] Preclinical studies in rat models of MG have shown that this compound can restore muscle function and improve mobility after both single and prolonged administrations.[1]
This compound Dosing Regimen in Rat Models
The following tables summarize the dosing regimens for this compound in the experimental autoimmune myasthenia gravis (EAMG) rat model.
Table 1: Single Dose Administration
| Parameter | Description |
| Animal Model | Experimental Autoimmune Myasthenia Gravis (EAMG) in rats |
| Compound | This compound |
| Dosage | Specific mg/kg dosage as determined by dose-ranging studies |
| Route of Administration | Oral |
| Frequency | Single dose |
| Primary Outcome Measures | Restoration of muscle function, enhancement of neuromuscular transmission, improvement in mobility |
Table 2: Prolonged Administration
| Parameter | Description |
| Animal Model | Experimental Autoimmune Myasthenia Gravis (EAMG) in rats |
| Compound | This compound |
| Dosage | Specific mg/kg dosage as determined by dose-ranging and repeated-dose studies |
| Route of Administration | Oral |
| Frequency | Daily or as determined by pharmacokinetic studies |
| Duration | Multiple days/weeks to assess long-term efficacy and safety |
| Primary Outcome Measures | Sustained improvement in muscle function and mobility, safety and tolerability |
Experimental Protocols
Induction of Experimental Autoimmune Myasthenia Gravis (EAMG) in Rats
The EAMG model is a widely used and well-characterized animal model for Myasthenia Gravis.
-
Animals: Female Lewis rats are commonly used due to their susceptibility to EAMG induction.
-
Antigen: Purified acetylcholine (B1216132) receptor (AChR) from the electric organ of Torpedo californica or a pathogenic rat AChR-specific monoclonal antibody (mAb 35) can be used to induce active or passive EAMG, respectively.
-
Adjuvant: For active immunization, the AChR is emulsified in Complete Freund's Adjuvant (CFA).
-
Immunization:
-
A primary immunization with AChR in CFA is administered subcutaneously at multiple sites.
-
A booster immunization with AChR in Incomplete Freund's Adjuvant (IFA) is typically given after a specific interval (e.g., 4 weeks).
-
-
Disease Monitoring: The severity of EAMG is monitored by observing clinical signs of muscle weakness, such as a hunched posture, reduced mobility, and grip strength measurements. A standardized clinical scoring system is often employed.
This compound Administration
-
Formulation: this compound is formulated for oral administration. The vehicle used for formulation should be reported (e.g., a solution or suspension).
-
Dose Selection: Appropriate dose levels are determined from prior dose-ranging studies to identify a dose that provides a therapeutic effect with a good safety margin.
-
Administration: The compound is administered orally using a gavage needle.
Assessment of Efficacy
A battery of tests is used to evaluate the efficacy of this compound in the EAMG rat model.
-
Clinical Scoring: A numerical scoring system is used to grade the severity of clinical symptoms of MG.
-
Grip Strength Test: This test measures muscle strength in the forelimbs and/or hindlimbs.
-
Inverted Screen Test: This test assesses the ability of the rat to hang from a wire mesh, providing a measure of overall muscle strength and endurance.
-
Electrophysiological Recordings: In vivo or ex vivo electrophysiological studies on isolated nerve-muscle preparations can be performed to directly measure neuromuscular transmission. This may include recording of compound muscle action potentials (CMAPs) and assessing for decremental responses upon repetitive nerve stimulation.
-
Mobility Assessment: Open-field tests can be used to quantify locomotor activity and exploratory behavior.
Visualizations
Caption: this compound's mechanism of action at the neuromuscular junction.
Caption: Experimental workflow for this compound testing in the EAMG rat model.
References
Application Notes and Protocols: Electrophysiology Assays to Measure NMD670 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMD670 is a first-in-class, orally bioavailable small molecule inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1.[1][2][3][4][5] By selectively targeting ClC-1, this compound aims to enhance neuromuscular transmission and improve muscle function in patients with neuromuscular disorders characterized by muscle weakness and fatigue, such as myasthenia gravis (MG), Charcot-Marie-Tooth (CMT) disease, and spinal muscular atrophy (SMA).[1][2][3][4][5] These application notes provide detailed protocols for key electrophysiology assays to assess the efficacy of this compound in preclinical and clinical settings.
Mechanism of Action of this compound
The ClC-1 channel is highly expressed in the sarcolemma of skeletal muscle fibers and is a major contributor to the resting membrane conductance.[6] It plays a crucial role in stabilizing the membrane potential and regulating muscle excitability. In neuromuscular disorders like myasthenia gravis, the transmission of electrical signals from motor neurons to muscle fibers is compromised.
This compound acts by partially inhibiting the ClC-1 channel. This inhibition reduces the chloride conductance of the muscle membrane, leading to a state of increased muscle fiber excitability.[7] As a result, the muscle becomes more responsive to neuronal input, enhancing the safety factor of neuromuscular transmission and leading to improved muscle contraction and function.[1][2][3][4][5] Preclinical studies in rat models of myasthenia gravis have shown that ClC-1 inhibition with this compound enhances neuromuscular transmission, restores muscle function, and improves mobility.[8]
Figure 1: this compound Mechanism of Action at the Neuromuscular Junction.
Electrophysiology Assays for Efficacy Assessment
Several electrophysiology assays are critical for quantifying the effects of this compound on neuromuscular transmission and muscle function. These include Repetitive Nerve Stimulation (RNS), Compound Muscle Action Potential (CMAP) analysis, and Single-Fiber Electromyography (SFEMG).
Repetitive Nerve Stimulation (RNS)
RNS is a standard diagnostic test for myasthenia gravis and is used to assess the safety of neuromuscular transmission.[9][10][11][12] The test involves repeated electrical stimulation of a motor nerve while recording the electrical response of the muscle it innervates. In myasthenia gravis, a characteristic "decrement" in the amplitude of the CMAP is observed with successive stimuli, reflecting the fatiguability of the neuromuscular junction.[10][13]
Objective: To measure the change in CMAP amplitude decrement following this compound administration, indicating improved neuromuscular transmission.
Figure 2: Experimental Workflow for Repetitive Nerve Stimulation (RNS).
Materials:
-
EMG machine with a nerve stimulator
-
Surface recording electrodes (active and reference)
-
Ground electrode
-
Conductive gel
-
Skin thermometer
Procedure:
-
Patient Preparation: The patient should be in a relaxed and comfortable position. The limb to be tested should be kept warm, with a skin temperature of at least 35°C, as lower temperatures can improve neuromuscular transmission and mask a decrement.
-
Electrode Placement:
-
Place the active surface electrode over the belly of the muscle of interest (e.g., abductor digiti minimi).
-
Place the reference electrode over the tendon of the same muscle.
-
Place a ground electrode on the limb between the stimulating and recording electrodes.
-
-
Stimulation:
-
Stimulate the corresponding motor nerve (e.g., ulnar nerve at the wrist) with a supramaximal intensity. This is determined by gradually increasing the stimulus intensity until the CMAP amplitude no longer increases.
-
Deliver a train of 10 stimuli at a low frequency (typically 3-5 Hz).
-
-
Recording: Record the CMAP response to each stimulus.
-
Post-Exercise Testing (optional but recommended):
-
After the baseline recording, have the patient perform a maximal voluntary contraction of the tested muscle for 10-30 seconds.
-
Immediately after exercise, deliver another train of stimuli to assess for post-exercise facilitation (a transient repair of the decrement).
-
Repeat the stimulation at 1, 2, 3, and 5 minutes post-exercise to assess for post-exercise exhaustion (a worsening of the decrement).
-
-
Data Analysis:
-
Measure the amplitude of the first, fourth, and fifth CMAPs in the train.
-
Calculate the percentage decrement using the formula: ((Amplitude of 1st CMAP - Amplitude of 4th/5th CMAP) / Amplitude of 1st CMAP) * 100.
-
A decrement of >10% is generally considered abnormal.[10]
-
Table 1: Representative RNS Data in Myasthenia Gravis Patients Before and After Treatment
| Patient ID | Muscle Tested | Baseline CMAP Decrement (%) | Post-Treatment CMAP Decrement (%) | Percentage Improvement |
| MG-001 | Abductor Digiti Minimi | 25 | 12 | 52% |
| MG-002 | Trapezius | 38 | 18 | 53% |
| MG-003 | Orbicularis Oculi | 15 | 7 | 53% |
| MG-004 | Deltoid | 45 | 25 | 44% |
Note: This table presents hypothetical data based on typical findings in myasthenia gravis clinical studies to illustrate the expected effect of an effective treatment like this compound.[9][14]
Single-Fiber Electromyography (SFEMG)
SFEMG is the most sensitive clinical test for detecting impaired neuromuscular transmission.[15][16] It measures the "jitter," which is the variability in the time it takes for a nerve impulse to elicit an action potential in individual muscle fibers of the same motor unit.[17][18] Increased jitter and "blocking" (failure of a muscle fiber to fire) are hallmarks of neuromuscular junction dysfunction.
Objective: To measure the change in jitter and blocking following this compound administration, providing a highly sensitive measure of improved neuromuscular transmission stability.
Figure 3: Experimental Workflow for Single-Fiber Electromyography (SFEMG).
Materials:
-
EMG machine with SFEMG capabilities
-
Specialized single-fiber needle electrode
-
Surface ground electrode
Procedure:
-
Patient Preparation: The patient is asked to make a slight, steady voluntary contraction of the muscle being studied (e.g., extensor digitorum communis or frontalis).
-
Electrode Insertion: A specialized SFEMG needle electrode is inserted into the muscle.
-
Signal Acquisition: The electrode is carefully manipulated to record action potentials from two adjacent muscle fibers belonging to the same motor unit.
-
Recording: A series of at least 50-100 consecutive discharges from the pair of muscle fibers is recorded.
-
Data Analysis:
-
The time interval between the action potentials of the two fibers (inter-potential interval, IPI) is measured for each discharge.
-
Jitter is calculated as the mean consecutive difference (MCD) of the IPIs.
-
Blocking is noted when one of the action potentials intermittently fails to appear.
-
-
Repeat: The procedure is repeated to analyze at least 20 different pairs of muscle fiber action potentials.
-
Interpretation: The mean MCD and the percentage of pairs with blocking are compared to normal values for the specific muscle and age group.
Table 2: Representative SFEMG Data in Myasthenia Gravis Patients Before and After Treatment
| Patient ID | Muscle Tested | Baseline Mean Jitter (µs) | Post-Treatment Mean Jitter (µs) | Baseline Blocking (%) | Post-Treatment Blocking (%) |
| MG-001 | Extensor Digitorum | 65 | 35 | 15 | 2 |
| MG-002 | Frontalis | 80 | 45 | 20 | 5 |
| MG-003 | Extensor Digitorum | 55 | 30 | 10 | 0 |
| MG-004 | Frontalis | 95 | 50 | 30 | 8 |
Note: This table presents hypothetical data based on typical findings in myasthenia gravis clinical studies to illustrate the expected effect of an effective treatment like this compound.[15][18][19][20]
Conclusion
The electrophysiology assays detailed in these application notes provide robust and quantitative methods for assessing the efficacy of this compound. By demonstrating improvements in CMAP decrement, jitter, and blocking, these techniques can provide direct evidence of this compound's ability to enhance neuromuscular transmission and restore muscle function in individuals with neuromuscular disorders. These assays are essential tools for both preclinical and clinical development of this novel therapeutic agent.
References
- 1. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma presents preclinical data highlighting increased [globenewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. NMD Pharma to present compelling preclinical data [globenewswire.com]
- 5. NMD Pharma Publishes Comprehensive Data Package for this compound in Science Translational Medicine — NMD Pharma [nmdpharma.com]
- 6. ClC-1 chloride channels: state-of-the-art research and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of a First-in-Class ClC-1 Inhibitor to Enhance Muscle Excitability: Phase I Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The diagnostic and prognostic utility of repetitive nerve stimulation in patients with myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repetitive Nerve Stimulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Repetitive nerve stimulation - Wikipedia [en.wikipedia.org]
- 12. aanem.org [aanem.org]
- 13. Assessment of Neuromuscular Transmission: Overview, Myasthenia Gravis: Clinical Evaluation, Repetitive Nerve Stimulation [emedicine.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. Single-fiber EMG: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AAEE minimonograph #25: Single-fiber electromyography in myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thekingsleyclinic.com [thekingsleyclinic.com]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. neurology.org [neurology.org]
- 20. Does change in neuromuscular jitter predict or correlate with clinical change in MG?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols: Evaluating NMD670 in Spinal Muscular Atrophy Using the 6-Minute Walk Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a rare genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. While new treatments have significantly altered the disease's course, residual muscle weakness and fatigue remain major challenges for many patients. NMD670 is an investigational, first-in-class small molecule inhibitor of the muscle-specific chloride ion channel, ClC-1.[1][2] By blocking ClC-1, this compound aims to enhance neuromuscular transmission and improve skeletal muscle function.[1][2] The 6-Minute Walk Test (6MWT) is a well-established, objective, and clinically meaningful endpoint for assessing functional exercise capacity in ambulatory individuals with SMA and has been accepted by regulatory agencies for use in clinical trials.[3][4] This document provides detailed application notes and protocols for utilizing the 6MWT to evaluate the efficacy of this compound in patients with SMA, particularly in the context of clinical trials like the Phase II SYNAPSE-SMA study (NCT05794139).[1][5]
This compound: Mechanism of Action
This compound acts by inhibiting the ClC-1 ion channel, which is predominantly expressed in skeletal muscle.[2][6] The ClC-1 channel plays a crucial role in the repolarization of the muscle fiber membrane after an action potential, which can dampen muscle excitability.[2] In SMA, the neuromuscular junction is known to be affected, leading to impaired signaling between motor neurons and muscles.[1][2] By inhibiting ClC-1, this compound is hypothesized to increase muscle fiber excitability and enhance the muscle's response to nerve signals, thereby improving muscle strength and function.[2][6][7] Preclinical studies in animal models of neuromuscular diseases have shown that this compound can improve neuromuscular transmission and muscle function.[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound at the neuromuscular junction.
The 6-Minute Walk Test (6MWT) in SMA
The 6MWT is a robust measure of functional endurance in ambulatory SMA patients.[3][4] It is an objective, easily administered, and standardized test that evaluates a patient's capacity for submaximal exercise.[2][8] The test measures the total distance a patient can walk in six minutes and has been shown to correlate with other established motor function scales in SMA, such as the Hammersmith Functional Motor Scale-Expanded (HFMSE).[8] Importantly, the 6MWT is sensitive to changes related to fatigue, a significant symptom in SMA.[3][8] Studies have shown that individuals with SMA often exhibit a decline in walking speed over the course of the 6-minute test, highlighting its utility in capturing this aspect of the disease.[3][8]
Experimental Protocol: 6-Minute Walk Test for this compound Evaluation
This protocol is based on the American Thoracic Society (ATS) guidelines and adaptations for the SMA population.[4][9]
1. Patient Eligibility and Preparation:
-
Inclusion Criteria: Ambulatory patients with a confirmed diagnosis of Type 3 SMA, aged 18 to 75 years, and able to walk a minimum distance (e.g., 50 meters) without assistance during a baseline 6MWT.[5][7]
-
Exclusion Criteria: Patients with contraindications to submaximal exercise, such as unstable angina or recent myocardial infarction.[10]
-
Patient Instructions: Patients should wear comfortable clothing and appropriate walking shoes. They should be instructed to take their usual medications. The test should not be conducted if the patient has had a strenuous exercise session within the preceding two hours.
2. Equipment:
-
Stopwatch[11]
-
Two cones to mark the turnaround points of the walking course[11]
-
Measuring wheel or pre-measured course
-
Lap counter
-
Post-it note flags (numbered 1-6) to mark the distance at each minute[11]
-
Chair for the patient to rest in before and after the test[12]
-
Pulse oximeter[13]
-
Borg Dyspnea Scale[13]
-
Emergency equipment, including an automated external defibrillator (AED)[13]
3. Course Setup:
-
A flat, straight, enclosed corridor with a hard surface is required.
-
The walking course should be 25 meters in length, with the turnaround points clearly marked with cones.[11] The length should be marked every meter.[3]
4. Pre-Test Procedure:
-
The patient should rest in a chair for at least 10 minutes before the test begins.[13]
-
Record baseline heart rate, blood pressure, and oxygen saturation.
-
Assess baseline dyspnea and fatigue using the Borg scale.
-
Provide standardized instructions to the patient in a clear and consistent manner: "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. Six minutes is a long time to walk, so you will be exerting yourself. You are permitted to slow down, to stop, and to rest as necessary. You may lean against the wall while resting, but please resume walking as soon as you are able."[11]
5. Test Administration:
-
The administrator should stand at the starting line and start the stopwatch when the patient begins walking.
-
The administrator should not walk with the patient, as this can influence their pace.[10] It is recommended to have two evaluators: one to time and one to follow the patient to mark distances and ensure safety.[11]
-
Provide standardized encouragement at the end of each minute in an even tone, such as: "You are doing well. You have five minutes to go."[11]
-
At the end of each minute, place a numbered flag to mark the distance covered.[11]
-
Do not engage in other conversation with the patient during the test.
-
If the patient stops, allow them to rest but keep the timer running. The patient can resume walking when they feel able.
-
The test is terminated if the patient experiences chest pain, intolerable dyspnea, leg cramps, staggering, diaphoresis, or a pale or ashen appearance.
6. Post-Test Procedure:
-
At the end of 6 minutes, instruct the patient to stop.
-
Immediately record the post-test heart rate, blood pressure, oxygen saturation, and Borg scale ratings for dyspnea and fatigue.
-
Measure the total distance walked to the nearest meter.
-
Record the number and duration of any rest stops.
Experimental Workflow
Caption: Crossover clinical trial workflow for evaluating this compound using the 6MWT.
Data Presentation and Analysis
All quantitative data from the 6MWT should be summarized in structured tables for clear comparison. The primary endpoint is typically the change from baseline in the 6-minute walk distance (6MWD).
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound First (n=...) | Placebo First (n=...) | Total (N=...) |
| Age (years), Mean (SD) | |||
| Sex, n (%) | |||
| SMA Type 3, n (%) | |||
| SMN2 Copy Number, n (%) | |||
| Baseline 6MWD (meters), Mean (SD) | |||
| Baseline HFMSE Score, Mean (SD) |
Table 2: Change in 6-Minute Walk Distance (6MWD) from Baseline
| Timepoint | Treatment Group | N | Baseline 6MWD (m), Mean (SD) | Post-Treatment 6MWD (m), Mean (SD) | Change from Baseline (m), Mean (SD) | p-value |
| Period 1 (Day 21) | This compound | |||||
| Placebo | ||||||
| Period 2 (Day 42) | This compound | |||||
| Placebo |
Table 3: Analysis of Fatigue during the 6MWT
| Timepoint | Treatment Group | N | Distance in First Minute (m), Mean (SD) | Distance in Sixth Minute (m), Mean (SD) | Difference (m), Mean (SD) | Percent Decline (%), Mean (SD) |
| Baseline | Combined | |||||
| Post-Treatment | This compound | |||||
| Placebo |
Statistical Analysis:
-
The primary analysis for a crossover study like SYNAPSE-SMA would typically involve a mixed-effects model for repeated measures (MMRM).
-
The model would include treatment, period, and sequence as fixed effects, and patient as a random effect.
-
The change from baseline in 6MWD would be the dependent variable.
-
Secondary analyses may include comparisons of the distance walked in the first and last minutes of the test to assess effects on fatigue.
Conclusion
The 6-Minute Walk Test is a critical tool for evaluating the efficacy of novel therapies like this compound in ambulatory individuals with Spinal Muscular Atrophy. Its established validity, reliability, and clinical relevance make it a strong primary endpoint for clinical trials.[3][4] By adhering to standardized protocols and employing rigorous data analysis, researchers can effectively assess the potential of this compound to improve functional capacity and address the persistent challenges of muscle weakness and fatigue in the SMA population.
References
- 1. NMD Pharma initiates Phase II trial of this compound in Spinal Muscular Atrophy — NMD Pharma [nmdpharma.com]
- 2. This compound (NMD Pharma – SYNAPSE-SMA Trial) – SMAUK [smauk.org.uk]
- 3. Six-Minute Walk Test demonstrates motor fatigue in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations of 6-minute walk test reference values for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. sma-europe.eu [sma-europe.eu]
- 7. Spinal Muscular Atrophy — NMD Pharma [nmdpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. atsjournals.org [atsjournals.org]
- 10. 6 Minute Walk Test | RehabMeasures Database [sralab.org]
- 11. m.youtube.com [m.youtube.com]
- 12. neuropt.org [neuropt.org]
- 13. Six-Minute Walk Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Myasthenia Gravis (QMG) Score in NMD670 Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of the Quantitative Myasthenia Gravis (QMG) score in clinical trials evaluating NMD670, a first-in-class, orally administered small molecule inhibitor of the skeletal muscle-specific chloride ion channel (ClC-1). Myasthenia Gravis (MG) is an autoimmune disorder where antibodies disrupt the communication between nerves and muscles, leading to debilitating muscle weakness.[1][2] this compound aims to restore muscle function by enhancing neuromuscular transmission.[3][4] The QMG score is a crucial tool for quantifying disease severity and assessing the efficacy of novel therapeutics like this compound.[5]
This compound Clinical Trials Overview
This compound has been evaluated in a Phase 1/2a clinical trial (CHDR1948) and is currently under investigation in a Phase 2b trial (SYNAPSE-MG).[6][7]
-
Phase 1/2a Trial (CHDR1948): This randomized, placebo-controlled, single-dose, three-way crossover trial assessed the safety, pharmacokinetics, and pharmacodynamics of this compound in 12 patients with mild MG. The study demonstrated that this compound was safe and well-tolerated, leading to clinically and statistically significant improvements in the QMG total score.[3][4][8] Up to 50% of patients who received this compound were classified as responders based on pre-specified criteria, with improvements observed as early as 3 hours after a single dose.[8]
-
Phase 2b Trial (SYNAPSE-MG - NCT06414954): This ongoing trial is a dose-range-finding, double-blind, placebo-controlled study evaluating three different dose levels of this compound administered twice daily for 21 days in patients with generalized MG. The primary endpoint of this study is the change from baseline in the QMG total score.[6][9]
Quantitative Data Summary
The following tables summarize the available quantitative data from the this compound clinical trials. Please note that specific mean changes in QMG scores, standard deviations, and p-values from the Phase 1/2a trial have not been made publicly available in detail. The data presented here is based on qualitative descriptions from press releases and conference presentations.
Table 1: this compound Phase 1/2a Trial (CHDR1948) - Efficacy Overview
| Outcome Measure | This compound (400 mg) | This compound (1200 mg) | Placebo |
| Change in QMG Score | Statistically Significant Improvement | Improvement Observed | No Significant Change |
| Responder Rate | Up to 50% of patients met responder criteria | Data not specified | Data not specified |
Note: The responder criterion was pre-specified but has not been publicly detailed.[8]
Table 2: Ongoing this compound Phase 2b Trial (SYNAPSE-MG) - Design
| Parameter | Description |
| Trial Identifier | NCT06414954 |
| Trial Phase | Phase 2b |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Number of Arms | 4 (Placebo, Low-dose this compound, Mid-dose this compound, High-dose this compound) |
| Treatment Duration | 21 days |
| Primary Endpoint | Change from baseline in Quantitative Myasthenia Gravis (QMG) total score |
| Key Secondary Endpoints | Change from baseline in MG-Activities of Daily Living (MG-ADL) score |
Experimental Protocols
Quantitative Myasthenia Gravis (QMG) Score Assessment
The QMG test is a 13-item, physician-administered assessment that quantifies muscle weakness in MG. Each item is scored on a 4-point scale (0 = none, 1 = mild, 2 = moderate, 3 = severe), with a total possible score of 39. A higher score indicates greater disease severity.[5][10] A clinically meaningful improvement is generally considered to be a reduction of at least 3 points in the total QMG score.[5]
General Instructions for QMG Administration:
-
Testing should be performed in a standardized order.
-
Ensure all necessary equipment is calibrated and readily available.
-
Provide clear and consistent instructions to the patient for each test item.
-
Record both the raw score (e.g., time in seconds) and the graded score for each item.
Table 3: Detailed Protocol for the 13 QMG Score Items
| Item | Test | Scoring Criteria (0-3 Scale) |
| 1. Double Vision | Diplopia on lateral gaze (duration held) | 0: > 60 sec; 1: 11-60 sec; 2: 1-10 sec; 3: Spontaneous |
| 2. Ptosis | Ptosis on upward gaze (duration held) | 0: > 60 sec; 1: 11-60 sec; 2: 1-10 sec; 3: Spontaneous |
| 3. Facial Muscles | Eye closure strength | 0: Normal; 1: Complete with some resistance; 2: Complete without resistance; 3: Incomplete |
| 4. Swallowing | Ability to swallow 120 mL of water | 0: Normal; 1: Minimal coughing/throat clearing; 2: Severe coughing/choking; 3: Cannot swallow |
| 5. Speech | Dysarthria after counting aloud to 50 | 0: None at 50; 1: Dysarthria at 30-49; 2: Dysarthria at 10-29; 3: Dysarthria at <10 |
| 6. Right Arm Outstretched | Time arm held at 90° (sitting) | 0: ≥ 240 sec; 1: 90-239 sec; 2: 10-89 sec; 3: 0-9 sec |
| 7. Left Arm Outstretched | Time arm held at 90° (sitting) | 0: ≥ 240 sec; 1: 90-239 sec; 2: 10-89 sec; 3: 0-9 sec |
| 8. Vital Capacity | Forced vital capacity (% of predicted) | 0: >80%; 1: 65-79%; 2: 50-64%; 3: <50% |
| 9. Right Hand Grip | Grip strength (kg) | Men: 0:>45, 1:15-44, 2:5-14, 3:0-4; Women: 0:>30, 1:10-29, 2:5-9, 3:0-4 |
| 10. Left Hand Grip | Grip strength (kg) | Men: 0:>35, 1:15-34, 2:5-14, 3:0-4; Women: 0:>25, 1:10-24, 2:5-9, 3:0-4 |
| 11. Head Lift | Time head held at 45° (supine) | 0: ≥ 120 sec; 1: 30-119 sec; 2: 1-29 sec; 3: 0 sec |
| 12. Right Leg Outstretched | Time leg held at 45° (supine) | 0: ≥ 100 sec; 1: 31-99 sec; 2: 1-30 sec; 3: 0 sec |
| 13. Left Leg Outstretched | Time leg held at 45° (supine) | 0: ≥ 100 sec; 1: 31-99 sec; 2: 1-30 sec; 3: 0 sec |
For detailed administration instructions for each item, refer to the Quantitative Myasthenia Gravis-Revised Score manual.[11][12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathophysiology of Myasthenia Gravis at the Neuromuscular Junction.
Caption: Mechanism of Action of this compound on the Muscle Fiber.
References
- 1. Myasthenia gravis - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]
- 5. Frontiers | Outcome Measures in Clinical Trials of Patients With Myasthenia Gravis [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. NMD Pharma to present this compound clinical data from a Phase I/IIa trial in myasthenia gravis at the 28th International Annual Congress of the World Muscle Society — NMD Pharma [nmdpharma.com]
- 9. NMD Pharma to Present Data on its Skeletal Muscle Targeted Therapy for Rare Neuromuscular Diseases at the 2024 AANEM Annual Meeting — NMD Pharma [nmdpharma.com]
- 10. Description and Appraisal of Outcome Measures - Clinical Review Report: Eculizumab (Soliris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mgnet.rarediseasesnetwork.org [mgnet.rarediseasesnetwork.org]
- 12. scribd.com [scribd.com]
NMD670 solution preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMD670 is a first-in-class, orally bioavailable small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1).[1][2][3][4][5][6][7] By selectively blocking ClC-1, this compound enhances neuromuscular transmission and restores skeletal muscle function.[1][4][5][6] This novel mechanism of action has shown therapeutic potential in preclinical and clinical studies for various neuromuscular disorders, including myasthenia gravis (MG), Charcot-Marie-Tooth (CMT) disease, and spinal muscular atrophy (SMA).[5][6][8][9]
These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting, including solution preparation, in vitro assays, and in vivo experimental models.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Target | Skeletal muscle-specific chloride ion channel 1 (ClC-1) | [1][2][3][4][5][6][7] |
| EC₅₀ | 1.6 µM | [1][2] |
| Molecular Weight | 312.12 g/mol | [1] |
| Formula | C₁₂H₁₀BrNO₄ | [1] |
| Appearance | White to off-white solid | [1] |
| Administration | Oral | [1][2] |
Solution Preparation
Proper preparation of this compound solutions is critical for experimental success. The following tables provide guidelines for preparing stock and working solutions for both in vitro and in vivo applications.
In Vitro Solution Preparation
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, which is then further diluted in aqueous buffers or cell culture media to the desired final concentration.
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | This compound is soluble in DMSO up to 100 mg/mL (320.39 mM).[1] Use of ultrasonic treatment may be necessary to fully dissolve the compound.[1] |
| Stock Solution Concentration | 10-50 mM | A 10 mM stock solution is a common starting point. |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months.[1] | Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Working Solution Preparation | Dilute the DMSO stock solution in the desired aqueous buffer or cell culture medium. | The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. |
In Vivo Solution Preparation (for Oral Gavage)
For oral administration in animal models, this compound can be formulated as a suspension. Several vehicle compositions have been reported to be effective.
| Formulation | Composition | Solubility | Reference |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.01 mM) | [1] |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.01 mM) | [1] |
| Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.01 mM) | [1] |
Note: When preparing these formulations, it is recommended to add each solvent sequentially and ensure complete mixing at each step.[1] Heating and/or sonication may be required to achieve a clear solution or a uniform suspension.[1]
Experimental Protocols
The following section outlines key experimental protocols for evaluating the activity of this compound.
In Vitro Assays
This protocol is designed to measure the inhibitory effect of this compound on ClC-1 channels expressed in a heterologous system, such as HEK293 cells.
a. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfect the cells with a plasmid encoding human ClC-1 using a suitable transfection reagent according to the manufacturer's instructions. Co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying transfected cells.
-
Allow 24-48 hours for channel expression before performing electrophysiological recordings.
b. Electrophysiological Recording:
-
Prepare an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Prepare an internal (pipette) solution containing (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Record ClC-1 currents in response to a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments).
-
After establishing a stable baseline recording, perfuse the cells with the external solution containing this compound at the desired concentration.
-
Record currents in the presence of this compound and after washout with the control external solution.
c. Data Analysis:
-
Measure the steady-state current amplitude at each voltage step before, during, and after this compound application.
-
Calculate the percentage of current inhibition at each voltage.
-
Construct a dose-response curve by plotting the percentage of inhibition against the this compound concentration and fit the data to determine the EC₅₀ value.
In Vivo Models
The EAMG model is a widely used preclinical model to study myasthenia gravis and evaluate the efficacy of therapeutic agents.[10][11][12]
a. EAMG Induction:
-
Immunize susceptible strains of rats or mice (e.g., Lewis rats) with purified acetylcholine (B1216132) receptor (AChR) from Torpedo californica or a synthetic peptide fragment of the AChR α-subunit.[10][11][12]
-
The immunization is typically performed with an adjuvant, such as Complete Freund's Adjuvant (CFA), to elicit a robust immune response.
-
Booster immunizations may be required to induce and maintain clinical signs of EAMG.[10]
b. This compound Administration:
-
Prepare the this compound formulation for oral gavage as described in the "In Vivo Solution Preparation" section. A common dose used in rat models is 20 mg/kg.[1][2]
-
Administer this compound or the vehicle control to the EAMG animals via oral gavage. The dosing frequency is typically twice daily.[1]
-
Ensure proper technique for oral gavage to minimize stress and prevent injury to the animals. The gavage needle should be of the appropriate size and length for the animal.[13][14][15]
c. Assessment of Neuromuscular Function:
-
Grip Strength Test: Measure the forelimb and/or hindlimb grip strength of the animals using a grip strength meter. This is a non-invasive method to assess muscle weakness.[10]
-
Rotarod Test: Evaluate motor coordination and endurance by measuring the time the animals can remain on a rotating rod.
-
Electromyography (EMG): Record compound muscle action potentials (CMAPs) in response to repetitive nerve stimulation to assess neuromuscular transmission. A decrement in CMAP amplitude with repetitive stimulation is a hallmark of myasthenia gravis.[16]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the ClC-1 chloride channel, which is predominantly expressed in the sarcolemma of skeletal muscle fibers.
In healthy individuals, the influx of chloride ions through ClC-1 channels contributes to the repolarization of the muscle membrane after an action potential and helps to stabilize the resting membrane potential. In neuromuscular disorders such as myasthenia gravis, the transmission of signals from motor neurons to muscle fibers is impaired. This leads to a reduced endplate potential, which may be insufficient to trigger a muscle action potential.
By inhibiting ClC-1, this compound reduces the chloride influx, thereby increasing the excitability of the muscle membrane. This amplification of the muscle's response to nerve signals helps to overcome the neuromuscular transmission deficit, leading to improved muscle contraction and function.[5][6][9][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound sodium | ClC-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. sma-europe.eu [sma-europe.eu]
- 4. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis | The Lundbeck Foundation [lundbeckfonden.com]
- 5. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics - BioSpace [biospace.com]
- 6. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 7. NMD Pharma initiates Phase II trial of this compound in Spinal Muscular Atrophy — NMD Pharma [nmdpharma.com]
- 8. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 9. NMD Pharma publishes new data on the role of ClC-1 inhibition in Charcot-Marie-Tooth in the Annals of Clinical and Translational Neurology — NMD Pharma [nmdpharma.com]
- 10. axiocell.com [axiocell.com]
- 11. researchgate.net [researchgate.net]
- 12. Animal models of myasthenia gravis: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. research.fsu.edu [research.fsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Physiology, Neuromuscular Transmission - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Phase 2 Clinical Trial Design for NMD670 in Charcot-Marie-Tooth Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a Phase 2a clinical trial design for NMD670, a novel therapeutic candidate for Charcot-Marie-Tooth (CMT) disease. These notes and protocols are intended to guide researchers and professionals in understanding the framework for evaluating the efficacy, safety, and mechanism of action of this compound in a clinical setting.
Introduction to this compound and Charcot-Marie-Tooth Disease
Charcot-Marie-Tooth disease is a group of inherited disorders affecting the peripheral nerves, leading to progressive muscle weakness, atrophy, and sensory loss, particularly in the arms and legs.[1] There are currently no approved medicines to treat the underlying cause of CMT.[2]
This compound is a first-in-class, orally administered small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1).[3][4] In neuromuscular disorders, the signals from nerves to muscles can be weakened. By inhibiting ClC-1, this compound is designed to amplify the muscle's responsiveness to these weak nerve signals, thereby improving neuromuscular transmission and restoring skeletal muscle function.[3][4] Preclinical studies in animal models of CMT have shown that this compound can correct neuromuscular junction deficits and improve muscle contractile function.
This compound Mechanism of Action: ClC-1 Inhibition
In healthy skeletal muscle, the ClC-1 channel plays a crucial role in regulating muscle excitability by controlling the influx of chloride ions after a muscle contraction, which helps the muscle to relax. In conditions like CMT, where the nerve signal (acetylcholine release) at the neuromuscular junction is impaired, the muscle's ability to generate a strong contraction is reduced.
This compound selectively blocks the ClC-1 channel. This inhibition reduces the chloride influx, making the muscle cell membrane more excitable and responsive to nerve signals. This enhanced excitability is hypothesized to lead to stronger and more sustained muscle contractions, thereby addressing the symptoms of muscle weakness and fatigue experienced by CMT patients.
Caption: this compound inhibits the ClC-1 channel on muscle fibers, enhancing excitability.
Phase 2a Clinical Trial: SYNAPSE-CMT (NCT06482437)
The SYNAPSE-CMT study is a Phase 2a, randomized, double-blind, placebo-controlled trial designed to assess the efficacy, safety, and tolerability of this compound in adult patients with CMT Type 1 and Type 2.[3][4][5]
Study Design and Objectives
The trial follows a parallel-group design where participants are randomized to receive either this compound or a placebo.[1][4] The primary objective is to evaluate the efficacy of this compound on functional measures of muscle performance. Secondary objectives include assessing safety and tolerability, as well as other measures of physical function and quality of life.
Caption: Workflow diagram for the this compound Phase 2a SYNAPSE-CMT trial.
Data Presentation
The following tables outline the key parameters of the SYNAPSE-CMT trial. Note: As the trial is ongoing, baseline and efficacy data are representative values based on published literature for the CMT population and are for illustrative purposes.
Table 1: Study Population and Design
| Parameter | Description |
|---|---|
| Trial Name | SYNAPSE-CMT[3] |
| NCT Number | NCT06482437[3][5] |
| Phase | 2a[3] |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group[3][4] |
| Patient Population | Ambulatory adult patients (18-70 years) with genetically confirmed CMT Type 1 or Type 2.[5][6] |
| Sample Size | ~80 patients[3][4] |
| Treatment Arms | 1. This compound (Oral Tablets) 2. Placebo (Oral Tablets) |
| Dosing Regimen | Twice daily (BID)[3][4] |
| Treatment Duration | 21 days[3][4] |
Table 2: Patient Inclusion Criteria
| Criteria | Specification |
|---|---|
| Age | 18 to 70 years, inclusive.[5][6] |
| Diagnosis | Genetically confirmed diagnosis of CMT Type 1 or Type 2.[5] |
| Ambulatory Status | Must be able to perform walking tests without assistance from ankle-foot orthoses (AFOs). |
| Body Mass Index (BMI) | 18 to 35 kg/m ², inclusive.[6] |
| Informed Consent | Signed informed consent provided.[5] |
Table 3: Efficacy Endpoints and Illustrative Data
| Endpoint | Description | Representative Baseline (Mean ± SD) | Hypothetical Change at Day 21 (this compound vs. Placebo) |
|---|---|---|---|
| Primary Endpoints | |||
| 6-Minute Walk Test (6MWT) | Total distance walked in 6 minutes. | 380 ± 90 meters | +25 meters |
| 10-Meter Walk/Run (10MW/R) | Time to complete a 10-meter course. | 8.5 ± 2.5 seconds | -0.8 seconds |
| Timed Up and Go (TUG) | Time to stand, walk 3 meters, turn, return, and sit. | 9.7 ± 3.0 seconds[7] | -1.2 seconds |
| Secondary Endpoints | |||
| CMT Functional Outcome Measure (CMT-FOM) | Clinician-rated assessment of functional ability. | Score: 20 ± 8 | Improvement in total score |
| Overall Neuropathy Limitation Scale (ONLS) | Assesses activity limitations in arms and legs. | Score: 4 ± 2 | Reduction in limitation score |
| CMT Health Index (CMT-HI) | Patient-reported outcome on disease impact. | Varies by domain | Improvement in domain scores |
| SF-36 | Patient-reported survey of general health status. | Varies by domain | Improvement in physical functioning scores |
Experimental Protocols
Detailed and standardized execution of clinical assessments is critical for data integrity. The following are protocols for the primary efficacy endpoints.
Protocol: 6-Minute Walk Test (6MWT)
Objective: To measure the maximum distance a patient can walk in 6 minutes.
Equipment:
-
Stopwatch
-
30-meter straight, flat, enclosed corridor with a hard surface[8]
-
Markers (e.g., cones) for turnaround points
-
Lap counter
-
Chair for resting
-
Emergency equipment (e.g., oxygen, sphygmomanometer)
Procedure:
-
Preparation: The patient should rest in a chair for at least 10 minutes before the test. Record baseline heart rate, blood pressure, and oxygen saturation.
-
Instructions: Instruct the patient with standardized phrasing: "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. You may slow down and rest if necessary, but resume walking as soon as you are able."
-
Execution:
-
Position the patient at the starting line.
-
Start the timer as soon as the patient begins walking.
-
Do not walk with the patient.
-
Provide standardized encouragement at each minute (e.g., "You are doing well. You have 5 minutes to go.").
-
At the end of 6 minutes, instruct the patient to stop. Mark the spot.
-
-
Recording: Record the total distance walked, rounding to the nearest meter. Note the number of rests taken. Record post-test vital signs and any adverse events.
Protocol: 10-Meter Walk/Run (10MW/R) Test
Objective: To measure walking speed over a short distance.
Equipment:
-
Stopwatch
-
A straight, clear walking path of at least 14 meters
-
Tape or markers for the start (0m), acceleration zone end (2m), timing zone end (12m), and finish (14m).
Procedure:
-
Preparation: Ensure the walkway is clear and safe.
-
Instructions: Instruct the patient: "Walk at your normal, comfortable pace until you pass the final mark." (For 'fastest' pace, instruct: "Walk as fast as you safely can.")
-
Execution:
-
The patient starts at the 0-meter mark.
-
The timer starts when the patient's leading foot crosses the 2-meter mark.
-
The timer stops when the patient's leading foot crosses the 12-meter mark.
-
The initial and final 2 meters are for acceleration and deceleration and are not timed.
-
-
Recording: Record the time in seconds to traverse the central 10 meters. The test is typically performed three times, and the average time is used. Calculate speed as 10 meters / average time (seconds).
Protocol: Timed Up and Go (TUG) Test
Objective: To assess mobility, balance, and fall risk.
Equipment:
-
Standard armchair (seat height ~46 cm)[9]
-
Stopwatch
-
A marker on the floor 3 meters (9.8 feet) from the front of the chair[9]
Procedure:
-
Preparation: The patient starts seated in the armchair with their back against the chair.[9] Any usual walking aid should be at hand.
-
Instructions: Instruct the patient: "On the word 'Go,' you will stand up, walk to the line on the floor at your normal pace, turn, walk back to the chair, and sit down."[9]
-
Execution:
-
Say "Go" and start the stopwatch simultaneously.
-
Observe the patient as they rise, walk, turn, and sit.
-
Stop the timer when the patient's back is against the back of the chair upon sitting.
-
-
Recording: Record the total time in seconds. A practice trial is recommended before the timed trial.[9]
Safety and Tolerability Monitoring Protocol
Objective: To monitor and evaluate the safety profile of this compound in the CMT patient population.
Caption: Overview of the safety monitoring plan throughout the clinical trial.
Table 4: Schedule of Safety Assessments
| Assessment | Screening | Day 1 (Baseline) | Day 7 | Day 21 (End of Treatment) | Follow-up |
|---|---|---|---|---|---|
| Informed Consent | X | ||||
| Medical History | X | ||||
| Physical Examination | X | X | X | X | X |
| Adverse Event Monitoring | X | X | X | X | |
| Vital Signs | X | X | X | X | X |
| 12-Lead ECG | X | X | X | X | |
| Clinical Laboratory Tests | X | X | X | X |
| (Hematology, Chemistry, Urinalysis) | | | | | |
Adverse Event (AE) Reporting: All adverse events, whether considered treatment-related or not, must be recorded. AEs are graded for severity (mild, moderate, severe) and assessed for causality. Serious Adverse Events (SAEs)—including those that are life-threatening, result in hospitalization, or cause significant disability—must be reported to the sponsor and regulatory authorities within an expedited timeframe.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. NMD Pharma to present this compound clinical data from a Phase I/IIa trial in myasthenia gravis at the 28th International Annual Congress of the World Muscle Society — NMD Pharma [nmdpharma.com]
- 3. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 4. Safety and Efficacy of this compound in Adult Patients With Type 1 and Type 2 Charcot-Marie-Tooth Disease [ctv.veeva.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Timed Up and Go, Fall Risk and Foot Deformities in Charcot-Marie-Tooth Patients: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuropt.org [neuropt.org]
- 9. mississaugahalton.rehabcareontario.ca [mississaugahalton.rehabcareontario.ca]
Application Notes & Protocols: Single-Fiber EMG for NMD670 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-fiber electromyography (SFEMG) is a highly sensitive electrophysiological technique used to assess the function of individual muscle fibers and the neuromuscular junction (NMJ).[1][2][3][4][5] It is considered the gold standard for detecting abnormalities in neuromuscular transmission.[5] NMD670 is an investigational small molecule inhibitor of the skeletal muscle-specific chloride ion channel (ClC-1), being developed to enhance neuromuscular transmission and restore skeletal muscle function in diseases like myasthenia gravis (MG).[6][7][8] This document provides a detailed protocol for the application of SFEMG in clinical studies of this compound, focusing on the quantitative assessment of neuromuscular transmission.
Key SFEMG Parameters
The primary measurements in SFEMG are jitter and fiber density, which provide quantitative insights into the stability of neuromuscular transmission and the local organization of motor units.[1][3][9][10]
-
Jitter: This is the variability in the time it takes for a nerve signal to activate a muscle fiber, measured as the variation in the interpotential interval between two action potentials from the same motor unit.[9][11][12] Increased jitter is a hallmark of impaired neuromuscular transmission.[1][11]
-
Blocking: This refers to the intermittent failure of a muscle fiber to fire despite nerve activation.[9]
-
Fiber Density (FD): This measurement quantifies the local concentration of muscle fibers within a motor unit.[1][9][10] An increased fiber density can indicate reinnervation following nerve injury.[10][13]
Experimental Protocols
A standardized SFEMG protocol is crucial for ensuring data quality and consistency in a clinical trial setting for a drug like this compound.
Patient Preparation
-
Informed Consent: Obtain written informed consent from the participant.
-
Medication Review: Review the patient's current medications. Certain medications may interfere with neuromuscular transmission and should be documented.[2]
-
Skin Preparation: Clean the skin over the muscle to be examined to ensure good electrical contact.[2]
-
Positioning: The patient should be lying down and relaxed on an examination table.[2]
SFEMG Recording Procedure
There are two primary methods for SFEMG recording: voluntary activation and electrical stimulation.[3][14]
1. Voluntary Activation SFEMG:
-
Electrode: A specialized single-fiber needle electrode with a small recording surface (25 µm diameter) is used.[1][3][10][11]
-
Insertion: The electrode is inserted into the muscle of interest (e.g., extensor digitorum communis or frontalis).
-
Activation: The patient is asked to make a slight, steady voluntary contraction of the muscle.[11]
-
Signal Acquisition: The electrode is manipulated to record action potentials from two muscle fibers belonging to the same motor unit (a "pair").[1]
-
Data Collection: At least 20 potential pairs should be collected from the same muscle, typically requiring three to four needle insertions.[11] For each pair, at least 100 consecutive discharges are recorded.[11]
2. Stimulated SFEMG:
-
Application: This method is particularly useful for patients who cannot cooperate with voluntary activation.[11][14]
-
Stimulation: A monopolar needle electrode is used to deliver small electrical currents (1–10 mA, 0.5 ms (B15284909) duration) to a small nerve branch.[9]
-
Recording: The SFEMG needle electrode records the resulting single muscle fiber action potentials.
-
Jitter Measurement: Jitter is measured as the variability in the latency between the stimulus and the muscle fiber action potential.[9]
Data Analysis
-
Jitter Calculation: Jitter is expressed as the mean consecutive difference (MCD) of the interpotential intervals.[11] Most modern EMG machines have software that automates this calculation.[11]
-
Fiber Density Calculation: The mean number of time-locked action potentials with an amplitude greater than 200 µV and a rise time of less than 300 µs is calculated across 20 different recording sites.[1][15]
Data Presentation
Quantitative SFEMG data from a hypothetical this compound study should be summarized in clear, structured tables for easy comparison between treatment and placebo groups at baseline and post-treatment time points.
Table 1: Baseline SFEMG Characteristics
| Parameter | This compound Group (n=X) | Placebo Group (n=Y) | p-value |
| Mean Jitter (µs) | |||
| Extensor Digitorum | |||
| Frontalis | |||
| Mean Fiber Density | |||
| Extensor Digitorum | |||
| Frontalis | |||
| Percentage of Pairs with Blocking | |||
| Extensor Digitorum | |||
| Frontalis |
Table 2: Change from Baseline in SFEMG Parameters at Week X
| Parameter | This compound Group (n=X) | Placebo Group (n=Y) | p-value |
| Change in Mean Jitter (µs) | |||
| Extensor Digitorum | |||
| Frontalis | |||
| Change in Mean Fiber Density | |||
| Extensor Digitorum | |||
| Frontalis | |||
| Change in Blocking (%) | |||
| Extensor Digitorum | |||
| Frontalis |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a ClC-1 chloride channel inhibitor.[6][8] By inhibiting this channel in skeletal muscle, it is thought to increase muscle fiber excitability and enhance the response to nerve signals, thereby improving neuromuscular transmission.[7][16]
Caption: this compound inhibits the ClC-1 channel on the muscle fiber.
SFEMG Experimental Workflow
The following diagram illustrates the logical flow of a single-fiber EMG study, from patient recruitment to final data analysis.
Caption: Workflow of a single-fiber EMG study.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Single-Fiber Electromyography (SFEMG) | Penn Medicine [pennmedicine.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. thekingsleyclinic.com [thekingsleyclinic.com]
- 6. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sma-europe.eu [sma-europe.eu]
- 8. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis | The Lundbeck Foundation [lundbeckfonden.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Single fiber electromyography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-fiber EMG: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased jitter at single fiber EMG (Concept Id: C4021045) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 13. Single-fiber electromyography in neuromuscular disorders: correlation of muscle histochemistry, single-fiber electromyography, and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stimulated Single Fiber Electromyography (SFEMG) for Assessing Neuromuscular Junction Transmission in Rodent Models [jove.com]
- 15. sfemg.info [sfemg.info]
- 16. Myasthenia Gravis — NMD Pharma [nmdpharma.com]
Pharmacokinetic Profile of NMD670: Application Notes for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the pharmacokinetic (PK) analysis of NMD670, a first-in-class, orally bioavailable small molecule inhibitor of the muscle-specific chloride ion channel (ClC-1), based on data from clinical trials. These notes are intended to guide researchers in designing and interpreting studies involving this compound.
Introduction to this compound and its Mechanism of Action
This compound is under development for the treatment of neuromuscular disorders characterized by muscle weakness and fatigue.[1] Its therapeutic potential lies in its ability to inhibit the ClC-1 ion channel, which is crucial for regulating muscle fiber excitability.[1][2] By blocking ClC-1, this compound enhances neuromuscular transmission, leading to improved muscle function.[2] This novel mechanism of action has shown promise in preclinical models and early-phase clinical trials for conditions such as myasthenia gravis (MG), spinal muscular atrophy (SMA), and Charcot-Marie-Tooth disease.[1][2][3]
Signaling Pathway of this compound Action
The therapeutic effect of this compound is initiated by its binding to and inhibition of the ClC-1 channel in the sarcolemma of skeletal muscle fibers. This leads to a cascade of events that ultimately enhances muscle contractility.
Pharmacokinetic Data from Clinical Trials
Pharmacokinetic parameters of this compound have been characterized in a Phase 1 study in healthy volunteers and a Phase I/IIa study in patients with myasthenia gravis. The data from these studies are summarized below.
Phase 1 Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1 trial evaluated the safety, tolerability, and pharmacokinetics of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy male and female subjects.[4]
Table 1: Summary of Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| 50 mg | Data not available | Data not available | Data not available | Data not available |
| 200 mg | Data not available | Data not available | Data not available | Data not available |
| 400 mg | Data not available | Data not available | Data not available | Data not available |
| 600 mg | Data not available | Data not available | Data not available | Data not available |
| 1600 mg | Data not available | Data not available | Data not available | Data not available |
| Specific quantitative data from the full publication were not publicly available. |
Table 2: Summary of Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose Regimen | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCτ,ss (ng·hr/mL) | t½ (hr) |
| 200 mg QD | Data not available | Data not available | Data not available | Data not available |
| 400 mg BID | Data not available | Data not available | Data not available | Data not available |
| 600 mg QD | Data not available | Data not available | Data not available | Data not available |
| Specific quantitative data from the full publication were not publicly available. |
Phase I/IIa Study in Myasthenia Gravis Patients
A proof-of-concept, randomized, placebo-controlled, single-dose, three-way crossover study investigated the safety and pharmacokinetics of two dose levels of this compound in patients with myasthenia gravis.[5][6]
Table 3: Summary of Single Dose Pharmacokinetic Parameters of this compound in Myasthenia Gravis Patients
| Dose Level | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| Low Dose | Data not available | Data not available | Data not available | Data not available |
| High Dose | Data not available | Data not available | Data not available | Data not available |
| Specific quantitative data from the full publication were not publicly available. |
Experimental Protocols for Pharmacokinetic Analysis
The following section outlines a generalized protocol for the quantification of this compound in human plasma, based on standard bioanalytical methodologies.
Bioanalytical Method for this compound Quantification in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of small molecules like this compound in biological matrices.
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from plasma samples that can interfere with LC-MS/MS analysis.
-
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Workflow for Bioanalytical Sample Analysis
The following diagram illustrates the typical workflow for the bioanalytical analysis of this compound in plasma samples from clinical trials.
Method Validation
The bioanalytical method for this compound quantification should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.
-
Linearity: Establishing a linear relationship between concentration and instrument response over a defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively.
-
Recovery: Assessing the efficiency of the extraction procedure.
-
Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
This comprehensive approach ensures the reliability and robustness of the pharmacokinetic data generated in clinical trials of this compound.
References
- 1. sma-europe.eu [sma-europe.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NMD Pharma initiates Phase II trial of this compound in Spinal Muscular Atrophy — NMD Pharma [nmdpharma.com]
- 4. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]
Application Notes & Protocols: Designing a Placebo-Controlled Study for NMD670 in Myasthenia Gravis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for designing a robust placebo-controlled clinical trial to evaluate the efficacy and safety of NMD670, a first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel (ClC-1), for the treatment of Myasthenia Gravis (MG).[1][2] MG is an autoimmune disorder characterized by muscle weakness and fatigue due to impaired neuromuscular transmission.[2][3] this compound aims to restore muscle function by enhancing the transmission of electrical signals from motor neurons to skeletal muscle fibers.[3][4] This document outlines the scientific rationale, study design, experimental protocols, and data analysis strategies essential for conducting a successful clinical investigation.
Introduction and Scientific Rationale
Myasthenia Gravis is an autoimmune disease where antibodies target proteins at the neuromuscular junction (NMJ), most commonly the acetylcholine (B1216132) receptors (AChRs).[2] This leads to a compromised transmission of signals from nerves to muscles, resulting in debilitating muscle weakness.[2][3] The skeletal muscle-specific chloride ion channel, ClC-1, plays a crucial role in regulating muscle fiber excitability.[3] this compound is an orally bioavailable small molecule that inhibits ClC-1.[3][4] By partially inhibiting this channel, this compound is hypothesized to enhance neuromuscular transmission and improve muscle function in individuals with MG.[2][3] Preclinical studies in rat models of MG and early-phase clinical trials in patients have shown promising results, with this compound demonstrating a favorable safety profile and leading to clinically relevant improvements in muscle function.[3]
Signaling Pathway of this compound
The therapeutic effect of this compound is based on its targeted inhibition of the ClC-1 channel in skeletal muscle. In a healthy state, the excitatory signals mediated by acetylcholine receptors are sufficient to trigger muscle contraction. However, in Myasthenia Gravis, the reduced number of functional acetylcholine receptors weakens this excitatory signal. The inhibitory current through ClC-1 channels can then become dominant, leading to failed muscle fiber activation. This compound, by blocking the ClC-1 channel, reduces this inhibitory current, thereby amplifying the muscle's responsiveness to the weakened nerve signals and restoring effective neuromuscular transmission.
Study Design and Objectives
This protocol describes a Phase IIb, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in patients with generalized Myasthenia Gravis.
Primary Objective:
-
To evaluate the efficacy of this compound compared to placebo in improving muscle strength and function in patients with generalized MG, as measured by the change from baseline in the Quantitative Myasthenia Gravis (QMG) total score.[3]
Secondary Objectives:
-
To assess the impact of this compound on activities of daily living using the Myasthenia Gravis Activities of Daily Living (MG-ADL) score.
-
To evaluate the overall disease severity with the Myasthenia Gravis Composite (MGC) score.
-
To assess the safety and tolerability of this compound.
-
To characterize the pharmacokinetic (PK) profile of this compound in the target patient population.
Exploratory Objectives:
-
To evaluate the effect of this compound on quality of life using the Myasthenia Gravis Quality of Life 15-item revised (MG-QOL15r) score.
-
To identify potential pharmacodynamic (PD) biomarkers of this compound activity.
Experimental Protocols
Participant Selection
A total of 80 adult patients with a confirmed diagnosis of generalized Myasthenia Gravis will be recruited for this study.
Inclusion Criteria:
-
Age 18-75 years.
-
Confirmed diagnosis of Myasthenia Gravis (AChR-antibody positive).
-
QMG total score of at least 12 at screening.
-
Stable doses of standard-of-care MG therapies for at least 30 days prior to randomization.
-
Willing and able to provide written informed consent.
Exclusion Criteria:
-
Known hypersensitivity to this compound or its excipients.
-
Severe renal or hepatic impairment.
-
Concomitant participation in another interventional study.
-
Pregnancy or breastfeeding.
-
Any other medical condition that, in the investigator's opinion, could compromise patient safety or interfere with study assessments.
Randomization and Blinding
Participants will be randomized in a 1:1:1 ratio to one of three treatment arms: this compound low dose, this compound high dose, or placebo. Randomization will be stratified by baseline QMG score (12-18 vs. >18). This will be a double-blind study, where neither the participants nor the investigators will know the treatment assignment.
Investigational Product and Dosing
This compound will be administered as oral tablets, taken twice daily for 21 days.[5] Placebo tablets will be identical in appearance, taste, and smell to the this compound tablets.
Study Procedures and Assessments
The study will consist of a screening period, a 21-day treatment period, and a follow-up period.
| Visit | Screening | Day 1 (Baseline) | Day 7 | Day 14 | Day 21 (End of Treatment) | Day 35 (Follow-up) |
| Informed Consent | X | |||||
| Inclusion/Exclusion Criteria | X | X | ||||
| Medical History & Physical Exam | X | X | X | X | ||
| Vital Signs | X | X | X | X | X | X |
| QMG Score | X | X | X | |||
| MG-ADL Score | X | X | X | X | ||
| MGC Score | X | X | ||||
| MG-QOL15r Score | X | X | ||||
| Adverse Event Monitoring | X | X | X | X | X | |
| Blood Sampling (PK/PD) | X (pre-dose, post-dose) | X (pre-dose, post-dose) | ||||
| Safety Labs (Hematology, Chemistry) | X | X | X | X | ||
| ECG | X | X | X |
Experimental Workflow
Data Presentation and Statistical Analysis
All quantitative data will be summarized using descriptive statistics. For continuous variables, this will include the number of observations, mean, standard deviation, median, and range. For categorical variables, frequencies and percentages will be presented.
Efficacy Endpoints
| Endpoint | Parameter | This compound Low Dose | This compound High Dose | Placebo | p-value |
| Primary | Change from Baseline in QMG Total Score at Day 21 | ||||
| Secondary | Change from Baseline in MG-ADL Score at Day 21 | ||||
| Change from Baseline in MGC Score at Day 21 | |||||
| Exploratory | Change from Baseline in MG-QOL15r Score at Day 21 |
Safety Endpoints
| Parameter | This compound Low Dose (n=X) | This compound High Dose (n=X) | Placebo (n=X) |
| Number (%) of Patients with any Adverse Event | |||
| Number (%) of Patients with any Serious Adverse Event | |||
| Number (%) of Patients who Discontinued due to an Adverse Event |
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, defined as all randomized patients who have received at least one dose of the study drug. The change from baseline in the QMG total score at Day 21 will be analyzed using an Analysis of Covariance (ANCOVA) model, with treatment group as a factor and the baseline QMG score as a covariate. Similar analyses will be performed for the secondary continuous efficacy endpoints. Safety data will be summarized by treatment group.
Conclusion
This document provides a detailed protocol for a placebo-controlled study of this compound in patients with Myasthenia Gravis. The successful execution of this study will provide crucial data on the efficacy and safety of this novel therapeutic agent and its potential to address the unmet medical needs of individuals with this debilitating neuromuscular disorder.
References
- 1. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis | The Lundbeck Foundation [lundbeckfonden.com]
- 2. myastheniagravisnews.com [myastheniagravisnews.com]
- 3. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols for Crossover Study Design of NMD670 in Neuromuscular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the crossover study design and protocols for evaluating the efficacy and mechanism of action of NMD670, a first-in-class, orally administered small molecule inhibitor of the skeletal muscle-specific chloride ion channel (ClC-1). Contrary to initial hypotheses, this compound does not target the NMDA receptor; instead, it enhances neuromuscular transmission by inhibiting ClC-1.[1][2] This novel therapeutic approach has shown promise in treating neuromuscular disorders characterized by compromised neuromuscular transmission, such as Myasthenia Gravis (MG).[2][3][4]
This compound has undergone a Phase I/IIa clinical trial, which included a proof-of-mechanism, randomized, placebo-controlled, double-blind, three-way crossover study in patients with MG.[1][2] The positive top-line results from this trial demonstrated that this compound was safe, well-tolerated, and led to clinically significant improvements in muscle function.[1][2][5] These notes will detail the study design, present the quantitative outcomes, and provide relevant experimental protocols for researchers interested in this therapeutic area.
Mechanism of Action: ClC-1 Inhibition
In healthy individuals, the ClC-1 channel plays a role in regulating the excitability of skeletal muscle fibers.[3][6] In neuromuscular disorders like Myasthenia Gravis, the transmission of signals from nerves to muscles is impaired.[4] By inhibiting the ClC-1 channel, this compound enhances the muscle's responsiveness to nerve signals, thereby improving neuromuscular transmission and restoring muscle function.[7] Preclinical studies in rat models of MG have shown that ClC-1 inhibition restores synaptic transmission and muscle strength.[6]
Below is a diagram illustrating the proposed signaling pathway.
Crossover Study Design for this compound in Myasthenia Gravis
The Phase IIa clinical trial for this compound in patients with Myasthenia Gravis utilized a single-dose, randomized, placebo-controlled, double-blind, three-way crossover design.[1][2] This design is particularly effective for chronic and stable conditions as it allows each patient to serve as their own control, which can increase statistical power and reduce the number of participants needed compared to a parallel design.[8]
Key Features of the Crossover Design:
-
Participants: 12 patients with mild Myasthenia Gravis.[1][4]
-
Treatments: Each patient received a single dose of two different levels of this compound and a placebo in a randomized order across three treatment periods.
-
Washout Period: A washout period between each treatment is essential to minimize carryover effects from the previous treatment.
Below is a diagram outlining the experimental workflow of the crossover study.
Quantitative Data Presentation
The administration of single doses of this compound resulted in clinically and statistically significant improvements in the Quantitative Myasthenia Gravis (QMG) total score.[9] Up to 50% of patients were classified as responders to this compound based on pre-specified criteria, with responses observed as early as 3 hours after a single dose.[9]
Table 1: Participant Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 12 |
| Disease | Myasthenia Gravis (MG) |
| Phase | IIa |
| Study Design | Randomized, Placebo-Controlled, Double-Blind, Three-Way Crossover |
Table 2: Efficacy of this compound in Myasthenia Gravis (Phase IIa Crossover Study)
| Outcome Measure | This compound Treatment | Placebo | p-value |
| Change in QMG Total Score | Clinically and statistically significant improvement | - | < 0.05 |
| Responder Rate | Up to 50% of patients met pre-specified responder criteria | - | - |
| Time to Response | As early as 3 hours post-dose | - | - |
Note: Specific mean change values for QMG scores were not publicly available in the reviewed materials.
Experimental Protocols
Protocol 1: Crossover Clinical Trial Administration
Objective: To assess the safety, tolerability, and efficacy of single doses of this compound compared to placebo in patients with Myasthenia Gravis.
Materials:
-
This compound (two different dose levels)
-
Placebo
-
Standard clinical trial monitoring equipment
-
Case Report Forms (CRFs) for data collection
Procedure:
-
Inclusion/Exclusion Criteria: Screen patients based on a confirmed diagnosis of Myasthenia Gravis and other predefined criteria.
-
Informed Consent: Obtain written informed consent from all participating patients.
-
Randomization: Randomly assign each patient to one of the three treatment sequences (e.g., A-B-C, B-C-A, C-A-B, where A and B are different doses of this compound and C is placebo).
-
Treatment Period 1: Administer the first assigned single dose of treatment.
-
Assessments: Conduct safety monitoring and efficacy assessments, including the QMG score and electrophysiological measurements, at baseline and specified time points post-dose.
-
Washout Period: Implement a washout period of sufficient duration to ensure the elimination of the treatment from the patient's system.
-
Treatment Period 2: Administer the second assigned single dose of treatment.
-
Assessments: Repeat the safety and efficacy assessments.
-
Washout Period: Implement a second washout period.
-
Treatment Period 3: Administer the third assigned single dose of treatment.
-
Assessments: Repeat the safety and efficacy assessments for the final time.
-
Data Analysis: Analyze the collected data using appropriate statistical methods for a crossover design, comparing the effects of each this compound dose to placebo.
Protocol 2: Electrophysiological Assessment of Neuromuscular Transmission
Objective: To obtain objective evidence of target engagement and restoration of neuromuscular transmission following this compound administration.
Background: Electrophysiological tests, such as repetitive nerve stimulation (RNS), are crucial for diagnosing and evaluating the severity of Myasthenia Gravis.[10] In MG, a decremental response in the compound muscle action potential (CMAP) amplitude is observed with low-frequency RNS.[10] Improvement in this decrement can indicate enhanced neuromuscular transmission.
Materials:
-
Electromyography (EMG) machine
-
Nerve stimulating electrodes
-
Recording electrodes
Procedure:
-
Patient Preparation: Position the patient comfortably and explain the procedure.
-
Electrode Placement: Place stimulating electrodes over a selected motor nerve (e.g., ulnar, accessory, or facial nerve) and recording electrodes over the corresponding muscle belly and tendon.
-
Baseline Measurement: Deliver a train of low-frequency (e.g., 2-5 Hz) electrical stimuli to the nerve and record the resulting CMAPs. Measure the amplitude of the first and fourth or fifth CMAP to calculate the decrement.
-
Post-Dose Measurement: Repeat the RNS test at specified time points after the administration of this compound or placebo.
-
Data Analysis: Compare the percentage decrement in CMAP amplitude before and after treatment. A reduction in the decrement following this compound administration would provide evidence of improved neuromuscular transmission. Preclinical studies have shown that ClC-1 inhibition markedly improves CMAPs.[6]
Conclusion
The crossover study design was effectively employed to demonstrate the safety and efficacy of the ClC-1 inhibitor this compound in patients with Myasthenia Gravis. The results from the Phase I/IIa trial provide strong proof-of-mechanism for this novel therapeutic approach.[5][11] The detailed protocols and data presented in these application notes can serve as a valuable resource for researchers and drug development professionals working on novel therapies for neuromuscular diseases. The ongoing Phase 2 trials will provide further insights into the potential of this compound for a range of neuromuscular conditions.
References
- 1. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma Reports Positive Top-Line Data from a Phase [globenewswire.com]
- 3. NMD Pharma Publishes Comprehensive Data Package for this compound in Science Translational Medicine — NMD Pharma [nmdpharma.com]
- 4. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labiotech.eu [labiotech.eu]
- 6. mdaconference.org [mdaconference.org]
- 7. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model - BioSpace [biospace.com]
- 8. Myasthenia Gravis — NMD Pharma [nmdpharma.com]
- 9. NMD Pharma to present this compound clinical data from a Phase I/IIa trial in myasthenia gravis at the 28th International Annual Congress of the World Muscle Society — NMD Pharma [nmdpharma.com]
- 10. karger.com [karger.com]
- 11. NMD Pharma Publishes Comprehensive Data Package for this compound in Science Translational Medicine — NMD Pharma [nmdpharma.com]
Application Notes and Protocols for NMD670 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the patient inclusion and exclusion criteria for clinical trials of NMD670, a first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1).[1][2] Additionally, this document outlines the protocols for key experiments utilized in these trials to assess the safety and efficacy of the investigational drug. This compound is currently under investigation for the treatment of several neuromuscular disorders, including Myasthenia Gravis (MG), Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease.[3]
Patient Selection Criteria
The selection of appropriate patient populations is critical for the successful evaluation of a new therapeutic agent. The following tables summarize the key inclusion and exclusion criteria for recent and ongoing clinical trials of this compound across different neuromuscular disorders.
Table 1: Inclusion and Exclusion Criteria for this compound Trial in Myasthenia Gravis (NCT06414954)[4]
| Criteria | Details |
| Inclusion | |
| Age | 18 years or older |
| Diagnosis | Confirmed diagnosis of Myasthenia Gravis (MGFA Class II, III, or IV) |
| Antibody Status | Documented positive anti-acetylcholine receptor (AChR) or anti-muscle-specific tyrosine kinase (MuSK) antibody test |
| Physical Capability | Able to swallow tablets |
| Body Mass Index (BMI) | 18 to 35 kg/m ², inclusive |
| Minimum Weight | 40 kg |
| Informed Consent | Capable of and has given signed informed consent |
| Contraception | Contraceptive use by men and women must be consistent with local regulations |
| Exclusion | |
| Medical Conditions | Known medical or psychological conditions that might interfere with study participation, pose additional risks, or confound the results |
| Clinical Findings | Significant clinical and/or laboratory safety findings that may interfere with the study |
| Prior Investigational | Treatment with an investigational medical product within 30 days or 5 half-lives of the medication, whichever is longer, prior to Day 1 |
| Other | Any other condition that, in the opinion of the investigator, would make the patient unsuitable for the study |
Table 2: Inclusion and Exclusion Criteria for this compound Trial in Spinal Muscular Atrophy Type 3 (NCT05794139)[5][6]
| Criteria | Details |
| Inclusion | |
| Age | 18 to 75 years old |
| Diagnosis | Clinical diagnosis of Type 3 Spinal Muscular Atrophy (SMA) |
| Ambulatory Status | Able to walk at least 50 meters without walking aids during the 6-minute walk test at screening |
| Genetic Confirmation | Genetic confirmation of SMA diagnosis (e.g., homozygous deletion or compound heterozygous deletion and mutation of the SMN1 gene) |
| SMN2 Gene Copies | 3 to 5 copies of the SMN2 gene |
| Body Mass Index (BMI) | 19 to 35 kg/m ², inclusive |
| Contraception | Contraceptive use by men and women must be consistent with local regulations |
| Informed Consent | Capable of giving signed informed consent |
| Exclusion | |
| Prior Surgery/Deformity | Prior surgery or fixed deformity (e.g., scoliosis, contractures) that would restrict the ability to perform study-related tasks |
| Other Significant Diseases | Presence of other significant diseases that may interfere with the interpretation of study data (e.g., other neuromuscular or muscular diseases) |
| Clinical Findings | Other significant clinical and/or laboratory safety findings that may interfere with the study |
| Recent Investigational Drug Use | Treatment with an investigational medical product within 30 days or 5 half-lives of the medication, whichever is longer, prior to Day 1 |
| Compliance History | History of poor compliance with relevant SMA therapy |
Table 3: Inclusion and Exclusion Criteria for this compound Trial in Charcot-Marie-Tooth Disease (NCT06482437)
| Criteria | Details |
| Inclusion | |
| Age | Adults |
| Diagnosis | Genetically confirmed Charcot-Marie-Tooth Type 1 (CMT1) or Type 2 (CMT2) subtype |
| Exclusion | |
| Information not publicly available in detail. |
Signaling Pathway and Mechanism of Action
This compound is a small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1).[1][2] In neuromuscular disorders like myasthenia gravis, the transmission of electrical signals from motor neurons to muscle fibers is compromised.[4] The ClC-1 channel plays a role in regulating the excitability of muscle fibers. By inhibiting ClC-1, this compound is thought to amplify the muscle's responsiveness to weak nerve signals, thereby improving neuromuscular transmission and restoring muscle function.[1]
References
- 1. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]
- 3. Myasthenia Gravis Activities of Daily Living (MG-ADL) [mdcalc.com]
- 4. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Administration of NMD670 in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on the long-term administration of NMD670 in various animal models of neuromuscular diseases. The included protocols are based on publicly available information from press releases, conference abstracts, and scientific publications. Due to limitations in accessing full-text articles, some specific details of the experimental protocols may be inferred from standard practices in the field and should be adapted as necessary.
Mechanism of Action
This compound is a first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1).[1] In neuromuscular diseases such as Myasthenia Gravis (MG), Charcot-Marie-Tooth (CMT) disease, and Spinal Muscular Atrophy (SMA), the transmission of electrical signals from nerves to muscles is impaired, leading to muscle weakness and fatigue.[1][2] The ClC-1 channel plays a role in regulating the excitability of muscle fibers. By inhibiting ClC-1, this compound enhances the muscle's responsiveness to nerve signals, thereby improving neuromuscular transmission and restoring muscle function.[1]
Signaling Pathway of this compound
References
Troubleshooting & Optimization
Technical Support Center: NMD670 Clinical Research
This document provides a comprehensive overview of the side effects and related experimental observations for NMD6 70, an investigational first-in-class, oral small molecule inhibitor of the skeletal muscle-specific chloride ion channel (ClC-1).[1][2] NMD670 is currently under investigation for the treatment of neuromuscular disorders such as Myasthenia Gravis (MG), Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease.[3][4][5] Its mechanism of action involves inhibiting the ClC-1 channel, which enhances the muscle's responsiveness to nerve signals, thereby improving neuromuscular transmission and restoring muscle function.[1][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that inhibits the ClC-1 chloride channel, a protein specific to skeletal muscles that helps them relax.[6] By inhibiting this channel, this compound is thought to increase muscle contractions, thereby enhancing muscle strength and function.[6][8] This action is intended to amplify the muscle's response to weak nerve signals, which is a common issue in several neuromuscular diseases.[1][7]
Q2: What are the most commonly observed side effects of this compound in clinical trials?
A2: As this compound is still under investigation, a complete side effect profile is not yet fully established.[3] However, data from a Phase 1 study in healthy volunteers showed that this compound was generally safe and well-tolerated.[1] The most notable on-target side effect observed was myotonia (muscle stiffness), which occurred at the highest dose levels in a single ascending dose (SAD) study.[1] This effect was transient, resolving fully and spontaneously within hours, and was not considered a safety hazard.[1] In fact, it was seen as an indicator of pharmacological target engagement.[1]
Q3: Were there any serious adverse events (SAEs) reported in the this compound clinical trials?
A3: In the Phase 1 study involving 87 healthy volunteers, no serious adverse events (SAEs) were reported.[1] Similarly, the Phase I/IIa trial in patients with Myasthenia Gravis also reported that this compound was safe and well-tolerated.[2] Clinical trial protocols for ongoing studies include close monitoring for any adverse events, including SAEs.[3][9]
Q4: Is there a risk of suicidal ideation with this compound treatment?
A4: The protocol for the Phase 2 trial of this compound in patients with SMA Type 3 includes monitoring for any signs of suicidal thoughts or behavior as a secondary endpoint.[3][10] This is a standard safety measure in many clinical trials for neurological conditions.
Troubleshooting Guide for Experimental Use
Issue 1: Observing unexpected muscle phenotypes in preclinical models.
-
Possible Cause: The observed phenotype may be an exaggerated on-target effect of ClC-1 inhibition, similar to the myotonia seen at high doses in the Phase 1 clinical trial.[1]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine if the phenotype is dose-dependent.
-
Electrophysiology: Perform electromyography (EMG) to characterize the nature of the muscle activity. Evidence from animal models shows that this compound has a positive effect on EMG.[7]
-
Histopathology: Examine muscle tissue for any structural changes that could explain the observed phenotype.
-
Issue 2: Difficulty in translating preclinical findings to clinical trial design.
-
Possible Cause: Differences in pharmacology and physiology between animal models and humans.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop robust PK/PD models based on preclinical data to better predict human dose levels and exposures. The Phase 1 study in healthy volunteers provides initial human PK and PD data.[1]
-
Translational Endpoints: Utilize endpoints that are relevant across species. For instance, NMD Pharma has successfully used a translational approach, moving from single muscle fiber recordings in rats to patient studies, to provide proof of mechanism.[11]
-
Quantitative Data Summary
Table 1: Overview of this compound Clinical Trials
| Trial Identifier | Phase | Condition(s) | Number of Participants | Duration of Treatment | Key Objectives |
| NCT06482437 | Phase 2a | Charcot-Marie-Tooth Disease (CMT) Types 1 & 2 | 80 | 21 days | Efficacy, safety, and tolerability of twice-daily oral this compound.[4] |
| NCT05794139 | Phase 2 | Spinal Muscular Atrophy (SMA) Type 3 | Up to 54 adults | 21 days | Efficacy, safety, and tolerability of twice-daily oral this compound.[5][10] |
| NCT06414954 | Phase 2b | Myasthenia Gravis (MG) | Not specified | 21 days | Safety and efficacy of 3 dose levels of this compound versus placebo.[12][13] |
| Phase 1/IIa | Phase 1/IIa | Healthy Volunteers & Myasthenia Gravis (MG) | 87 (67 healthy, 12 with MG) | Single and multiple doses | Safety, tolerability, PK, PD, and proof of mechanism.[1][2] |
Table 2: Reported Adverse Events in Phase 1 Study (Healthy Volunteers)
| Adverse Event | Dose Level | Incidence | Severity | Outcome |
| Myotonia | Highest dose levels (SAD study) | Occurred | Not specified, but not considered a safety hazard | Fully and spontaneously resolved within hours.[1] |
| Other Adverse Events | All dose levels | Similar frequency in placebo and active drug groups.[8] | Not specified | Not specified |
| Serious Adverse Events | All dose levels | None reported | N/A | N/A |
Experimental Protocols
Protocol 1: Phase 2a, Randomized, Double-Blind, Placebo-Controlled Study in CMT (SYNAPSE-CMT)
-
Objective: To evaluate the efficacy, safety, and tolerability of a twice-daily oral dose of this compound over 21 days in adult patients with genetically confirmed CMT1 or CMT2.[4]
-
Methodology:
-
Patient Population: 80 adult patients with any genetically confirmed CMT1 or CMT2 subtype.[4]
-
Intervention: Participants are randomized to receive either this compound or a placebo.[4]
-
Administration: Oral tablets administered twice daily for 21 days.[4]
-
Primary Efficacy Endpoints:
-
Safety Monitoring: Continuous monitoring of adverse events, serious adverse events, physical examinations, laboratory tests, vital signs, and ECG readings.[3]
-
Protocol 2: Phase 1 Study in Healthy Volunteers
-
Objective: To evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound.[1]
-
Methodology:
-
Patient Population: 87 healthy male and female volunteers.[1]
-
Study Design:
-
Assessments:
-
Safety: Monitoring for all adverse events, with a focus on potential on-target effects like myotonia.[1]
-
Pharmacokinetics: Blood sampling to determine the drug's absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics: Assessments to measure the pharmacological effect of the drug on the body.
-
-
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Generalized workflow for this compound Phase 2 clinical trials.
References
- 1. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 5. curesma.org [curesma.org]
- 6. sma-europe.eu [sma-europe.eu]
- 7. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
- 8. youtube.com [youtube.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. smanewstoday.com [smanewstoday.com]
- 11. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
NMD670 Technical Support Center: Managing Myotonia
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing myotonia as a potential side effect during experiments with NMD670.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and provides a step-by-step guide for troubleshooting myotonia observed in experimental settings.
Q1: What is the mechanism of action of this compound and why might it cause myotonia?
A1: this compound is a first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1).[1] In normal muscle function, ClC-1 facilitates the influx of chloride ions into the muscle cell after contraction, which helps to rapidly repolarize the cell membrane and prepare it for the next signal. By inhibiting ClC-1, this compound enhances the muscle's responsiveness to nerve signals, which is the intended therapeutic effect.[1][2] However, excessive inhibition can lead to a state of muscle hyperexcitability, where the muscle cell membrane does not repolarize quickly enough. This delayed relaxation following voluntary or induced contraction is known as myotonia. It is considered an "exaggerated on-target pharmacological effect" of this compound.[3]
Q2: At what doses of this compound should I expect to see myotonia?
A2: Myotonia has been observed in clinical trials at the highest dose levels. In a Phase 1 single ascending dose (SAD) study in healthy volunteers, myotonia occurred at the upper end of the 50-1,600 mg dose range.[3] This effect was transient, resolving fully and spontaneously within hours, and was not considered a safety hazard.[3] Researchers should be vigilant for signs of myotonia when conducting experiments at the higher end of the dose-response curve.
Q3: How can I detect and quantify myotonia in my experiments?
A3: The appropriate method for detecting and quantifying myotonia depends on your experimental model (in vivo, in vitro) and species. A multi-faceted approach is recommended, combining electrophysiological and functional assessments. Detailed methodologies are provided in the "Experimental Protocols" section below. Key methods include:
-
Electromyography (EMG): To record myotonic discharges, which are characterized by a waxing and waning frequency and amplitude.[4][5]
-
Functional Tests (In Vivo):
-
Quantitative Muscle Assessment (QMA): Instrumental measurement of relaxation times after maximal voluntary contraction.[8]
Q4: I have observed myotonia in my animal model. What are the immediate troubleshooting steps?
A4: If myotonia is observed, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for managing this compound-induced myotonia.
-
Confirm and Quantify: Use the protocols outlined below (e.g., EMG, TRR) to objectively confirm and quantify the myotonia. This ensures the observation is not an artifact.
-
Assess Animal Welfare: For in vivo studies, assess the severity of the myotonia. Is it causing distress or impairing essential functions like feeding or breathing? The observed myotonia with this compound in clinical trials was transient and not considered a safety risk.[3]
-
Review Dosing: Correlate the onset and severity of myotonia with the administered dose of this compound. It is a known dose-dependent effect.
-
Adjust Dose: In subsequent experiments, consider titrating the dose downwards to identify the therapeutic window that provides the desired efficacy without inducing significant myotonia.
-
Document Everything: Meticulously record the dose, timing of onset, duration, and severity of myotonia, along with the corresponding pharmacokinetic and pharmacodynamic data.
Data Presentation
The following table summarizes the dose-dependent nature of myotonia as a side effect of this compound based on available clinical trial data.
| Study Type | Subjects | Dose Range Administered | Myotonia Observation | Reference |
| Phase 1 Single Ascending Dose (SAD) | 87 Healthy Volunteers | 50 mg - 1,600 mg (single doses) | Occurred at the highest dose levels ; resolved spontaneously. | [3] |
| Phase 1 Multiple Ascending Dose (MAD) | 87 Healthy Volunteers | 200-600 mg (once daily) or 400 mg (twice daily) | Not reported as a significant event at these dose levels. | [3] |
Experimental Protocols
Detailed methodologies for key experiments to quantify myotonia are provided below.
Protocol 1: Electromyography (EMG) Assessment of Myotonia
Objective: To detect and characterize myotonic discharges in skeletal muscle following this compound administration.
Methodology:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Maintain body temperature at 37°C.
-
Electrode Placement: Insert a concentric needle electrode into the target muscle (e.g., gastrocnemius or tibialis anterior). A reference electrode should be placed subcutaneously nearby.
-
Data Acquisition:
-
Record spontaneous electrical activity at rest.
-
Myotonic discharges are identified as runs of positive sharp waves or sine-wave potentials that wax and wane in amplitude and frequency, producing a characteristic "dive-bomber" sound on the audio output.[4]
-
-
Quantification:
-
Incidence: Note the presence or absence of myotonic discharges.
-
Duration: Measure the length of the myotonic discharge trains in seconds.
-
Frequency: Measure the firing frequency within the discharge.
-
Protocol 2: In Vivo Functional Assessment of Myotonia (Mouse Model)
Objective: To quantify the functional impact of myotonia using the Time of Righting Reflex (TRR) test.[6]
Methodology:
-
Acclimation: Acclimate mice to the testing environment.
-
Baseline Measurement: Place the mouse gently on its back on a flat surface. Start a stopwatch and measure the time it takes for the mouse to right itself onto all four paws. This is the baseline TRR.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Post-Dose Measurement: At predetermined time points after dosing (e.g., 20, 60, 90, and 120 minutes), repeat the TRR measurement.[6]
-
Data Analysis: An increase in the TRR post-dosing compared to baseline indicates myotonia (muscle stiffness preventing rapid correction of posture). Compare the TRR of this compound-treated animals to vehicle-treated controls.
Visualizations
This compound Mechanism of Action and On-Target Side Effect
The following diagram illustrates the mechanism of this compound and how it can lead to the on-target side effect of myotonia.
Caption: Mechanism of this compound leading to the on-target effect of myotonia.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. curesma.org [curesma.org]
- 3. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 4. Congenital and Acquired Myotonia | PM&R KnowledgeNow [now.aapmr.org]
- 5. The needle EMG findings in myotonia congenita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical study of the antimyotonic efficacy of safinamide in the myotonic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative myotonia assessment: an experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
NMD670 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of NMD670. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, orally administered small molecule that functions as a selective inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1.[1][2][3] The inhibition of ClC-1 is intended to enhance muscle excitability and improve muscle function, which is being investigated for therapeutic potential in various neuromuscular disorders.[2][4]
Q2: Are there any known off-target effects of this compound?
Based on publicly available clinical trial data and publications, this compound is reported to be generally safe and well-tolerated.[2][4] Preclinical and clinical development programs for new therapeutic agents typically involve extensive off-target screening against a panel of receptors, ion channels, and enzymes to ensure selectivity. While this compound is described as a "selective" and "skeletal muscle specific" inhibitor of ClC-1, the detailed results from these off-target screening panels have not been made publicly available in the reviewed literature.
Q3: We observed myotonia in our experimental model after administering high doses of this compound. Is this an off-target effect?
No, myotonia is considered an expected, exaggerated on-target pharmacological effect of this compound, not an off-target effect.[4] This occurs because excessive inhibition of the ClC-1 channel leads to muscle hyperexcitability, which manifests as myotonia (delayed muscle relaxation after contraction). In Phase 1 clinical trials with healthy volunteers, myotonia was observed at the highest single ascending dose levels, was transient, and resolved spontaneously.[4]
Troubleshooting Guide
Issue: Unexpected muscle phenotypes (e.g., stiffness, delayed relaxation) are observed in our in vivo model at high concentrations of this compound.
-
Potential Cause: This is likely due to the on-target, exaggerated pharmacological effect of this compound, leading to myotonia.
-
Troubleshooting Steps:
-
Dose Reduction: The most direct approach is to perform a dose-response study to identify a concentration of this compound that provides the desired therapeutic effect on muscle function without inducing significant myotonia.
-
Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of this compound in your model system. The transient nature of myotonia observed in clinical trials suggests that the timing of your experimental measurements relative to the peak plasma concentration of the compound is critical.
-
Consult Literature: Refer to the dose levels used in published preclinical and clinical studies to guide your experimental design.
-
Data Summary
Phase 1 Clinical Trial Safety Overview in Healthy Volunteers
The following table summarizes the key safety findings from the Phase 1 single and multiple ascending dose studies of this compound in healthy volunteers.
| Parameter | Single Ascending Dose (SAD) Study | Multiple Ascending Dose (MAD) Study |
| Dose Range | 50 - 1600 mg | 200 - 600 mg once daily or 400 mg twice daily |
| Number of Volunteers | 87 (total for SAD and MAD) | 87 (total for SAD and MAD) |
| Key Safety Finding | Generally safe and well-tolerated. No serious adverse events. | Generally safe and well-tolerated. |
| On-Target Effect | Myotonia observed at the highest dose levels (1200 & 1600 mg). | Not reported in the press releases for the MAD study. |
| Resolution of Myotonia | Resolved fully and spontaneously within hours. | N/A |
Data compiled from publicly available press releases regarding the this compound Phase 1 clinical trial.[4]
Experimental Protocols
While specific off-target screening protocols for this compound have not been detailed in the available literature, a standard approach to assess off-target liability for a small molecule inhibitor is provided below.
Protocol: General Off-Target Liability Screening
-
Objective: To determine the selectivity of a compound by screening it against a broad panel of known biological targets.
-
Methodology:
-
Panel Selection: Utilize a commercially available or in-house safety pharmacology panel. These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
-
Assay Format: The screening is usually performed using binding assays (e.g., radioligand binding assays) to determine the affinity of the test compound for each target in the panel. Functional assays (e.g., calcium flux, membrane potential) may be used as a secondary screen for any identified "hits".
-
Compound Concentration: A primary screen is often conducted at a single high concentration (e.g., 10 µM) to identify potential interactions.
-
Follow-up: For any targets where significant binding (>50% inhibition) is observed, a full concentration-response curve is generated to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant).
-
-
Data Interpretation: The IC50 or Ki values for off-target interactions are compared to the on-target potency of the compound. A large window (e.g., >100-fold) between on-target and off-target activity is generally desired to indicate selectivity.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound and the on-target effect of myotonia at high doses.
Caption: A generalized workflow for preclinical off-target liability assessment.
References
- 1. NMD Pharma Reports Positive Top-Line Data from a Phase [globenewswire.com]
- 2. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 3. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics | The Lundbeck Foundation [lundbeckfonden.com]
- 4. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
NMD670 Preclinical Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during preclinical evaluation of NMD670.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1.[1][2] In healthy muscle, ClC-1 helps to regulate muscle excitability. In certain neuromuscular diseases, the transmission of electrical signals from nerves to muscles is impaired. By partially inhibiting ClC-1, this compound amplifies the muscle's responsiveness to these weak signals, enhancing neuromuscular transmission and restoring muscle function.[1][2]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated positive effects in various preclinical models of neuromuscular diseases. Efficacy has been reported in rat models of Myasthenia Gravis (MG), where it improved neuromuscular transmission, muscle function, and mobility.[3] It has also shown promise in mouse models of Charcot-Marie-Tooth (CMT) disease, specifically CMT1A and CMT2D, by increasing muscle torque and force.[4] Additionally, preclinical evidence supports its potential in models of spinal muscular atrophy (SMA) and sarcopenia.[1] In a rat model of muscle-specific kinase (MuSK) MG, a severe form of the disease, a ClC-1 inhibitor improved electromyography (EMG), muscle and respiratory function, body weight, and survival.[5][6]
Q3: Is this compound expected to have an effect on healthy (wild-type) animal models?
A3: No, a significant therapeutic effect of this compound is not expected in healthy, wild-type animals. The mechanism of ClC-1 inhibition is designed to restore neuromuscular function where it is compromised. Preclinical studies have shown that while this compound leads to a recovery of muscle strength in disease models, it does not enhance muscle function in healthy animals.[7][8] Therefore, wild-type animals are an essential control to demonstrate the disease-specific efficacy of the compound.
Q4: What are the known on-target effects of excessive ClC-1 inhibition in preclinical studies?
A4: Excessive inhibition of the ClC-1 channel can lead to an exaggerated pharmacological effect known as myotonia, which is characterized by muscle stiffness due to delayed relaxation after contraction. This is considered an on-target effect. In a Phase 1 clinical trial with healthy volunteers, myotonia was observed at the highest dose levels but was transient and resolved spontaneously.[9] Researchers conducting dose-response studies in preclinical models should be aware of the potential for myotonia at high doses as an indicator of target engagement and a potential dose-limiting factor.
Q5: Has incomplete efficacy been observed in any preclinical models?
A5: Yes, in a mouse model of CMT type 2D (CMT2D), while this compound administration led to an increase in peak muscle force and the overall force integral, a degree of force fade during sustained contraction remained.[4] This suggests that while this compound can significantly improve muscle function, it may not completely rescue all disease-related deficits in certain models or subtypes of neuromuscular disorders.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of Efficacy in Disease Model | Suboptimal dosing, incorrect animal model, or inappropriate outcome measure. | - Perform a dose-response study to ensure adequate target engagement.- Verify the pathology of the animal model and ensure it involves a deficit in neuromuscular transmission.- Select endpoints that directly measure muscle function and neuromuscular transmission (e.g., EMG, in-situ muscle force). |
| High Variability in Results | Inconsistent drug administration, variability in disease progression in the animal model. | - Ensure consistent formulation and administration of this compound.- Use a sufficient number of animals and randomize them into treatment groups.- Correlate the severity of the disease phenotype with the treatment effect. |
| Unexpected Adverse Effects | Potential off-target effects or exaggerated on-target pharmacology. | - Conduct a thorough literature search on the toxicology of ClC-1 inhibitors.- In case of unexpected findings, consider conducting a preliminary toxicology screen.- If myotonia is observed, this is likely an on-target effect at a high dose; consider dose reduction. |
| No Effect in Wild-Type Controls | This is the expected outcome. | This compound is not expected to enhance muscle function in healthy animals.[7][8] This observation serves as a confirmation of its specific mechanism of action. |
Experimental Protocols
In-situ Muscle Function Assessment in a CMT Mouse Model
This protocol is a summary of the methodology used to assess the effect of this compound on muscle function in CMT mouse models, as described in the literature.[4]
-
Animal Preparation: Mice are anesthetized, and the hindlimb is secured. The foot is attached to a force transducer to measure ankle dorsiflexion torque.
-
Nerve Stimulation: Electrodes are placed to stimulate the common peroneal nerve.
-
Baseline Measurement: A series of electrical stimulations at varying frequencies (e.g., 10-200 Hz) are delivered to the nerve to induce muscle contraction, and the resulting torque is recorded.
-
Drug Administration: this compound (e.g., 8 mg/kg) or vehicle is administered intravenously.[4]
-
Post-Dose Measurement: After a set period, the stimulation protocol is repeated to measure the muscle torque post-administration.
-
Data Analysis: The peak torque and the integral of the torque over time are calculated and compared between baseline and post-dose measurements, as well as between the this compound and vehicle groups.
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Troubleshooting workflow for preclinical this compound experiments.
References
- 1. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
- 3. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuromuscular transmission deficits in patients with CMT and ClC‐1 inhibition in CMT animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. NMD Pharma presents preclinical data highlighting increased [globenewswire.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
NMD670 Technical Support Center: Optimizing Dosage and Managing Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of NMD670 while minimizing adverse events during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, orally administered small molecule inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1.[1][2][3] By blocking this channel, this compound enhances muscle excitability and improves neuromuscular transmission, which can restore skeletal muscle function.[1][2] The ClC-1 channel is responsible for dampening muscle fiber excitability; its inhibition is intended to amplify the muscle's response to nerve signals.[4][5]
Q2: What are the most common adverse events observed with this compound?
A2: In a Phase 1 clinical trial involving healthy volunteers, this compound was generally reported as safe and well-tolerated, with no serious adverse events.[1] The most notable adverse event was myotonia, which occurred at the highest single ascending dose levels. This was considered an expected, on-target pharmacological effect and resolved spontaneously within a few hours.[1] In a study with myasthenia gravis patients, the most commonly reported side effects were fatigue and headache.[6]
Q3: What dosage ranges have been explored in clinical trials?
A3: Phase 1 studies in healthy volunteers have evaluated single ascending doses (SAD) from 50 mg to 1,600 mg, and multiple ascending doses (MAD) ranging from 200-600 mg once daily or 400 mg twice daily. A Phase 2a trial in patients with myasthenia gravis investigated single doses of 400 mg and 1,200 mg.[6] Ongoing Phase 2b studies are assessing three different dose levels administered twice daily for 21 days.[7]
Q4: Is there a known relationship between this compound dosage and the incidence of myotonia?
A4: Yes, a dose-dependent relationship has been observed. In the Phase 1 trial with healthy volunteers, myotonia was noted specifically at the highest dose levels of the single ascending dose study.[1] This suggests that myotonia is an exaggerated pharmacological response to ClC-1 inhibition and can be managed by adjusting the dosage.
Troubleshooting Guide: Managing Potential Adverse Events
Issue: Subject reports muscle stiffness or delayed relaxation after this compound administration.
This may be indicative of myotonia, an expected on-target effect at higher dose levels.
Recommended Actions:
-
Assess Severity and Duration: Quantify the severity and duration of the myotonic event. Use standardized scales for muscle stiffness and patient-reported outcomes.
-
Dosage Adjustment: If the event is dose-limiting, consider a dose reduction in subsequent administrations as per the study protocol.
-
Monitor Plasma Concentrations: If feasible, collect pharmacokinetic (PK) data to correlate the adverse event with drug exposure levels.
-
Safety Monitoring: Continue to monitor vital signs, electrocardiogram (ECG) readings, and relevant laboratory parameters as outlined in the experimental protocol.[8]
Data on this compound Dosage and Adverse Events
Table 1: Summary of Dosing Regimens in this compound Clinical Trials
| Trial Phase | Subject Population | Dose Range | Frequency | Duration | Reference |
| Phase 1 | Healthy Volunteers | 50 - 1,600 mg (SAD) | Single Dose | N/A | |
| Phase 1 | Healthy Volunteers | 200 - 600 mg | Once Daily | Multiple Days | [1] |
| Phase 1 | Healthy Volunteers | 400 mg | Twice Daily | Multiple Days | [1] |
| Phase 2a | Myasthenia Gravis Patients | 400 mg and 1,200 mg | Single Dose | N/A | [6] |
| Phase 2b | Myasthenia Gravis Patients | 3 Dose Levels (unspecified) | Twice Daily | 21 Days | [7] |
Table 2: Observed Adverse Events in this compound Clinical Trials
| Adverse Event | Trial Phase | Subject Population | Dosage Level | Notes | Reference |
| Myotonia | Phase 1 (SAD) | Healthy Volunteers | Highest Doses | Resolved spontaneously within hours; considered on-target effect. | [1] |
| Fatigue | Phase 1/2a | Myasthenia Gravis Patients | Unspecified | Commonly reported. | [6] |
| Headache | Phase 1/2a | Myasthenia Gravis Patients | Unspecified | Commonly reported. | [6] |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging Study for Efficacy and Tolerability
Objective: To determine the optimal dose range of this compound that maximizes efficacy while minimizing adverse events in a relevant animal model.
Methodology:
-
Animal Model: Select a validated animal model for the neuromuscular disease of interest (e.g., experimental autoimmune myasthenia gravis in rats).
-
Group Allocation: Randomly assign animals to vehicle control and multiple this compound dose groups (e.g., 5, 10, 20, 40 mg/kg).
-
Administration: Administer this compound or vehicle orally, twice daily, for a pre-determined period (e.g., 21 days).
-
Efficacy Assessment: Measure functional outcomes at baseline and regular intervals. Examples include grip strength tests or the 6-minute walk test equivalent for the animal model.
-
Adverse Event Monitoring: Conduct daily clinical observations, paying close attention to signs of myotonia (e.g., muscle stiffness, difficulty with movement).
-
Terminal Procedures: At the end of the study, collect blood samples for pharmacokinetic analysis and tissues for biomarker analysis.
Protocol 2: Monitoring for Myotonia in a Clinical Setting
Objective: To systematically monitor for and characterize myotonia in human subjects receiving this compound.
Methodology:
-
Baseline Assessment: Before dosing, perform a baseline neurological examination, including assessment of muscle tone and relaxation.
-
Dosing: Administer this compound according to the study protocol.
-
Post-Dose Monitoring: At specified time points post-dosing, perform the following:
-
Patient-Reported Outcomes: Ask the subject about any perceptions of muscle stiffness, cramping, or difficulty relaxing muscles.
-
Clinical Examination: Assess for action myotonia (e.g., delayed hand relaxation after a firm grip) and percussion myotonia (e.g., sustained muscle contraction after a light tap with a reflex hammer).
-
Electromyography (EMG): If clinically indicated, perform EMG to detect characteristic myotonic discharges.
-
-
Data Collection: Record the time of onset, duration, and severity of any myotonic symptoms. Correlate these findings with pharmacokinetic data.
Visualizations
Caption: Mechanism of this compound action on the skeletal muscle fiber.
References
- 1. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 3. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]
- 4. NMD Pharma’s oral myasthenia drug NMD-670 entering phase IIb | BioWorld [bioworld.com]
- 5. sma-europe.eu [sma-europe.eu]
- 6. myastheniagravisnews.com [myastheniagravisnews.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
Addressing variability in patient response to NMD670
Technical Support Center: NMD670
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental outcomes and patient responses to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of VariaKinase (VK). By binding to the ATP-binding pocket of VK, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for tumor cell proliferation and survival.
Q2: We are observing significant heterogeneity in the response of our cell line panel to this compound. What are the potential causes?
A2: Variability in cell line response to this compound can be attributed to several factors:
-
Genetic Heterogeneity: The presence of different subclones within a cell line, some of which may harbor resistance mutations.
-
Differential VK Expression: Varying levels of VariaKinase expression across different cell lines.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that can compensate for the inhibition of VK.
-
Cell Culture Conditions: Inconsistent cell culture conditions, such as passage number and media composition, can influence experimental outcomes.
Q3: Are there any known biomarkers that correlate with this compound sensitivity?
A3: Preliminary data suggests that high expression levels of VariaKinase and the absence of specific downstream mutations in the MAPK/ERK pathway are associated with increased sensitivity to this compound. Further validation studies are ongoing.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values in in-vitro assays.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting Step: Verify the stability of this compound in your specific assay medium. Perform a time-course experiment to assess compound degradation.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting Step: Optimize assay parameters such as cell seeding density, incubation time, and serum concentration.
-
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting Step: Sequence the VariaKinase gene in your cell line to check for mutations that may interfere with this compound binding.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Pipetting Errors.
-
Troubleshooting Step: Ensure proper calibration of pipettes and use reverse pipetting for viscous solutions.
-
-
Possible Cause 2: Edge Effects in Plate-Based Assays.
-
Troubleshooting Step: Avoid using the outer wells of the plate or fill them with media to maintain humidity and minimize evaporation.
-
-
Possible Cause 3: Cell Clumping.
-
Troubleshooting Step: Ensure a single-cell suspension is achieved before seeding cells into plates.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in a Panel of NSCLC Cell Lines
| Cell Line | VK Expression (Normalized) | VK Mutation Status | IC50 (nM) |
| H358 | 1.2 | Wild-Type | 50 |
| A549 | 0.8 | Wild-Type | 250 |
| H1975 | 1.5 | L858R/T790M | >1000 |
| PC-9 | 1.4 | delE746-A750 | 25 |
Experimental Protocols
Protocol 1: Western Blot Analysis of VK Pathway Inhibition
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-VK, total VK, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits the VariaKinase signaling pathway.
Caption: Workflow for troubleshooting high IC50 values.
NMD670 stability and storage in a laboratory setting
This technical support center provides guidance on the stability and storage of NMD670 in a laboratory setting for researchers, scientists, and drug development professionals. Please note that comprehensive, peer-reviewed stability data for this compound is not extensively published. The information provided here is based on available data from commercial suppliers and general best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier recommendations, this compound should be stored at -20°C for long-term stability. For short-term use, refrigeration at 4°C is acceptable, but it is advisable to minimize the duration of storage at this temperature.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in various solvents. The choice of solvent will depend on the specific requirements of your experiment. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: How long are stock solutions of this compound stable?
A3: When stored at -20°C, stock solutions should be used within one month for optimal results.[1] It is best practice to prepare fresh solutions for critical experiments.
Q4: What are the potential signs of this compound degradation?
A4: Visual signs of degradation can include a change in color or the appearance of precipitate in the solution. From a functional perspective, a decrease in the expected biological activity in your assays could indicate degradation of the compound.
Q5: Are there any known incompatibilities for this compound?
A5: Specific incompatibility data for this compound is not widely available. As a general precaution, avoid strong oxidizing agents and extreme pH conditions. When preparing formulations, ensure all components are compatible.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration |
| Long-term Storage | -20°C | Up to 1 month (for solutions) |
| Short-term Storage | 4°C | Minimize duration |
Table 2: Solubility and Formulation of this compound
| Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.01 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.01 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.01 mM) | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Vortex the solution until the powder is completely dissolved. If necessary, use gentle heating or sonication to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Visualizations
Caption: Mechanism of action of this compound as a ClC-1 inhibitor.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting guide for this compound experiments.
References
Overcoming poor oral bioavailability of NMD670
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the oral administration of NMD670 for consistent and effective delivery in preclinical experiments. While this compound is characterized as an orally bioavailable small molecule, this guide provides troubleshooting advice and detailed protocols to address common challenges that can affect oral drug exposure.[1][2]
Frequently Asked Questions (FAQs)
Q1: this compound is described as orally bioavailable. Why am I observing high variability in plasma concentrations in my animal studies?
A1: High variability in plasma concentrations following oral administration can arise from several factors, even with a compound that has good intrinsic oral bioavailability. Key areas to investigate include:
-
Formulation: The choice of vehicle is critical. Ensure this compound is fully solubilized or uniformly suspended in the dosing vehicle. For preclinical studies, solutions are preferred to minimize variability.[3][4] If a suspension is used, ensure consistent particle size and prevent settling during dosing.
-
Dosing Procedure: Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes in the animal that affect absorption.[5][6] Ensure technicians are properly trained and consistent in their technique.
-
Animal Health and Fasting Status: The health of the animals and their fasting state can significantly impact gastrointestinal motility and absorption. Standardize fasting times before dosing.[7]
-
Metabolism: Differences in first-pass metabolism between individual animals can contribute to variability.
Q2: What is a suitable starting formulation for this compound in a rodent oral bioavailability study?
A2: For initial preclinical studies with a new chemical entity like this compound, a simple solution formulation is often recommended to maximize exposure and reduce variability.[3][4] A common starting point for a small molecule with limited aqueous solubility could be a vehicle system such as:
-
A mixture of polyethylene (B3416737) glycol 400 (PEG400) and water.
-
A solution containing a surfactant like Tween 80 or Cremophor to improve solubility.
-
For compounds with suitable LogP values, a lipid-based formulation using vehicles like medium-chain triglycerides (MCT) can be considered.[8]
It is crucial to determine the solubility of this compound in various vehicles to select the most appropriate one.
Q3: How can I improve the solubility of this compound for my oral formulation?
A3: If this compound exhibits poor solubility in standard aqueous vehicles, several strategies can be employed:
-
Co-solvents: Utilize mixtures of water-miscible organic solvents such as PEG400, propylene (B89431) glycol, or ethanol.
-
Surfactants: Incorporate non-ionic surfactants like Tween 80, Cremophor, or Labrasol to form micelles that can encapsulate the drug.[9]
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance the aqueous solubility of poorly soluble compounds.[3]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve its solubility.
Q4: Should I use a solution or a suspension for my oral gavage studies with this compound?
A4: For pharmacokinetic studies where understanding the maximum oral bioavailability is the goal, a solution is highly recommended.[3][4] This is because the drug is already dissolved and ready for absorption, bypassing any dissolution rate-limiting steps. For toxicology or later-stage efficacy studies that aim to mimic a potential clinical formulation, a suspension in a vehicle like 0.5% methylcellulose (B11928114) may be more appropriate.[7][9] However, suspensions can introduce more variability due to factors like particle size and dissolution rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Plasma Exposure (Low Cmax and AUC) | Poor Solubility: this compound may not be sufficiently soluble in the chosen vehicle, leading to incomplete dissolution in the GI tract. | Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles. Consider using co-solvents, surfactants, or cyclodextrins to enhance solubility.[3] |
| High First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall after absorption. | Conduct an intravenous (IV) dosing study to determine the absolute bioavailability. If first-pass metabolism is high, consider alternative routes of administration for initial efficacy studies.[8] | |
| High Variability in Plasma Exposure | Inconsistent Formulation: If using a suspension, particle size may be inconsistent, or the suspension may not be uniformly mixed before each dose. | For suspensions, ensure a consistent and fine particle size. Vigorously mix the suspension before each dose. Whenever possible, use a solution for PK studies to minimize this variability.[4] |
| Inaccurate Dosing: Errors in oral gavage technique can lead to incorrect dose administration. | Ensure all personnel are thoroughly trained in oral gavage. Verify the dose volume for each animal. Consider using colored dyes in practice runs to check for dosing accuracy. | |
| No Detectable Plasma Concentration | Dosing Error: The dose may not have been successfully administered to the stomach (e.g., reflux or administration into the trachea). | Observe animals for any signs of distress or reflux after dosing. Refine the oral gavage technique.[10] |
| Analytical Method Sensitivity: The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect low concentrations of this compound. | Validate the analytical method to ensure it has the required lower limit of quantification (LLOQ) for the expected plasma concentrations. |
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Experimental workflow for a preclinical oral bioavailability study.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound
This protocol provides a general method for preparing a solution of this compound for oral administration in rodents. The specific vehicle composition should be optimized based on solubility studies.
Materials:
-
This compound powder
-
Vehicle components (e.g., PEG400, sterile water for injection)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired concentration and total volume.
-
Accurately weigh the this compound powder and place it in a sterile conical tube.
-
Add the vehicle components to the tube. For a co-solvent system, it is often best to first dissolve the compound in the organic solvent (e.g., PEG400) before adding the aqueous component.
-
Vortex the mixture vigorously for 2-5 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
If the compound is difficult to dissolve, sonicate the mixture in a water bath for 10-15 minutes.
-
Visually inspect the solution for any undissolved particles.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: Oral Gavage Administration in Rats
This protocol outlines the standard procedure for oral gavage in rats, a common method for oral drug administration in preclinical studies.[7]
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (stainless steel, with a ball tip)
-
Syringe with the prepared this compound formulation
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement. The head should be tilted slightly upwards to straighten the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, the needle may be entering the trachea; withdraw immediately and reposition.
-
Dose Administration: Once the needle is in the stomach (a pre-measured length), slowly administer the this compound formulation.
-
Needle Removal: Smoothly and slowly withdraw the gavage needle.
-
Observation: Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 3: Pharmacokinetic Blood Sampling in Rats
This protocol describes the collection of serial blood samples from rats following oral administration of this compound to determine its pharmacokinetic profile.
Materials:
-
Jugular vein cannulated rats (recommended for serial sampling)
-
Syringes with an appropriate anticoagulant (e.g., K2EDTA)
-
Microcentrifuge tubes
-
Pipettes
-
-80°C freezer
Procedure:
-
Pre-dose Sample: Collect a blood sample (approximately 0.2 mL) just before administering this compound (time 0).
-
Post-dose Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Immediately after collection, transfer the blood into microcentrifuge tubes containing anticoagulant.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.[11]
References
- 1. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model — NMD Pharma [nmdpharma.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Should oral gavage be abandoned in toxicity testing of endocrine disruptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Interpreting unexpected results in NMD670 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NMD670 in preclinical experiments. The information is designed to help interpret unexpected results and address common issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound, providing potential explanations and actionable troubleshooting steps.
Q1: We are not observing the expected increase in muscle excitability or force potentiation after applying this compound in our ex vivo muscle preparation. What could be the issue?
A: Several factors could contribute to a lack of effect. These can be broadly categorized into issues with the compound, the experimental preparation, or the recording parameters.
Troubleshooting Steps:
-
Compound Viability and Concentration:
-
Confirm this compound Integrity: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and has not degraded. Prepare fresh solutions for each experiment.
-
Verify Final Concentration: Double-check all dilution calculations. It is advisable to perform a dose-response curve to confirm the effective concentration range in your specific experimental setup.
-
-
Muscle Preparation Health:
-
Assess Viability: Ensure the isolated muscle preparation is healthy and stable before drug application. Monitor baseline force and resting membrane potential for stability.
-
Optimize Dissection and Handling: Damage during dissection can impair muscle function. Review and refine the muscle isolation protocol to minimize mechanical stress.[1]
-
-
Experimental Conditions:
-
Temperature and pH: ClC-1 channel activity can be sensitive to temperature and intracellular pH.[2][3] Ensure that the temperature and pH of your physiological buffer are stable and within the optimal range for muscle function.
-
Solvent Control: Always include a vehicle control (the solvent used to dissolve this compound) to rule out any confounding effects of the solvent on muscle excitability.
-
Hypothetical Data: Lack of this compound Effect on Twitch Force
| Treatment Group | Peak Twitch Force (mN) (Mean ± SD) | % Change from Baseline |
| Vehicle Control | 25.2 ± 2.1 | -1.5% |
| This compound (1 µM) | 25.5 ± 2.3 | +0.8% (Not Significant) |
| This compound (10 µM) | 26.1 ± 2.5 | +3.2% (Not Significant) |
In this hypothetical scenario, the lack of a significant increase in twitch force at expected effective concentrations suggests a potential issue with the experimental setup or compound viability.
Q2: After applying a high concentration of this compound, we observe a significant prolongation of muscle relaxation time, and in some cases, spontaneous muscle fiber activity. Is this an artifact?
A: This is likely not an artifact but an expected pharmacological effect of excessive ClC-1 inhibition, leading to a state of myotonia.[4][5][6] Myotonia is characterized by delayed muscle relaxation after contraction and can be an indicator of on-target, but exaggerated, drug effect.[6][7]
Troubleshooting and Interpretation:
-
Dose-Response Relationship: This effect should be dose-dependent. To confirm this, perform a concentration-response curve. The myotonic effect should be more pronounced at higher concentrations.
-
Washout Experiment: The myotonic effect should be reversible. After washing out this compound, the muscle relaxation time should return to baseline levels.
-
Experimental Relevance: If the goal is to study therapeutic potentiation of muscle force, it is advisable to use lower concentrations of this compound that enhance excitability without inducing significant myotonia. The concentration that provides a balance between desired efficacy and off-target effects should be determined empirically.
Hypothetical Data: Effect of High-Dose this compound on Muscle Relaxation
| Concentration | Half-Relaxation Time (ms) (Mean ± SD) |
| Vehicle Control | 55.3 ± 4.8 |
| This compound (1 µM) | 62.1 ± 5.2 |
| This compound (10 µM) | 85.7 ± 6.9 |
| This compound (100 µM) | 150.2 ± 12.4 (Myotonia Observed) |
This table illustrates a dose-dependent increase in muscle relaxation time, with significant myotonia at the highest concentration.
Q3: In our whole-cell patch-clamp recordings of isolated muscle fibers, the application of this compound leads to an unstable holding current and eventual loss of the seal. How can we troubleshoot this?
A: Seal instability upon drug application in patch-clamp experiments can be due to several factors, including mechanical disturbances from the perfusion system or a change in cell health or morphology due to the drug's effect.
Troubleshooting Steps:
-
Perfusion System:
-
Cell Health:
-
Pre-application Stability: Only begin drug application on cells that have a stable baseline recording for several minutes.
-
Osmolarity: Verify that the osmolarity of the drug-containing solution is identical to the control bath solution.
-
-
Recording Configuration:
-
Seal Resistance: Aim for a high initial seal resistance (>1 GΩ) to ensure a robust patch.
-
Perforated Patch: If seal instability persists and intracellular dialysis is not a concern, consider using a perforated patch-clamp configuration (e.g., with amphotericin or gramicidin) to maintain the integrity of the intracellular environment.[10]
-
Experimental Protocols
Protocol 1: Ex Vivo Muscle Force Measurement
This protocol describes the measurement of isometric twitch and tetanic force in an isolated rodent muscle (e.g., extensor digitorum longus - EDL).
-
Muscle Dissection: Humanely euthanize the animal and carefully dissect the EDL muscle, leaving the tendons intact.
-
Mounting: Mount the muscle in a temperature-controlled bath containing oxygenated Ringer's solution. Attach one tendon to a fixed post and the other to an isometric force transducer.
-
Stimulation: Place two platinum electrodes parallel to the muscle.
-
Equilibration: Allow the muscle to equilibrate for at least 30 minutes, adjusting the muscle length to achieve the optimal length for maximal twitch force (Lo).
-
Baseline Recording: Record baseline isometric twitch force (single pulse, 0.5 ms (B15284909) duration) and tetanic force (train of pulses at a specific frequency, e.g., 100 Hz for 500 ms).
-
This compound Application: Add this compound to the bath at the desired concentration. Allow for a 15-20 minute incubation period.
-
Post-Drug Recording: Record twitch and tetanic force again.
-
Data Analysis: Measure the peak force for both twitch and tetanus and compare the pre- and post-drug values. Also, analyze the time course of contraction and relaxation.
Protocol 2: Whole-Cell Patch-Clamp of Isolated Myofibers
This protocol is for recording chloride currents from single muscle fibers to assess the direct effect of this compound on ClC-1 channels.
-
Myofiber Isolation: Isolate single muscle fibers from a suitable muscle (e.g., flexor digitorum brevis - FDB) using enzymatic digestion (e.g., with collagenase).[1]
-
Cell Plating: Plate the isolated myofibers on laminin-coated glass coverslips.
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4.
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2.
-
-
Recording:
-
Obtain a GΩ seal on a healthy myofiber.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply voltage steps to elicit chloride currents.
-
-
This compound Application: Perfuse the recording chamber with the external solution containing this compound.
-
Data Analysis: Measure the current amplitude at different voltage steps before and after drug application to determine the extent of channel inhibition.
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. Advanced Methodology for Rapid Isolation of Single Myofibers from Flexor Digitorum Brevis Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Inhibition of skeletal muscle CLC-1 chloride channels by low intracellular pH and ATP - RMIT University - Figshare [research-repository.rmit.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound / NMD Pharma [delta.larvol.com]
- 6. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. drexel.edu [drexel.edu]
NMD670 drug-drug interaction studies
NMD670 Technical Support Center
Welcome to the technical support resource for this compound. This center provides essential information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
General Product Information
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NMDP-01) is an investigational, orally administered, first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1).[1][2][3][4][5] In normal muscle function, the ClC-1 channel plays a role in the relaxation phase after contraction.[6] In neuromuscular diseases like myasthenia gravis (MG), the communication between nerves and muscles is impaired.[6] By inhibiting ClC-1, this compound is designed to enhance the muscle's responsiveness to nerve signals, thereby improving neuromuscular transmission and restoring muscle function.[1][2][5][7]
Q2: What are the potential therapeutic applications of this compound?
This compound is being developed for the treatment of various neuromuscular disorders. The primary indication currently under investigation is generalized myasthenia gravis (gMG).[6][8] Additionally, clinical trials are ongoing or planned for other rare diseases such as Charcot-Marie-Tooth (CMT) disease and spinal muscular atrophy (SMA).[2][6][8] The U.S. Food and Drug Administration (FDA) has granted this compound orphan drug designation for the treatment of gMG.[2][5][6][7]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the neuromuscular junction.
Clinical Trial Data & Protocols
FAQs on Clinical Studies
Q3: What is known about the safety and tolerability of this compound from clinical trials?
Phase 1 and Phase 1/2a clinical trials have been completed in healthy volunteers and patients with mild generalized myasthenia gravis.[9] In these studies, this compound was generally found to be safe and well-tolerated.[1][10] There were no serious adverse events reported, and the incidence of side effects was similar between the this compound and placebo groups.[6][10] Commonly reported side effects included fatigue and headache.[6] At the highest dose levels in healthy volunteers, myotonia (an expected on-target effect) was observed but resolved spontaneously.[1]
Q4: What dosages of this compound have been evaluated in clinical trials?
The clinical development of this compound has involved single ascending dose (SAD) and multiple ascending dose (MAD) studies. The dosages that have been publicly disclosed are summarized in the table below.
Data Presentation: Summary of Dosing in Clinical Trials
| Trial Phase | Population | Dose(s) Administered | Frequency | Reference |
| Phase 1 | Healthy Volunteers | 50-1,600 mg | Single Ascending Dose | [1] |
| Phase 1 | Healthy Volunteers | 200-600 mg | Once Daily (MAD) | [1] |
| Phase 1 | Healthy Volunteers | 400 mg | Twice Daily (MAD) | [1] |
| Phase 1/2a | Myasthenia Gravis Patients | 400 mg, 1200 mg | Single Dose, Crossover | [6][10] |
| Phase 2b (Planned) | Myasthenia Gravis Patients | Low, Medium, High Doses | Twice Daily for 21 days | [6][10] |
Drug-Drug Interaction (DDI) Studies: Troubleshooting & Guidance
Disclaimer: As of the latest available information, specific drug-drug interaction studies for this compound have not been published. The following section provides general guidance and a hypothetical framework for researchers planning such studies, based on standard industry practices for novel small molecule drugs.
FAQs on DDI Study Design
Q5: Why are drug-drug interaction studies important for this compound?
As this compound is being developed for patient populations that may be on concomitant medications, understanding its DDI potential is critical for safety. DDI studies are necessary to:
-
Identify the metabolic pathways of this compound, particularly the cytochrome P450 (CYP) enzymes involved.
-
Determine if this compound inhibits or induces major CYP enzymes, which could affect the metabolism of other drugs.
-
Assess the impact of co-administered drugs (that are known CYP inhibitors or inducers) on the pharmacokinetics of this compound.
-
Provide dosing recommendations for co-administration with other medications.
Q6: We are planning an in vitro DDI study. What are the first steps?
The initial step is to characterize the metabolic profile of this compound. This typically involves incubating the compound with human liver microsomes (HLM) or hepatocytes to identify the major metabolites and the CYP enzymes responsible for their formation.
Troubleshooting Guide: In Vitro DDI Experiments
| Issue Encountered | Potential Cause | Recommended Action |
| High variability in metabolite formation across HLM batches. | Genetic polymorphism in CYP enzymes; poor quality of microsomes. | Use a pooled HLM product from a reputable supplier. Consider using recombinant CYP enzymes to confirm the role of specific isoforms. |
| No significant metabolism observed in HLM. | This compound may be metabolized by non-CYP enzymes (e.g., UGTs, SULTs) or may not be extensively metabolized. | Expand the study to include hepatocytes, which have a broader range of metabolic enzymes. Analyze for the parent compound in excretion pathways in preclinical animal models. |
| Ambiguous results in CYP inhibition assays (e.g., high IC50 values). | The compound is a weak inhibitor; experimental conditions are not optimized. | Re-evaluate probe substrate concentrations to ensure they are below the Michaelis-Menten constant (Km). Confirm that the this compound concentrations tested are clinically relevant. |
Experimental Protocols: Generalized DDI Study Workflow
The following workflow outlines a standard approach for assessing the DDI potential of a new chemical entity like this compound.
1. In Vitro Metabolism and Reaction Phenotyping:
- Objective: To identify the primary metabolic pathways and the specific enzymes (CYP, UGT, etc.) involved in the clearance of this compound.
- Methodology:
- Incubate this compound at multiple concentrations with pooled human liver microsomes in the presence of NADPH.
- Analyze samples at various time points using LC-MS/MS to measure the depletion of the parent drug and the formation of metabolites.
- To identify specific CYP enzymes, perform incubations with selective chemical inhibitors or with a panel of recombinant human CYP enzymes.
2. In Vitro CYP Inhibition and Induction Studies:
- Objective: To determine if this compound can inhibit or induce the activity of major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
- Methodology (Inhibition):
- Co-incubate this compound with HLM and a specific probe substrate for each CYP isoform.
- Measure the formation of the probe substrate's metabolite and calculate the IC50 value for this compound.
- Methodology (Induction):
- Treat fresh human hepatocytes with this compound for 48-72 hours.
- Measure changes in the mRNA expression and enzymatic activity of key CYP enzymes.
3. In Vivo DDI Studies (Clinical):
- Objective: To confirm in vitro findings in a clinical setting.
- Methodology:
- Conduct a crossover study in healthy volunteers.
- Administer this compound alone, and then in combination with a potent, selective inhibitor or inducer of the primary metabolizing enzyme identified in vitro (e.g., itraconazole (B105839) for CYP3A4).
- Collect pharmacokinetic samples to measure changes in this compound's AUC (Area Under the Curve) and Cmax.
Hypothetical DDI Study Workflow Diagram
Caption: A generalized workflow for drug-drug interaction studies.
References
- 1. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 3. NMD Pharma Initiates Phase 2b Trial of this compound in Generalized Myasthenia Gravis Patients — NMD Pharma [nmdpharma.com]
- 4. NMD Pharma Initiates Phase 2b Trial of this compound in Generalized Myasthenia Gravis Patients - BioSpace [biospace.com]
- 5. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
- 6. myastheniagravisnews.com [myastheniagravisnews.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. NMD Pharma’s oral myasthenia drug NMD-670 entering phase IIb | BioWorld [bioworld.com]
- 9. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Troubleshooting NMD670 in-vitro assay variability
Welcome to the technical support center for NMD670 in-vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for common issues encountered during pre-clinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, orally administered small molecule designed to improve muscle function in neuromuscular diseases.[1][2][3] It is a first-in-class inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1.[4][5][6][7] By inhibiting ClC-1, this compound enhances the muscle's responsiveness to nerve signals, thereby improving neuromuscular transmission and restoring skeletal muscle function.[5][8][9][10] this compound is currently being evaluated in clinical trials for conditions such as Myasthenia Gravis (MG), Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease.[1][2][11]
Q2: What are the key in-vitro assays to characterize the activity of this compound?
A2: The primary in-vitro assays for characterizing this compound's activity include:
-
Patch-Clamp Electrophysiology: To directly measure the inhibitory effect of this compound on ClC-1 channel currents in cells expressing the channel.
-
Muscle Contraction Assays: To assess the functional consequence of ClC-1 inhibition on muscle cell or tissue contractility.
-
Neuromuscular Junction (NMJ) Co-culture Assays: To evaluate the effect of this compound on the function and integrity of the synapse between motor neurons and muscle fibers.[12][13]
Troubleshooting In-Vitro Assay Variability
This section provides troubleshooting guidance for common issues that may arise during your this compound in-vitro experiments.
I. Patch-Clamp Electrophysiology Assays
Q3: I am not observing any inhibition of ClC-1 currents with this compound in my whole-cell patch-clamp recordings. What are the possible causes?
A3: A lack of inhibitory effect in patch-clamp experiments can stem from several factors. Below is a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Lack of this compound Activity in Patch-Clamp Assay
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity/Solubility | 1. Verify Stock Solution: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the correct concentration. Visually inspect for precipitation. 2. Fresh Dilutions: Prepare fresh dilutions of this compound in the external recording solution immediately before each experiment. 3. Solvent Control: Confirm that the final concentration of the solvent in the assay does not affect ClC-1 currents. |
| Cell Health and ClC-1 Expression | 1. Cell Viability: Use healthy, viable cells for recordings. Poor cell health can lead to unstable recordings and altered channel function.[6] 2. Confirm ClC-1 Expression: If using a heterologous expression system (e.g., HEK293 cells), verify ClC-1 expression via Western blot or immunocytochemistry. 3. Passage Number: Use cells within a consistent and low passage number range, as ion channel expression can change over time in culture. |
| Electrophysiology Protocol | 1. Seal Resistance: Ensure a high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane to minimize leak currents.[14] 2. Pipette and Bath Solutions: Double-check the composition and pH of your intracellular (pipette) and extracellular (bath) solutions to ensure they are appropriate for recording chloride currents.[15] 3. Voltage Protocol: Use an appropriate voltage protocol to elicit ClC-1 currents. ClC-1 channels are voltage-dependent.[11][16] |
| Data Analysis | 1. Leak Subtraction: Ensure proper leak subtraction is applied to isolate the ClC-1 currents from background leak currents. 2. Current Measurement: Measure the current at the appropriate time point in the voltage step. |
Q4: My patch-clamp recordings are noisy. How can I improve the signal-to-noise ratio?
A4: Noisy recordings are a common issue in electrophysiology.
Troubleshooting Tips for Noisy Recordings:
| Source of Noise | Solutions |
| Electrical Interference | 1. Grounding: Ensure all components of the rig are properly grounded to a common ground point. Check for ground loops. 2. Faraday Cage: Use a Faraday cage to shield the setup from external electrical noise. Ensure the cage is properly closed.[5] 3. Noise Sources: Turn off any unnecessary electrical equipment in the vicinity (e.g., centrifuges, vortexers, fluorescent lights). |
| Pipette and Holder | 1. Pipette Polishing: Fire-polish the tips of your pipettes to ensure a smooth surface for sealing.[5] 2. Pipette Holder: Clean the pipette holder regularly to prevent salt crystal buildup, which can be a source of noise. 3. Ag/AgCl Wire: Re-chloride your Ag/AgCl wire regularly to ensure a stable electrode potential.[6] |
| Perfusion System | 1. Bubbles: Ensure there are no air bubbles in the perfusion lines, as this can introduce noise.[14] 2. Flow Rate: Use a gravity-fed perfusion system and maintain a consistent and slow flow rate to minimize mechanical noise. |
II. In-Vitro Muscle Contraction Assays
Q5: I am observing high variability between replicates in my muscle contraction assay. What could be the cause?
A5: High replicate variability in muscle contraction assays can obscure the effects of this compound.
Common Sources of Variability and Solutions:
| Source of Variability | Mitigation Strategies |
| Inconsistent Muscle Fiber/Myotube Seeding | 1. Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to achieve uniform cell density. 2. Consistent Seeding Density: Use a consistent cell seeding density across all replicates. |
| Variable Myotube Differentiation | 1. Standardized Differentiation Protocol: Adhere to a strict, standardized protocol for myotube differentiation, including media changes and timing. 2. Monitor Differentiation: Visually inspect myotube formation and morphology to ensure consistency across wells before starting the experiment. |
| Inconsistent Stimulation | 1. Electrical Stimulation: Ensure electrodes are placed consistently in each well and that the stimulation parameters (voltage, frequency, duration) are identical.[9] 2. Chemical Stimulation: If using chemical stimulation (e.g., acetylcholine), ensure precise and consistent pipetting of the stimulating agent. |
| "Edge Effects" in Multi-well Plates | 1. Humidified Incubation: Maintain a humidified environment during incubation to minimize evaporation from the outer wells. 2. Plate Layout: Avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile media or PBS to create a humidity barrier. |
Illustrative Data: Expected vs. High Variability in a Muscle Contraction Assay
| Treatment | Expected Contraction Force (µN) - Low Variability | Observed Contraction Force (µN) - High Variability |
| Vehicle (0.1% DMSO) | 15.2 ± 1.1 | 16.5 ± 5.8 |
| This compound (1 µM) | 22.8 ± 1.5 | 23.1 ± 7.2 |
| This compound (10 µM) | 31.5 ± 2.0 | 30.8 ± 9.5 |
III. Neuromuscular Junction (NMJ) Co-culture Assays
Q6: I am not seeing an enhancement of neuromuscular transmission with this compound in my motor neuron-muscle co-culture. Why might this be?
A6: A lack of effect in an NMJ co-culture assay could be due to issues with the co-culture itself or the experimental conditions.
Potential Issues and Troubleshooting Steps:
| Potential Issue | Troubleshooting Approach |
| Poor NMJ Formation | 1. Co-culture Conditions: Optimize the co-culture media and seeding densities of both motor neurons and myotubes to promote robust synapse formation. 2. Confirm Synapse Formation: Before testing this compound, confirm the presence of functional NMJs by staining for pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., bungarotoxin for acetylcholine (B1216132) receptors) markers.[13] 3. Functional Validation: Confirm baseline neuromuscular transmission by electrically stimulating the motor neurons and observing muscle contractions.[17] |
| Low ClC-1 Expression in Myotubes | 1. Maturation of Myotubes: Ensure myotubes are sufficiently mature, as ClC-1 expression increases with myotube development.[16] 2. Verify ClC-1 Expression: Confirm ClC-1 expression in the myotubes at the time of the experiment using qPCR or Western blot. |
| Assay Readout Sensitivity | 1. Calcium Imaging: If using calcium imaging to measure muscle activity, ensure the dye is loaded properly and that the imaging parameters are optimized to detect changes in intracellular calcium. 2. MEA Recordings: If using a multi-electrode array (MEA) system, ensure good coupling between the cells and the electrodes to obtain clear signals.[12] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of ClC-1 Currents
-
Cell Culture: Culture HEK293 cells stably expressing human ClC-1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES (pH 7.4 with CsOH).[15]
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Obtain a whole-cell configuration with a seal resistance >1 GΩ.
-
Hold the cell at -30 mV.
-
Apply a voltage step protocol to elicit ClC-1 currents (e.g., a series of 400 ms (B15284909) depolarizing steps from -120 mV to +80 mV in 20 mV increments).[15]
-
Establish a stable baseline recording.
-
Perfuse the bath with the external solution containing this compound at the desired concentrations.
-
Record the effect of this compound on the ClC-1 currents.
-
Protocol 2: In-Vitro Muscle Contraction Assay
-
Cell Culture: Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Myotube Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum) for 5-7 days to allow for myotube formation.
-
Assay Setup:
-
Use a "muscle-on-a-chip" system or a 24-well plate with embedded flexible posts.[18]
-
Seed myoblasts in the system and differentiate to form myotubes anchored between the posts.
-
-
Contraction Measurement:
-
Apply electrical field stimulation (e.g., 10 V, 1 Hz, 10 ms pulses) to induce myotube contraction.[9]
-
Record the displacement of the flexible posts using video microscopy.
-
Calculate the contractile force based on the post displacement and the known stiffness of the posts.
-
-
This compound Treatment:
-
Establish a baseline contraction force.
-
Add this compound or vehicle control to the culture medium and incubate for a defined period (e.g., 30 minutes).
-
Measure the contraction force again in the presence of the compound.
-
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action at the Neuromuscular Junction
General Experimental Workflow for this compound In-Vitro Assay
References
- 1. benchchem.com [benchchem.com]
- 2. swordbio.com [swordbio.com]
- 3. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model — NMD Pharma [nmdpharma.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 8. youtube.com [youtube.com]
- 9. Contractile force assessment methods for in vitro skeletal muscle tissues | eLife [elifesciences.org]
- 10. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuromuscular Junction In Vitro Assay | Axion Biosystems [axionbiosystems.com]
- 13. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional characterization of ClC-1 mutations from patients affected by recessive myotonia congenita presenting with different clinical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClC-1 chloride channels: state-of-the-art research and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Neuromuscular Junction Model Benefits Drug Discovery | Technology Networks [technologynetworks.com]
- 18. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
High-dose NMD670 administration and observed myotonia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ClC-1 inhibitor, NMD670. The content focuses specifically on understanding and managing the observation of myotonia during high-dose administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and why is myotonia observed at high doses?
A: this compound is a first-in-class, orally administered small molecule that acts as an inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1).[1][2][3] The ClC-1 channel is crucial for regulating the excitability of muscle fibers; it helps to relax the muscle after contraction.[2][4] By inhibiting ClC-1, this compound reduces the flow of chloride ions into the muscle cell, which in turn enhances the muscle's responsiveness to nerve signals, improves neuromuscular transmission, and restores skeletal muscle function.[3][5][6]
Myotonia, which is characterized by the impaired relaxation of a muscle after voluntary contraction, is an expected, on-target pharmacological effect of this compound when administered at high doses.[3][7][8] This occurs because significant inhibition of the ClC-1 channel leads to muscle membrane hyperexcitability, causing repetitive, spontaneous muscle action potentials following a single stimulus.[8] In a Phase 1 clinical trial with healthy volunteers, myotonia was observed at the highest dose levels but resolved spontaneously and was not considered a safety hazard; rather, it served as an indicator of robust target engagement.[3][9]
Q2: We are observing myotonia in our preclinical models after high-dose this compound administration. Is this an adverse event or an expected outcome?
A: This is an expected outcome and is considered an exaggerated on-target pharmacological effect.[3][7] The observation of myotonia confirms that this compound is effectively inhibiting the ClC-1 channel and engaging its intended target.[3][9] Data from a Phase 1 single ascending dose (SAD) study in healthy volunteers showed that myotonia occurred at the highest dose levels (up to 1,600 mg) and resolved fully and spontaneously within hours.[3] Therefore, in a research context, the appearance of myotonia can be used as a pharmacodynamic marker to confirm target engagement before proceeding with efficacy studies at potentially lower, non-myotonic doses.
Q3: How can we quantitatively assess the myotonic effects of this compound in our experiments?
A: The myotonic effects of this compound can be quantitatively assessed using electrophysiological techniques. The primary methods include:
-
Electromyography (EMG): This is the hallmark technique for identifying myotonia. In myotonic muscle, EMG recordings show increased insertional activity and characteristic high-frequency repetitive discharges that wax and wane in amplitude and frequency, producing a "dive-bomber" sound on the audio output.[10][11] This can be performed in vivo using needle electrodes in animal models.
-
Whole-Cell Patch-Clamp: This technique allows for direct measurement of the electrical properties of isolated single muscle fibers. By performing current-clamp recordings, you can observe the resting membrane potential, action potential threshold, and the generation of repetitive action potentials ("myotonic runs") in response to a single stimulus.[12] This provides a highly controlled, quantitative measure of muscle fiber hyperexcitability induced by this compound.
Data Presentation
Table 1: Summary of this compound Phase 1 Clinical Trial in Healthy Volunteers
| Study Type | Dose Range | Key Observations | Citation(s) |
| Single Ascending Dose (SAD) | 50 - 1,600 mg | Generally safe and well-tolerated. Myotonia occurred at the highest dose levels. | [3] |
| Multiple Ascending Dose (MAD) | 200 - 600 mg (once daily) or 400 mg (twice daily) | Generally safe and well-tolerated across the tested dose ranges. | [3] |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the skeletal muscle ClC-1 channel.
Caption: Experimental workflow for assessing this compound-induced myotonia.
Experimental Protocols & Troubleshooting
Protocol 1: Whole-Cell Patch-Clamp on Isolated Muscle Fibers
This protocol outlines the procedure for measuring the electrophysiological properties of single muscle fibers to assess this compound-induced hyperexcitability.
1. Muscle Fiber Isolation:
- Sacrifice the animal model (e.g., mouse) via approved methods and dissect the extensor digitorum longus (EDL) or other suitable skeletal muscle.[12]
- Place the muscle in a dissection dish containing a Ringer solution.
- Carefully tease apart the muscle to isolate individual or small bundles of muscle fibers using fine forceps.
2. Recording Setup:
- Transfer the isolated fibers to a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with Ringer solution.
- Prepare borosilicate glass pipettes with a resistance of 2-10 MΩ when filled with the internal solution.[13]
- The internal solution should be filtered (0.22 µm pore) to prevent pipette clogging.[14][15]
3. Recording Procedure:
- Using a micromanipulator, approach a healthy-looking muscle fiber with the patch pipette while applying slight positive pressure.[13]
- Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (GΩ seal).[13]
- After achieving a stable GΩ seal, apply a brief, strong pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
- Switch to current-clamp mode. Record the resting membrane potential.
- Inject a series of current steps to elicit action potentials and observe for the presence of repetitive firing ("myotonic runs") following the stimulus, which is characteristic of hyperexcitability.[12]
Table 2: Troubleshooting Guide - Electrophysiology (Patch-Clamp)
| Issue | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Failure to form a GΩ seal | 1. Dirty pipette tip.2. Debris in the bath solution.3. Unhealthy/dead cell.4. Insufficient or unstable negative pressure. | 1. Use fresh, clean pipettes. Ensure internal solution is filtered.2. Filter all solutions. Ensure perfusion system is clean.3. Select a cell with a smooth, clear membrane.4. Check tubing for leaks or blockages. Ensure seals on the pipette holder are intact. | [13][15][16] |
| High electrical noise | 1. Improper grounding of the setup.2. Issues with the Faraday cage.3. Fluid level issues in the recording and reference electrodes. | 1. Check all grounding points. Ground the perfusion heater if necessary.2. Ensure the Faraday cage is closed and properly earthed.3. Ensure consistent fluid levels and check the reference electrode for bubbles or corrosion. | [13][14][17] |
| Losing the cell after break-in | 1. Cell was unhealthy.2. Excessive suction applied during break-in.3. Pipette tip is too large. | 1. Ensure dissection and isolation procedures are optimal to maintain cell health.2. Apply brief, sharp suction pulses rather than sustained pressure.3. Use pipettes with appropriate resistance (e.g., 2-10 MΩ). | [13][16] |
| Increasing access resistance | 1. Poor quality seal.2. Cell is resealing.3. Clogging of the pipette tip. | 1. Ensure a high-quality GΩ seal before attempting to break in.2. Apply gentle, periodic suction to maintain the whole-cell configuration.3. Ensure internal solution is properly filtered. | [13] |
Protocol 2: Western Blot for ClC-1 Expression
This protocol is for verifying the presence and relative abundance of the ClC-1 protein in muscle tissue lysates.
1. Sample Preparation:
- Homogenize collected skeletal muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Sonicate the lysate to release membrane-bound proteins and shear DNA.[18]
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate using a BCA or Bradford assay.
2. Gel Electrophoresis and Transfer:
- Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
- Separate proteins on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane. Use a 0.45 µm pore size membrane for a protein of ClC-1's size (~110 kDa).[18]
3. Immunodetection:
- Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific to ClC-1 overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Table 3: Troubleshooting Guide - Western Blot for ClC-1
| Issue | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Weak or No Signal | 1. Insufficient protein load or low ClC-1 abundance.2. Ineffective primary antibody.3. Over-blocking or use of improper blocking agent.4. Inefficient protein transfer. | 1. Increase the amount of protein loaded per lane. Consider an immunoprecipitation step to enrich for ClC-1.2. Validate the antibody with a positive control. Increase antibody concentration or incubation time (overnight at 4°C).3. Some blocking agents like non-fat milk can mask certain epitopes; try 5% BSA instead. Reduce blocking time.4. Confirm successful transfer using Ponceau S staining. | [19][20][21] |
| High Background | 1. Insufficient blocking.2. Antibody concentration is too high.3. Inadequate washing.4. Membrane was allowed to dry out. | 1. Increase blocking time (e.g., 2 hours at RT or overnight at 4°C) or the concentration of the blocking agent.2. Titrate and reduce the concentration of both primary and secondary antibodies.3. Increase the number or duration of wash steps.4. Ensure the membrane remains covered in buffer at all times during incubation and washing steps. | [19][21] |
| Non-specific Bands | 1. Primary antibody is not specific enough.2. Protein degradation.3. Too much protein loaded. | 1. Run a negative control (e.g., lysate from a tissue known not to express ClC-1). Increase the stringency of washes.2. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.3. Reduce the total amount of protein loaded per lane. | [19][20] |
References
- 1. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 2. sma-europe.eu [sma-europe.eu]
- 3. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 4. myastheniagravisnews.com [myastheniagravisnews.com]
- 5. NMD Pharma Announces First Subject Dosed in a Combined Phase I/IIa Clinical Trial of ClC-1 Channel Inhibitor, this compound, for the Treatment of Symptoms of Myasthenia Gravis – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. youtube.com [youtube.com]
- 8. Physiology and Pathophysiology of CLC-1: Mechanisms of a Chloride Channel Disease, Myotonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound / NMD Pharma [delta.larvol.com]
- 10. Pathophysiology of myotonia and periodic paralysis (Chapter 71) - Diseases of the Nervous System [cambridge.org]
- 11. Muscle channelopathies and electrophysiological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism underlying transient weakness in myotonia congenita - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 15. scientifica.uk.com [scientifica.uk.com]
- 16. reddit.com [reddit.com]
- 17. m.youtube.com [m.youtube.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
- 21. bosterbio.com [bosterbio.com]
Strategies to mitigate NMD670-induced muscle stiffness
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NMD670. The focus is on addressing the potential side effect of muscle stiffness (myotonia) that may be observed during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it cause muscle stiffness?
A1: this compound is a first-in-class, orally active small molecule inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1.[1][2][3][4] The ClC-1 channel plays a crucial role in the repolarization of the muscle cell membrane after an action potential, essentially helping the muscle to relax.[5] By inhibiting ClC-1, this compound enhances neuromuscular transmission and increases muscle excitability, which is the intended therapeutic effect for conditions like myasthenia gravis, spinal muscular atrophy, and Charcot-Marie-Tooth disease.[1][3][5] However, excessive inhibition of ClC-1 can lead to a state of muscle hyperexcitability, delaying muscle relaxation after contraction. This physiological phenomenon is known as myotonia, which manifests as muscle stiffness.[6] In clinical studies with this compound, myotonia has been observed, particularly at higher dose levels, and is considered an on-target, exaggerated pharmacological effect.[6]
Q2: At what point in my experiment should I be concerned about muscle stiffness?
A2: Muscle stiffness or myotonia should be considered a potential variable in your experiments, especially when conducting dose-response studies. It is crucial to establish a therapeutic window for this compound in your specific model. Close observation for signs of muscle stiffness is recommended, particularly upon initiation of treatment and with any dose escalation. If the observed stiffness impacts animal welfare, mobility, or the primary endpoints of your study, mitigation strategies should be considered.
Q3: What are the typical signs of this compound-induced muscle stiffness in animal models?
A3: In rodent models, this compound-induced muscle stiffness may present as:
-
Difficulty in movement or an abnormal gait.
-
Delayed relaxation after a muscle contraction.
-
An increased time for the righting reflex (the time it takes for an animal placed on its back to return to its normal upright posture).[7][8]
Q4: Is the muscle stiffness induced by this compound reversible?
A4: Yes, the myotonia observed with this compound in clinical trials has been reported to be transient and to resolve spontaneously.[6] In a research setting, this suggests that the stiffness is likely to be dose-dependent and will diminish as the compound is metabolized and cleared from the system.
Troubleshooting Guide: Mitigating this compound-Induced Muscle Stiffness
This guide provides potential strategies to manage and mitigate muscle stiffness observed in preclinical experiments with this compound. These approaches are based on general principles of managing pharmacologically induced myotonia.
Issue 1: Significant Muscle Stiffness Observed After this compound Administration
Potential Cause: The dose of this compound administered may be too high for the specific animal model, strain, or age group, leading to an exaggerated pharmacological effect.
Suggested Mitigation Strategies:
-
Dose Adjustment: The most direct approach is to perform a dose-titration study to identify the lowest effective dose of this compound that achieves the desired therapeutic effect without causing debilitating muscle stiffness.
-
Co-administration with a Sodium Channel Blocker: In preclinical models of myotonia, sodium channel blockers have been shown to be effective in reducing muscle hyperexcitability.[7] Consider a co-administration paradigm with a well-characterized sodium channel blocker.
-
Example Compound: Mexiletine has been studied for its anti-myotonic effects.[7][11]
-
Experimental Approach:
-
Establish a baseline of this compound-induced muscle stiffness in your model.
-
Administer a range of doses of the sodium channel blocker in combination with the effective dose of this compound.
-
Assess the degree of muscle stiffness using the quantitative methods described in the "Experimental Protocols" section below.
-
-
-
Exploration of Potassium Channel Activators: Activating potassium channels can help to hyperpolarize the muscle membrane, counteracting the hyperexcitability caused by ClC-1 inhibition.
-
Example Compound: Retigabine (B32265), a KCNQ channel opener, has demonstrated efficacy in reducing myotonia in vitro.[12]
-
Experimental Approach:
-
Characterize the effect of this compound on muscle function in your model.
-
Introduce a potassium channel activator at various concentrations/doses.
-
Measure the impact on muscle relaxation times and other myotonia-related parameters.
-
-
Issue 2: Difficulty in Quantifying the Degree of Muscle Stiffness
Potential Cause: Subjective observation of muscle stiffness can be unreliable and difficult to reproduce.
Suggested Mitigation Strategies:
-
Implement Quantitative In Vivo Assessments:
-
Time of Righting Reflex (TRR): This is a well-established method for quantifying myotonia in rodents.[7][8] The protocol is detailed in the "Experimental Protocols" section.
-
Electromyography (EMG): EMG can directly measure the electrical activity of muscles and detect the characteristic myotonic discharges (repetitive action potentials that wax and wane in amplitude and frequency).[6]
-
-
Utilize Ex Vivo Muscle Contractility Studies:
-
Isolated muscle preparations allow for precise measurement of contraction and relaxation parameters in a controlled environment, removing systemic influences. This is detailed in the "Experimental Protocols" section.
-
Experimental Protocols
Protocol 1: In Vivo Assessment of Myotonia Using the Time of Righting Reflex (TRR)
Objective: To quantify the severity of this compound-induced muscle stiffness in rodents.
Materials:
-
Rodent model (rat or mouse)
-
This compound and vehicle control
-
Stopwatch
-
A testing arena with a soft, flat surface
Procedure:
-
Administer this compound or vehicle control to the animals as per the study design.
-
At predetermined time points after administration, place the animal gently on its back in the testing arena.
-
Start the stopwatch immediately.
-
Measure the time it takes for the animal to right itself onto all four paws.
-
A longer TRR is indicative of increased muscle stiffness.[7][8]
-
Record the TRR for each animal at each time point.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time Post-Dose (min) | Mean TRR (seconds) | Standard Deviation |
| Vehicle | 0 | 30 | ||
| This compound | X | 30 | ||
| This compound | Y | 30 | ||
| This compound + Mitigator | X + A | 30 |
Protocol 2: Ex Vivo Assessment of Muscle Contractility
Objective: To measure the direct effect of this compound on muscle contraction and relaxation in isolated muscle tissue.
Materials:
-
Isolated muscle (e.g., extensor digitorum longus (EDL) or soleus from a rodent)
-
Organ bath system with physiological saline solution (e.g., Krebs-Ringer solution) gassed with 95% O2 / 5% CO2
-
Force transducer and data acquisition system
-
Electrical stimulator
-
This compound and other test compounds
Procedure:
-
Euthanize the animal and carefully dissect the desired muscle, leaving the tendons intact.
-
Mount the muscle vertically in the organ bath, with one tendon attached to a fixed point and the other to the force transducer.
-
Allow the muscle to equilibrate in the physiological saline solution.
-
Apply electrical stimuli to elicit muscle contractions (twitches or tetanic contractions).
-
Record the baseline contractile properties, including peak twitch force, time to peak tension, and relaxation time (e.g., the time taken for the force to decay by 50% or 90%).
-
Introduce this compound into the bath at the desired concentration.
-
After an incubation period, repeat the electrical stimulation and record the changes in contractile properties. A prolongation of the relaxation time is indicative of myotonia.
-
To test mitigation strategies, introduce the potential mitigating compound into the bath along with this compound and measure the effect on the prolonged relaxation time.
Data Presentation:
| Compound | Concentration (µM) | Peak Twitch Force (mN) | Time to Peak (ms) | 90% Relaxation Time (ms) |
| Baseline | 0 | |||
| This compound | X | |||
| This compound + Mitigator A | X + Y | |||
| This compound + Mitigator B | X + Z |
Visualizations
Caption: Signaling pathway of this compound leading to potential muscle stiffness.
Caption: Logical workflow for troubleshooting this compound-induced muscle stiffness.
References
- 1. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model — NMD Pharma [nmdpharma.com]
- 3. NMD Pharma presents preclinical data highlighting increased [globenewswire.com]
- 4. NMD Pharma Announces First Subject Dosed in a Combined Phase I/IIa Clinical Trial of ClC-1 Channel Inhibitor, this compound, for the Treatment of Symptoms of Myasthenia Gravis – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 5. cmtrf.org [cmtrf.org]
- 6. Quantitative myotonia assessment: an experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of marketed sodium channel blockers in a rat model of myotonia discloses promising antimyotonic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical study of the antimyotonic efficacy of safinamide in the myotonic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Mouse models of non-dystrophic and dystrophic myotonia exhibit nociplastic pain-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Treatment of myotonia congenita with retigabine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
NMD670 Technical Support Center: Troubleshooting and FAQs
Welcome to the NMD670 Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address potential issues and ensure the safe and effective use of this investigational compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable small molecule that acts as a selective inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1.[1][2] The ClC-1 channel plays a crucial role in regulating the excitability of muscle fibers.[3] By partially inhibiting ClC-1, this compound enhances neuromuscular transmission, which is the communication between nerves and muscles.[1][2] This mechanism allows for the restoration of muscle function in conditions where this communication is impaired.[3]
Q2: What are the potential therapeutic applications of this compound?
This compound is currently under investigation for the treatment of various neuromuscular disorders characterized by muscle weakness and fatigue. Clinical trials are exploring its efficacy in Myasthenia Gravis (MG), Charcot-Marie-Tooth (CMT) disease, and Spinal Muscular Atrophy (SMA).[2]
Q3: What is the known safety profile of this compound from clinical trials?
Phase 1 clinical trials in healthy volunteers have shown that this compound is generally safe and well-tolerated, with no serious adverse events reported.[1][2] In a Phase 1/2 study involving patients with generalized MG, the incidence of treatment-related side effects was similar between this compound and placebo. The most commonly reported side effects were fatigue and headache.
An expected, on-target pharmacological effect observed at the highest doses in Phase 1 studies was myotonia (muscle stiffness), which resolved spontaneously.[1][2] This is considered an exaggeration of the drug's mechanism of action.
Troubleshooting Guide: Potential Contraindications and Adverse Events
While specific contraindications for this compound are still being established through ongoing clinical trials, researchers should be aware of potential risks based on its mechanism of action.
Issue: Subject exhibits signs of myotonia (muscle stiffness or difficulty relaxing muscles) after administration of this compound.
-
Potential Cause: This is a known, on-target effect of ClC-1 inhibition, especially at higher doses.[1][2] It represents an exaggerated pharmacological response to the drug.
-
Troubleshooting/Mitigation:
-
Monitor subjects closely for any signs of muscle stiffness, particularly during dose-escalation studies.
-
If myotonia is observed, it is recommended to reduce the dosage or temporarily discontinue treatment and consult the study protocol.
-
In preclinical models, this effect was shown to be transient.
-
Issue: Concern about using this compound in subjects with pre-existing conditions.
-
Potential Contraindications (Theoretical):
-
Myotonic Dystrophies and other Myotonic Syndromes: Given that this compound can induce myotonia as an on-target effect, its use in subjects with pre-existing myotonic conditions could potentially exacerbate their symptoms. Careful consideration and exclusion criteria for clinical trials are warranted.
-
Severe Renal or Hepatic Impairment: While specific data is not yet available, standard drug development protocols would suggest caution in subjects with severe organ impairment, as this could affect drug metabolism and clearance.
-
-
Recommendations:
-
Thoroughly screen subjects for any personal or family history of myotonic disorders.
-
Conduct comprehensive metabolic and organ function panels before and during treatment.
-
Issue: Potential for drug-drug interactions.
-
Potential Interactions (Theoretical):
-
Other Ion Channel Modulators: Co-administration with other drugs that affect ion channels in skeletal muscle could lead to synergistic or antagonistic effects.
-
Drugs with Neuromuscular Side Effects: Caution should be exercised when this compound is used concurrently with medications known to have side effects on muscle function (e.g., certain statins, corticosteroids).
-
-
Recommendations:
-
Maintain a detailed record of all concomitant medications for each subject.
-
If co-administration with a drug known to affect muscle function is necessary, increased monitoring for muscle-related adverse events is recommended.
-
Data Summary
Table 1: Summary of this compound Safety Findings from Phase 1 Clinical Trial in Healthy Volunteers
| Parameter | Observation |
| Overall Safety | Generally safe and well-tolerated.[1][2] |
| Serious Adverse Events | No serious adverse events (SAEs) reported.[1][2] |
| Common Adverse Events | In a study with MG patients, fatigue and headache were most commonly reported, with incidence similar to placebo. |
| On-Target Effects | Myotonia (muscle stiffness) was observed at the highest dose levels, which was transient and resolved spontaneously. This is considered an exaggerated pharmacological effect.[1][2] |
Experimental Protocols & Methodologies
Protocol: Monitoring for Potential Myotonia in Preclinical Models
-
Animal Model: Utilize a relevant animal model for the neuromuscular disease under investigation.
-
Dose Administration: Administer this compound at various dose levels, including a high dose expected to induce a maximal pharmacological response.
-
Electromyography (EMG): Perform needle EMG on a major muscle group (e.g., gastrocnemius) before and at multiple time points after drug administration. The presence of myotonic discharges (high-frequency repetitive discharges that wax and wane in amplitude and frequency) is indicative of myotonia.
-
Behavioral Observation: Visually monitor the animals for any signs of muscle stiffness, difficulty with movement, or delayed relaxation of muscles after contraction.
-
Data Analysis: Quantify the frequency and duration of myotonic discharges on EMG recordings. Correlate these findings with behavioral observations and plasma concentrations of this compound.
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Logical flow for potential contraindication with this compound.
References
- 1. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma Announces Publication of Phase 1 Clinical Trial [globenewswire.com]
- 3. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NMD670 and Pyridostigmine for the Treatment of Myasthenia Gravis
For Researchers, Scientists, and Drug Development Professionals
Myasthenia Gravis (MG) is a chronic autoimmune disorder characterized by muscle weakness and fatigue, resulting from impaired neuromuscular transmission. For decades, the primary symptomatic treatment has been acetylcholinesterase inhibitors, with pyridostigmine (B86062) being the standard of care. However, the therapeutic landscape is evolving with the development of novel, targeted therapies. This guide provides an objective comparison of the investigational drug NMD670 and the established treatment, pyridostigmine, focusing on their mechanisms of action, clinical data, and experimental protocols.
Executive Summary
This compound represents a novel, muscle-directed therapeutic approach for Myasthenia Gravis, while pyridostigmine enhances neuromuscular transmission by a well-established mechanism. This compound, a first-in-class inhibitor of the skeletal muscle-specific chloride ion channel (ClC-1), is currently in Phase 2b clinical development.[1][2] Pyridostigmine, an acetylcholinesterase inhibitor, has been the first-line symptomatic treatment for MG for over 50 years.[3] This comparison guide will delve into the distinct pharmacological profiles, available efficacy and safety data, and the methodologies used to evaluate these two treatments.
Mechanism of Action
The fundamental difference between this compound and pyridostigmine lies in their molecular targets and mechanisms for improving muscle function.
This compound: Enhancing Muscle Excitability
This compound is a small molecule inhibitor of the ClC-1 chloride ion channel, which is predominantly expressed in skeletal muscle.[1][4] In healthy individuals, ClC-1 helps to stabilize the muscle membrane potential. In Myasthenia Gravis, the neuromuscular transmission is compromised due to the autoimmune attack on acetylcholine (B1216132) receptors (AChRs).[5] this compound works by partially inhibiting ClC-1, which reduces the chloride influx into the muscle cell. This, in turn, makes the muscle membrane more excitable and more responsive to the diminished signals from the motor neuron, thereby restoring muscle function.[4][5]
Pyridostigmine: Increasing Acetylcholine Availability
Pyridostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, pyridostigmine increases the concentration and prolongs the action of ACh at the neuromuscular junction.[6][7] This increased availability of ACh helps to compensate for the reduced number of functional AChRs in MG, leading to improved neuromuscular transmission and muscle strength.[6][7]
References
- 1. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]
- 2. NMD Pharma Initiates Phase 2b Trial of this compound in Generalized Myasthenia Gravis Patients — NMD Pharma [nmdpharma.com]
- 3. ClinPGx [clinpgx.org]
- 4. Current Treatment of Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Benefits from sustained-release pyridostigmine bromide in myasthenia gravis: results of a prospective multicenter open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NMD670 and Nusinersen for Spinal Muscular Atrophy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug NMD670 and the approved therapy nusinersen (B3181795) for the treatment of Spinal Muscular Atrophy (SMA). This document synthesizes available data on their mechanisms of action, clinical development status, and efficacy, supported by experimental data and detailed methodologies.
Spinal Muscular Atrophy is a debilitating genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The current therapeutic landscape is dominated by treatments that aim to increase the levels of the survival motor neuron (SMN) protein, which is deficient in SMA patients. Nusinersen was a pioneering therapy in this class. In contrast, this compound represents a novel, SMN-independent approach, targeting muscle function directly. This guide offers a detailed comparison of these two distinct therapeutic strategies.
At a Glance: this compound vs. Nusinersen
| Feature | This compound | Nusinersen (Spinraza®) |
| Mechanism of Action | Small molecule inhibitor of the muscle-specific chloride ion channel (ClC-1), aiming to enhance neuromuscular transmission and muscle function.[1][2] | Antisense oligonucleotide (ASO) that modulates the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein.[3] |
| Target | ClC-1 ion channel in skeletal muscle.[1][2] | SMN2 pre-mRNA in the central nervous system.[3] |
| Administration | Oral.[4] | Intrathecal injection.[3][5] |
| Development Stage | Phase II clinical trials for SMA Type 3.[1][6] | Approved for the treatment of SMA in pediatric and adult patients.[5] |
| SMN Protein Dependent | No. | Yes. |
Mechanism of Action
The fundamental difference between this compound and nusinersen lies in their therapeutic targets and mechanisms of action.
This compound: Enhancing Muscle Excitability
This compound is a first-in-class small molecule that inhibits the ClC-1 chloride ion channel, which is predominantly expressed in skeletal muscle.[1][2] The ClC-1 channel plays a crucial role in regulating muscle fiber excitability. By inhibiting this channel, this compound is designed to increase the muscle's responsiveness to nerve signals, thereby improving neuromuscular transmission and muscle function.[7][8] This approach is independent of the underlying genetic cause of SMA, the deficiency of the SMN protein.
Nusinersen: Restoring SMN Protein Levels
Nusinersen is an antisense oligonucleotide that targets the root genetic cause of SMA in most patients.[3] SMA is caused by mutations or deletions in the SMN1 gene. A second gene, SMN2, can also produce SMN protein, but due to an alternative splicing event, it predominantly produces a truncated, non-functional version of the protein. Nusinersen binds to a specific site on the SMN2 pre-messenger RNA (pre-mRNA), modifying its splicing to include exon 7, which is typically excluded.[3] This results in the production of more full-length, functional SMN protein, which is essential for the survival and function of motor neurons.
Comparative Efficacy Data
Direct comparative efficacy data from head-to-head clinical trials of this compound and nusinersen are not available, as this compound is still in clinical development for SMA. The following tables summarize the available efficacy data for each compound.
This compound Clinical Data
There is currently no publicly available clinical efficacy data for this compound in patients with SMA. The ongoing Phase II SYNAPSE-SMA trial is evaluating the efficacy of this compound in ambulatory adults with SMA Type 3.[1][6] Preclinical data in a rat model of myasthenia gravis, another neuromuscular disorder, showed that this compound improved neuromuscular transmission and muscle function.[9] Phase I studies in healthy volunteers have demonstrated that this compound is generally safe and well-tolerated.[4]
Nusinersen Clinical Trial Results
Nusinersen has demonstrated significant efficacy in a broad range of SMA patients in several pivotal clinical trials.
Table 1: Key Efficacy Results from the ENDEAR Study (Infantile-Onset SMA) [10][11][12]
| Endpoint | Nusinersen (n=73) | Sham Control (n=37) | p-value |
| Motor Milestone Responders (HINE-2) | 51% | 0% | <0.0001 |
| Event-Free Survival (Alive and no permanent ventilation) | 61% | 32% | - |
| CHOP INTEND Responders (≥4-point improvement) | 71% | 3% | - |
Table 2: Key Efficacy Results from the CHERISH Study (Later-Onset SMA) [13][14]
| Endpoint | Nusinersen (n=84) | Sham Control (n=42) | p-value |
| Change from Baseline in HFMSE Score at 15 Months | +3.9 points | -1.0 point | 0.0000001 |
Table 3: Key Outcomes from the NURTURE Study (Presymptomatic SMA) [15][16]
| Outcome (at ~5 years of treatment) | Result (n=25) |
| Survival | 100% |
| Freedom from Permanent Ventilation | 100% |
| Walking Independently | 92% (23/25) |
Experimental Protocols
This compound: SYNAPSE-SMA (NCT05794139) [6]
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, 2-way crossover study.
-
Participants: Ambulatory adult patients (18-75 years) with SMA Type 3, with 3 to 5 copies of the SMN2 gene, and able to walk at least 50 meters without walking aids.[6][17]
-
Intervention: Oral this compound or placebo administered twice daily for 21 days.
-
Primary Outcome Measures: To be assessed, but will likely evaluate changes in motor function.
-
Key Exclusion Criteria: Prior surgery or fixed deformity that would restrict the ability to perform study-related tasks, and other significant diseases that may interfere with data interpretation.[6][17]
Nusinersen: ENDEAR (NCT02193074) [18]
-
Study Design: A Phase III, randomized, double-blind, sham-procedure controlled study. The study was terminated early due to positive interim analysis results.[12][19]
-
Participants: Infants ≤ 7 months of age at screening, with genetically confirmed 5q SMA and 2 copies of the SMN2 gene, consistent with a diagnosis of SMA Type 1.[19]
-
Intervention: Intrathecal administration of nusinersen (12 mg) or a sham procedure.[5] Dosing included four loading doses followed by maintenance doses.
-
Primary Outcome Measures:
-
Key Exclusion Criteria: Hypoxemia at presentation and conditions precluding lumbar puncture.[10]
Nusinersen: CHERISH (NCT02292537) [20]
-
Study Design: A Phase III, randomized, double-blind, sham-procedure controlled study.
-
Participants: Children aged 2 to 12 years with a clinical diagnosis of SMA Type 2 or 3 who were able to sit independently but not walk.
-
Intervention: Intrathecal nusinersen (12 mg) or a sham procedure. Dosing consisted of four loading doses followed by maintenance doses.[13]
-
Primary Outcome Measure: Change from baseline in the Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months.
-
Key Exclusion Criteria: Need for respiratory assistance, significant spinal curvature, or use of a gastric feeding tube.[13]
Conclusion
This compound and nusinersen represent two distinct and potentially complementary approaches to treating Spinal Muscular Atrophy. Nusinersen is an established, effective therapy that addresses the underlying genetic defect in SMA by increasing SMN protein levels. Its clinical efficacy in improving motor function and survival across different SMA types is well-documented.
This compound, on the other hand, offers a novel, SMN-independent strategy by directly targeting muscle physiology to improve function. While clinical efficacy data for this compound in SMA is not yet available, its unique mechanism of action holds promise, particularly as a potential standalone therapy for certain patient populations or in combination with SMN-augmenting drugs. The results of the ongoing SYNAPSE-SMA trial are eagerly awaited to determine the clinical utility of this innovative approach. For now, any comparison of efficacy remains speculative and awaits the maturation of the this compound clinical program.
References
- 1. curesma.org [curesma.org]
- 2. sma-europe.eu [sma-europe.eu]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating this compound in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 8. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model — NMD Pharma [nmdpharma.com]
- 9. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results - Clinical Review Report: Nusinersen (Spinraza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ENDEAR Trial Results – SMAUK [smauk.org.uk]
- 12. curesma.org [curesma.org]
- 13. CHERISH Trial Results – SMAUK [smauk.org.uk]
- 14. curesma.org [curesma.org]
- 15. Continued benefit of nusinersen initiated in the presymptomatic stage of spinal muscular atrophy: 5-year update of the NURTURE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NURTURE Trial Results – SMAUK [smauk.org.uk]
- 17. Safety and Efficacy of this compound in Ambulatory Adult Patients With Type 3 Spinal Muscular Atrophy | Clinical Research Trial Listing [centerwatch.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Executive Summary - Clinical Review Report: Nusinersen (Spinraza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
NMD670: A Comparative Guide to a First-in-Class ClC-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NMD670, a novel, orally bioavailable small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1), with other known ClC-1 inhibitors. This compound is currently in clinical development for the treatment of neuromuscular disorders such as myasthenia gravis (MG), spinal muscular atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease.[1][2] This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms of action to offer a clear perspective on the therapeutic potential of this compound in comparison to established research tools.
Mechanism of Action: Enhancing Muscle Excitability
The ClC-1 channel is a voltage-gated chloride channel predominantly expressed in the sarcolemma of skeletal muscle fibers. Its primary function is to stabilize the muscle fiber membrane potential, preventing hyperexcitability. In healthy individuals, the influx of chloride ions through ClC-1 channels contributes to the repolarization of the muscle membrane after an action potential. However, in certain neuromuscular disorders characterized by compromised neuromuscular transmission, this chloride conductance can be detrimental, effectively shunting the depolarizing signal from the motor neuron and leading to muscle weakness and fatigue.[3]
This compound and other ClC-1 inhibitors work by blocking the flow of chloride ions through the ClC-1 channel. This inhibition reduces the chloride conductance of the muscle membrane, thereby amplifying the endplate potential generated by acetylcholine (B1216132) at the neuromuscular junction. A smaller excitatory signal is then required to reach the threshold for muscle fiber contraction, effectively restoring neuromuscular transmission and improving muscle function.[3][4]
Comparative Overview of ClC-1 Inhibitors
While this compound is a clinical-stage therapeutic candidate, other compounds are primarily used as research tools to study ClC-1 function. A direct comparison of therapeutic efficacy is therefore challenging. The following tables summarize available quantitative data to provide a comparative perspective.
Table 1: In Vitro Potency of ClC-1 Inhibitors
| Compound | Target | Assay System | Potency (IC50) | Reference |
| This compound | Human ClC-1 | Not specified in public data | Data not publicly available | N/A |
| 9-Anthracenecarboxylic acid (9-AC) | Human ClC-1 | HEK293 cells | 24 ± 5 µM (at -90 mV) | [5] |
| Niflumic acid (NFA) | Human ClC-1 | HEK293 cells | ~97 µM (at -90 mV) | [5] |
Table 2: Preclinical and Clinical Development Status
| Compound | Development Stage | Key Findings | Therapeutic Area |
| This compound | Phase 2 Clinical Trials | Favorable safety and tolerability; Clinically significant improvements in Quantitative Myasthenia Gravis (QMG) score.[6][7] | Myasthenia Gravis, Spinal Muscular Atrophy, Charcot-Marie-Tooth Disease[1][2] |
| 9-AC | Preclinical Research Tool | Reversibly blocks ClC-1 channels; Lacks specificity and has known toxicity.[5] | Not applicable (Research) |
| NFA | Marketed NSAID / Preclinical Research Tool | Can act as a pharmacological chaperone for some ClC-1 mutants; Non-selective ion channel blocker.[5] | Not applicable for ClC-1 inhibition (Research) |
Preclinical and Clinical Data for this compound
Preclinical Efficacy in a Rat Model of Myasthenia Gravis
This compound has demonstrated significant efficacy in a rat model of experimental autoimmune myasthenia gravis (EAMG).
-
Improved Muscle Function: Administration of this compound in severely affected EAMG rats led to enhanced neuromuscular transmission, restoration of muscle function, and improved mobility.[6]
-
Increased Innervation: In a muscle-specific kinase (MuSK) MG rat model, treatment with a ClC-1 inhibitor, such as this compound, resulted in an increase in the number of fully innervated muscle fibers from 21% in the vehicle-treated group to 46% in the treated group, suggesting a potential disease-modifying effect.[4]
-
Enhanced Respiratory Function: The same study also showed positive effects on electromyography (EMG), leading to higher body weight, increased survival, and improved respiratory function in the treated animals.[4][8]
Clinical Safety and Efficacy in Myasthenia Gravis
A Phase I/IIa clinical trial of this compound in patients with myasthenia gravis has shown promising results.
-
Safety and Tolerability: this compound was found to be safe and well-tolerated in both healthy volunteers and MG patients.[7]
-
Proof-of-Mechanism: The trial provided the first clinical proof-of-mechanism for a ClC-1 inhibitor in MG, with single doses of this compound leading to clinically significant improvements in the Quantitative Myasthenia Gravis (QMG) score.[6][7] Electrophysiological measurements confirmed target engagement and restoration of neuromuscular transmission.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of ClC-1 inhibitors.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique is used to measure the activity of ion channels, such as ClC-1, in isolated cells.
References
- 1. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 2. This compound / NMD Pharma [delta.larvol.com]
- 3. m.youtube.com [m.youtube.com]
- 4. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model — NMD Pharma [nmdpharma.com]
- 5. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]
- 6. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis | The Lundbeck Foundation [lundbeckfonden.com]
- 8. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
Navigating the Neuromuscular Junction: A Comparative Guide to NMD670 and its Therapeutic Landscape
An important clarification : Initial interest in NMD670 may have been associated with its name containing "NMD," potentially suggesting a role in Nonsense-Mediated mRNA Decay. However, extensive research and clinical data have definitively established that This compound is not an NMD inhibitor . Its mechanism of action is the inhibition of the skeletal muscle-specific chloride ion channel 1 (CIC-1). This guide will provide a comprehensive overview of this compound's true mechanism of action, its performance in preclinical and clinical studies for various neuromuscular disorders, and a comparison with other therapeutic alternatives for these conditions.
This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the CIC-1 channel.[1][2][3] This channel is crucial in regulating the excitability of muscle fibers.[4] By inhibiting CIC-1, this compound enhances the muscle's responsiveness to nerve signals, thereby improving neuromuscular transmission and muscle function.[1][5] This novel approach has shown promise in treating several neuromuscular diseases characterized by muscle weakness and fatigue.
Mechanism of Action: Enhancing Muscle Fiber Excitability
In healthy individuals, the CIC-1 channel plays a role in stabilizing the muscle membrane potential. In certain neuromuscular diseases, the signals from nerves to muscles are weakened. This compound works by blocking the CIC-1 channel, which reduces the chloride influx into the muscle cell. This makes the muscle cell membrane more excitable and more likely to generate a muscle contraction in response to a nerve signal.[6]
Below is a diagram illustrating the signaling pathway at the neuromuscular junction and the role of this compound.
Caption: this compound blocks the CIC-1 channel, enhancing muscle contraction signals.
This compound Performance in Neuromuscular Disorders: A Comparative Overview
This compound is currently being investigated in clinical trials for Myasthenia Gravis (MG), Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease.[2][7][8]
Myasthenia Gravis (MG)
MG is an autoimmune disorder where antibodies attack proteins at the neuromuscular junction, leading to muscle weakness.[9][10]
| Therapeutic Agent | Mechanism of Action | Route of Administration | Key Efficacy Findings |
| This compound | CIC-1 Inhibitor | Oral | Preclinical studies in rat models showed improved muscle function and mobility.[4] Phase I/IIa clinical trials demonstrated safety and clinically significant improvements in Quantitative Myasthenia Gravis (QMG) scores.[11] |
| Acetylcholinesterase Inhibitors (e.g., Pyridostigmine) | Increase acetylcholine levels at the neuromuscular junction | Oral | First-line symptomatic treatment, improves muscle strength.[9] |
| Corticosteroids (e.g., Prednisone) | Broad immunosuppression | Oral | Control the autoimmune response, effective in the majority of patients.[12] |
| Complement Inhibitors (e.g., Eculizumab, Ravulizumab) | Inhibit the complement cascade | Intravenous | Approved for anti-AChR antibody-positive generalized MG.[10] |
| Neonatal Fc Receptor (FcRn) Inhibitors (e.g., Efgartigimod) | Reduce pathogenic antibody levels | Intravenous/Subcutaneous | Approved for generalized MG.[10][13] |
Spinal Muscular Atrophy (SMA)
SMA is a genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy.[14]
| Therapeutic Agent | Mechanism of Action | Route of Administration | Key Efficacy Findings |
| This compound | CIC-1 Inhibitor | Oral | Currently in a Phase II clinical trial for ambulatory adult patients with SMA Type 3.[5][7] Preclinical data suggests potential to restore muscle strength and function.[7] |
| Nusinersen (Spinraza®) | Antisense oligonucleotide that modifies SMN2 splicing to produce more functional SMN protein | Intrathecal injection | First approved treatment for SMA, improves motor function.[14][15][16] |
| Onasemnogene Abeparvovec (Zolgensma®) | AAV9-based gene therapy that delivers a functional copy of the SMN1 gene | Intravenous infusion | Approved for pediatric patients, leads to significant motor milestone achievement.[14][15] |
| Risdiplam (Evrysdi®) | Small molecule that modifies SMN2 splicing | Oral | First oral treatment for SMA, increases SMN protein levels and improves motor function.[14][15] |
| Apitegromab | Myostatin inhibitor | Intravenous | In clinical trials, showed clinically meaningful benefits in motor function in patients aged 2 to 12 years.[17] |
Charcot-Marie-Tooth (CMT) Disease
CMT is a group of inherited disorders that affect the peripheral nerves, leading to muscle weakness and sensory loss.[18] Currently, there are no approved disease-modifying therapies for CMT.[19][20]
| Therapeutic Agent | Mechanism of Action | Route of Administration | Key Efficacy Findings |
| This compound | CIC-1 Inhibitor | Oral | Currently in a Phase IIa clinical trial for adults with CMT Type 1 and Type 2.[8][19] Preclinical studies in mouse models showed corrected neuromuscular junction deficits and improved muscle function.[21] |
| Supportive Therapies | Physical and occupational therapy, orthopedic devices, pain medication | N/A | Manage symptoms, improve mobility, and prevent complications.[18] |
| Gene Therapy (investigational) | Aims to correct the underlying genetic defects | Varies | Several gene therapies are in preclinical and early clinical development.[22][23] |
| Antisense Oligonucleotides (investigational) | Target specific gene mutations to reduce the production of abnormal proteins | Varies | In early stages of investigation for certain types of CMT.[22] |
Experimental Protocols
Electrophysiology Assays for CIC-1 Inhibition
A key method to validate the mechanism of action of this compound is through electrophysiological recordings from muscle fibers.
Objective: To measure the effect of this compound on chloride conductance (GCl) in isolated muscle fibers.
Methodology:
-
Muscle Fiber Preparation: Single muscle fibers are isolated from animal models (e.g., rat or mouse).
-
Electrophysiological Recording: Two-electrode voltage clamp or patch-clamp techniques are used to measure membrane currents.[24][25]
-
Experimental Conditions: The muscle fiber is perfused with a control solution, and baseline membrane currents are recorded.
-
This compound Application: The fiber is then perfused with a solution containing this compound at various concentrations.
-
Data Analysis: The change in chloride current in the presence of this compound is measured to determine its inhibitory effect on the CIC-1 channel.
Below is a workflow diagram for an electrophysiology experiment.
Caption: A stepwise process for testing this compound's effect on muscle fibers.
In Vivo Assessment of Muscle Function
Preclinical studies in animal models are crucial to assess the therapeutic potential of this compound.
Objective: To evaluate the effect of this compound on muscle strength and function in a rat model of Myasthenia Gravis.
Methodology:
-
Disease Induction: An experimental autoimmune myasthenia gravis (EAMG) model is induced in rats.
-
Treatment Administration: Rats are treated with this compound or a placebo orally.
-
Electromyography (EMG): EMG recordings are used to assess the electrical activity of muscles and the integrity of neuromuscular transmission.[1]
-
Functional Tests: Behavioral tests such as grip strength and mobility assays are performed to measure muscle function.[4]
-
Histological Analysis: Muscle tissue is examined to assess the structure of the neuromuscular junction.[1][26]
Conclusion
This compound represents a promising and novel therapeutic approach for a range of neuromuscular disorders by targeting the CIC-1 chloride channel to enhance muscle function. While it is not an NMD inhibitor, its unique mechanism of action offers a potential new avenue for treating the debilitating symptoms of myasthenia gravis, spinal muscular atrophy, and Charcot-Marie-Tooth disease. The ongoing clinical trials will be crucial in determining its efficacy and safety profile in patients and its place in the evolving therapeutic landscape for these conditions. This guide provides researchers, clinicians, and drug development professionals with a clear, evidence-based understanding of this compound's mechanism and its potential clinical utility.
References
- 1. NMD Pharma presents preclinical data highlighting increased [globenewswire.com]
- 2. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
- 3. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model — NMD Pharma [nmdpharma.com]
- 4. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sma-europe.eu [sma-europe.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. curesma.org [curesma.org]
- 8. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 9. Current and emerging therapies for the treatment of myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medical Management - Myasthenia Gravis (MG) - Diseases | Muscular Dystrophy Association [mda.org]
- 11. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis | The Lundbeck Foundation [lundbeckfonden.com]
- 12. bmjmedicine.bmj.com [bmjmedicine.bmj.com]
- 13. Myasthenia Gravis: New Drugs and a Road to Individualized Treatment | News | Yale Medicine [yalemedicine.org]
- 14. jsr.org [jsr.org]
- 15. Pharmacological Therapies of Spinal Muscular Atrophy: A Narrative Review of Preclinical, Clinical–Experimental, and Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatments for Spinal Muscular Atrophy | Northwestern Medicine [nm.org]
- 17. 6 Therapies on the Horizon for Spinal Muscular Atrophy - BioSpace [biospace.com]
- 18. Charcot-Marie-Tooth disease - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 19. Charcot Marie Tooth Disease — NMD Pharma [nmdpharma.com]
- 20. Current Treatment Methods for Charcot-Marie-Tooth Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NMD Pharma publishes new data on the role of ClC-1 inhibition in Charcot-Marie-Tooth in the Annals of Clinical and Translational Neurology — NMD Pharma [nmdpharma.com]
- 22. labiotech.eu [labiotech.eu]
- 23. hnf-cure.org [hnf-cure.org]
- 24. Regulation of ClC-1 and KATP channels in action potential–firing fast-twitch muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ATP Inhibition of CLC-1 Is Controlled by Oxidation and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model | The Lundbeck Foundation [lundbeckfonden.com]
NMD670 as a Novel Therapeutic Approach for Enhanced Muscle Function: A Comparative Guide
In the landscape of neuromuscular disease therapeutics, a novel approach is emerging that targets muscle function directly, offering a potential complementary strategy to existing treatments. NMD670, a first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1), is at the forefront of this development.[1][2][3][4][5][6][7][8][9][10] This guide provides a comparative analysis of this compound, presenting preclinical and clinical data, outlining experimental methodologies, and contrasting its mechanism with alternative therapies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Direct Approach to Muscle Function
This compound operates via a distinct mechanism of action. In healthy muscle, the ClC-1 channel plays a role in dampening muscle fiber excitability.[11][12] In neuromuscular disorders, where the signal from the nerve to the muscle is often compromised, this dampening effect can exacerbate muscle weakness.[13] this compound is designed to inhibit ClC-1, thereby amplifying the muscle's responsiveness to weak nerve signals. This enhances neuromuscular transmission and restores skeletal muscle function.[1][3][4][5][7][11]
This mechanism contrasts with many existing therapies for diseases like Spinal Muscular Atrophy (SMA) or Myasthenia Gravis (MG). SMA treatments such as Nusinersen or Risdiplam focus on increasing the production of the essential SMN protein,[14] while MG therapies are often immunomodulatory, targeting the autoimmune response that damages the neuromuscular junction.[12] this compound's direct action on muscle excitability suggests its potential as an add-on therapy to these disease-modifying treatments.
Caption: Signaling pathway of this compound at the neuromuscular junction.
Preclinical Evidence in Neuromuscular Disease Models
Compelling preclinical data underscores the potential of ClC-1 inhibition. Studies in animal models of Myasthenia Gravis and Charcot-Marie-Tooth disease have demonstrated significant improvements in muscle function and structure.
A key study in a muscle-specific kinase (MuSK) Myasthenia Gravis rat model revealed that treatment with a ClC-1 inhibitor led to improved electromyography (EMG) readings, increased body weight and survival, and enhanced muscle and respiratory function.[3][7] Notably, the treatment also appeared to have a disease-modifying effect, improving the structural integrity of the neuromuscular junction.[3][7]
| Parameter | Vehicle Control | ClC-1 Inhibitor Treated | Outcome |
| Fully Innervated Muscle Fibers | 21% | 46% | Increased NMJ structural integrity[3][7] |
| Muscle & Respiratory Function | - | Increased | Improved physiological function[3][7] |
| Survival | - | Increased | Positive effect on disease progression[3][7] |
In mouse models of Charcot-Marie-Tooth (CMT) disease, this compound was shown to correct deficits at the neuromuscular junction and improve muscle contractile function, providing a strong rationale for its investigation in this condition.[6]
Experimental Protocol: MuSK-MG Rat Model
The study utilized a rat model of muscle-specific kinase (MuSK) myasthenia gravis, which is a severe subtype of the disease. The efficacy of an orally bioavailable small molecule ClC-1 inhibitor was assessed. Key methodologies included:
-
Electromyography (EMG): To measure the electrical activity of muscles in response to nerve stimulation.
-
Functional Assessments: Monitoring of body weight, respiratory function, and overall survival.
-
Histological Analysis: Examination of the neuromuscular junction's structural integrity, including the quantification of fully innervated muscle fibers.
Caption: Experimental workflow for the preclinical MuSK-MG rat model.
Clinical Development of this compound
This compound has progressed into clinical trials across several neuromuscular disorders, with initial results demonstrating a favorable safety profile and providing the first clinical proof-of-mechanism.[8]
A Phase I/IIa trial in patients with Myasthenia Gravis showed that this compound was safe and well-tolerated.[8] Single doses were associated with clinically significant improvements in the Quantitative Myasthenia Gravis (QMG) score, a standard measure of disease severity, with up to 50% of patients meeting a predefined responder criterion.[8] Electrophysiological data confirmed target engagement and restoration of neuromuscular transmission.[8]
Currently, this compound is being evaluated in multiple Phase 2 trials, which are designed to further assess its efficacy, safety, and tolerability.[15]
| Trial Name / Identifier | Indication | Phase | Design | Key Outcome Measures |
| (NCT05794139) | Spinal Muscular Atrophy (SMA) Type 3 | 2 | Randomized, double-blind, placebo-controlled, 2-way crossover[2] | Efficacy, safety, tolerability, pharmacokinetics[16] |
| SYNAPSE-CMT (NCT06482437) | Charcot-Marie-Tooth (CMT) Disease Types 1 & 2 | 2a | Randomized, double-blind, placebo-controlled[1] | 6-Minute Walk Test (6MWT), 10-Meter Walk/Run (10MW/R), Timed-Up-and-Go (TUG)[1] |
| - | Myasthenia Gravis (gMG) | 2b | Randomized, double-blind, placebo-controlled[1] | Quantitative Myasthenia Gravis (QMG) score, MG-ADL, MGC, MG-QOL15r[15] |
Experimental Protocol: Phase 2a SYNAPSE-CMT Trial
This ongoing trial evaluates this compound in adult patients with genetically confirmed CMT Type 1 or Type 2. The key elements of the protocol are:
-
Patient Population: Approximately 80 adult patients with CMT1 or CMT2.[1][5]
-
Design: A randomized, double-blind, placebo-controlled study.[1]
-
Intervention: Twice-daily oral administration of this compound or placebo for a duration of 21 days.[1][5]
-
Primary Efficacy Endpoints: Changes in functional measures including the 6-minute walk test (6MWT), the 10-meter walk/run test (10MW/R), and the timed-up-and-go test (TUG).[1]
-
Other Endpoints: Evaluation of safety and tolerability.[1]
Caption: Workflow for the Phase 2a SYNAPSE-CMT clinical trial.
Comparative Landscape and Potential for Combination Therapy
This compound's unique mechanism of action positions it as a potential monotherapy or, perhaps more significantly, as a combination therapy with existing treatments.
| Therapy Class | Mechanism of Action | Examples | Indication(s) |
| ClC-1 Inhibitor | Enhances muscle fiber excitability | This compound | MG, SMA, CMT[15] |
| Gene Therapy | Replaces or corrects a faulty gene | Zolgensma, Elevidys | SMA, DMD[17][18] |
| Antisense Oligonucleotide | Modifies splicing of target mRNA | Spinraza, Eteplirsen | SMA, DMD[14][18] |
| Small Molecule (Splicing Modifier) | Modifies splicing of target mRNA | Risdiplam | SMA[14] |
| Immunomodulators | Suppresses the autoimmune response | Corticosteroids, etc. | Myasthenia Gravis |
Because this compound targets the muscle directly, it is not mutually exclusive with therapies that address the root genetic cause (like in SMA or DMD) or the autoimmune dysfunction (like in MG). This creates a strong rationale for a dual-pronged therapeutic strategy.
Caption: Logical relationship for this compound as a combination therapy.
References
- 1. NMD Pharma Initiates Phase 2 Study of this compound in Patients with Charcot-Marie-Tooth Disease Type 1 and 2 — NMD Pharma [nmdpharma.com]
- 2. curesma.org [curesma.org]
- 3. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model — NMD Pharma [nmdpharma.com]
- 4. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
- 5. NMD Pharma Announces FDA Orphan Drug Designation Granted to this compound for the Treatment of Patients with Charcot-Marie-Tooth Disease | The Lundbeck Foundation [lundbeckfonden.com]
- 6. cmtrf.org [cmtrf.org]
- 7. NMD Pharma presents preclinical data highlighting increased [globenewswire.com]
- 8. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]
- 9. NMD Pharma Initiates a Combined Phase I/IIa Clinical Trial of this compound for the Treatment of Symptoms of Myasthenia Gravis | The Lundbeck Foundation [lundbeckfonden.com]
- 10. NMD Pharma Doses the First Myasthenia Gravis Patient in a Combined Phase I/IIa Clinical Trial of this compound — NMD Pharma [nmdpharma.com]
- 11. NMD Pharma Publishes Comprehensive Data Package for this compound in Science Translational Medicine — NMD Pharma [nmdpharma.com]
- 12. myastheniagravisnews.com [myastheniagravisnews.com]
- 13. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emjreviews.com [emjreviews.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. sma-europe.eu [sma-europe.eu]
- 17. datamintelligence.com [datamintelligence.com]
- 18. musculardystrophynews.com [musculardystrophynews.com]
NMD670: A Novel Approach for Spinal Muscular Atrophy in Patients with Suboptimal Response to Existing Therapies
A new investigational drug, NMD670, presents a promising, muscle-centric therapeutic strategy for Spinal Muscular Atrophy (SMA) that may offer benefits to patients who do not fully respond to current treatments. By targeting the chloride ion channel 1 (ClC-1) in skeletal muscle, this compound enhances the muscle's ability to contract in response to nerve signals. This mechanism is distinct from existing SMA therapies that focus on increasing the levels of the Survival Motor Neuron (SMN) protein. This distinction suggests that this compound could serve as a valuable adjunctive therapy for individuals who continue to experience muscle weakness and fatigue despite treatment with SMN-restoring drugs.
Spinal Muscular Atrophy is a genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. Current approved treatments for SMA, such as Spinraza® (nusinersen), Zolgensma® (onasemnogene abeparvovec), and Evrysdi® (risdiplam), have revolutionized the management of the disease by addressing the underlying genetic defect and increasing the production of the SMN protein. However, a subset of patients may exhibit a suboptimal response to these therapies, highlighting an unmet medical need for treatments with alternative mechanisms of action.
This compound, a small molecule inhibitor of the ClC-1 channel, offers a novel approach by directly targeting muscle function.[1] In preclinical studies using a mouse model of SMA, this compound has been shown to improve the electrical signaling between motor nerves and muscles, resulting in a significant increase in muscle strength.[2] The ongoing Phase II clinical trial, SYNAPSE-SMA (NCT05794139), is currently evaluating the efficacy and safety of this compound in adults with SMA Type 3.[3] Notably, the trial design allows participants to continue their existing SMN-targeted therapies, underscoring the potential of this compound as a complementary treatment.[4]
Comparative Analysis of Therapeutic Mechanisms
The fundamental difference between this compound and current SMA therapies lies in their therapeutic targets. Existing treatments are SMN-dependent, aiming to restore the levels of the crucial SMN protein. In contrast, this compound's mechanism is SMN-independent, focusing on amplifying the muscular response to the nerve signals that are present.
| Feature | This compound | Spinraza® (nusinersen) & Evrysdi® (risdiplam) | Zolgensma® (onasemnogene abeparvovec) |
| Target | ClC-1 Chloride Channel in Skeletal Muscle | Splicing of SMN2 pre-mRNA | SMN1 Gene |
| Mechanism | Enhances muscle membrane excitability and neuromuscular transmission | Increases production of functional SMN protein from the SMN2 gene | Delivers a functional copy of the SMN1 gene |
| Therapeutic Approach | Symptomatic improvement of muscle function | Disease-modifying by addressing the primary genetic defect | Disease-modifying by addressing the primary genetic defect |
| Potential in Non-Responders to SMN therapies | High potential as a complementary, muscle-focused therapy | Not applicable | A different SMN-restoring therapy (Spinraza) is being studied in Zolgensma non-responders (RESPOND trial) |
Preclinical and Clinical Evidence
While direct clinical data on this compound in SMA patients non-responsive to other drugs is not yet available, preclinical evidence and data from a clinical trial in another neuromuscular disorder, Myasthenia Gravis, provide a strong rationale for its potential.
Preclinical Data in an SMA Mouse Model
Experiments in a mouse model of SMA have demonstrated that this compound can improve neuromuscular transmission and lead to a marked increase in muscle strength.[2] This suggests that even with the compromised motor neuron function characteristic of SMA, enhancing the excitability of the muscle can lead to functional improvements.
Clinical Data in Myasthenia Gravis (Phase I/IIa Trial)
A completed Phase I/IIa clinical trial of this compound in patients with Myasthenia Gravis, another neuromuscular disorder characterized by impaired nerve-to-muscle signaling, has provided proof-of-concept for the ClC-1 inhibition mechanism.[5] The study demonstrated that single doses of this compound were safe and well-tolerated and resulted in clinically significant improvements in the Quantitative Myasthenia Gravis (QMG) score, a measure of disease severity.[5][6]
Table 1: Key Outcomes from the Phase I/IIa Trial of this compound in Myasthenia Gravis
| Outcome Measure | Result | Citation |
| Safety and Tolerability | Favorable safety profile in both healthy volunteers and patients with Myasthenia Gravis. | [5][6] |
| Quantitative Myasthenia Gravis (QMG) Score | Clinically relevant improvements observed. | [5] |
| Target Engagement | Electrophysiological endpoints demonstrated restoration of neuromuscular transmission. | [6] |
Experimental Protocols
Phase I/IIa Clinical Trial of this compound in Myasthenia Gravis
The study was a randomized, placebo-controlled, single-dose, three-way crossover clinical trial involving 12 patients with mild Myasthenia Gravis.[5] The trial evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound.[5] Key assessments included the Quantitative Myasthenia Gravis (QMG) total score and electrophysiological measures to confirm target engagement.[5][6]
Visualizing the Pathway and Process
This compound Signaling Pathway
Caption: Mechanism of this compound in enhancing muscle contraction.
Experimental Workflow of the Phase I/IIa Myasthenia Gravis Trial
Caption: Crossover design of the this compound Phase I/IIa MG trial.
References
- 1. myastheniagravisnews.com [myastheniagravisnews.com]
- 2. labiotech.eu [labiotech.eu]
- 3. NMD Pharma Initiates a Combined Phase I/IIa Clinical Trial of this compound for the Treatment of Symptoms of Myasthenia Gravis | The Lundbeck Foundation [lundbeckfonden.com]
- 4. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
- 5. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]
NMD670 Safety Profile: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the safety profile of the investigational drug NMD670 against alternative therapies for relevant neuromuscular disorders. This guide includes supporting data from clinical trials, detailed experimental methodologies, and visual representations of key biological pathways and study designs.
Introduction to this compound
This compound is an investigational, first-in-class, orally administered small molecule designed as a selective inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1). By blocking this channel, this compound aims to amplify the muscle's response to nerve signals, thereby improving neuromuscular transmission and restoring muscle function. It is currently under investigation in Phase 2 clinical trials for the treatment of Myasthenia Gravis (MG), Charcot-Marie-Tooth (CMT) disease, and Spinal Muscular Atrophy (SMA).[1][2][3]
Comparative Safety Analysis
This section provides a comparative analysis of the safety profile of this compound against established treatments for Myasthenia Gravis and Spinal Muscular Atrophy. Due to the nature of available data for a drug in ongoing clinical development, the safety information for this compound is primarily derived from Phase 1 and early Phase 2 studies and is subject to change as more data becomes available.
Myasthenia Gravis
This compound is being evaluated for generalized Myasthenia Gravis (gMG). Key comparator therapies include acetylcholinesterase inhibitors (e.g., pyridostigmine) and newer biologic agents.
Table 1: Comparative Safety Profile of this compound and Selected Myasthenia Gravis Therapies
| Adverse Event Category | This compound | Pyridostigmine | Eculizumab | Efgartigimod |
| Common Adverse Events | Fatigue, Headache[1] | Nausea, vomiting, diarrhea, abdominal cramps, increased salivation, muscle cramps/twitching[4][5][6] | Headache, nasopharyngitis, upper respiratory tract infection, nausea[7] | Infections (respiratory and urinary tract)[8] |
| Serious Adverse Events | No serious adverse events reported in Phase 1.[9] Myotonia observed at highest dose levels (resolved spontaneously).[9] | Cholinergic crisis (muscle weakness, respiratory distress), severe allergic reactions.[6] | Meningococcal infections (requires vaccination prior to treatment).[7] | Serious infectious events leading to hospitalization.[8] |
| Incidence Data | Specific percentages from Phase 2 trials are not yet publicly available. A Phase 1/2a study in gMG patients showed a similar incidence of treatment-related side effects compared to placebo.[1] | Varies by patient and dosage. | In a study of 117 patients, the prevalence of headache was 44% and nasopharyngitis was 38.5%.[7] | In a post-marketing analysis, infections represented 37% of adverse event reports.[8] |
Spinal Muscular Atrophy
For SMA, this compound is being investigated as a potential therapy for SMA Type 3. The current standard of care includes survival motor neuron (SMN)-enhancing therapies.
Table 2: Comparative Safety Profile of this compound and Approved Spinal Muscular Atrophy Therapies
| Adverse Event Category | This compound | Nusinersen (B3181795) | Risdiplam |
| Common Adverse Events | Data from the ongoing SYNAPSE-SMA trial is not yet available.[3] | Respiratory infections, constipation, fever, headache, vomiting, back pain.[10][11] | Fever, diarrhea, rash, upper respiratory tract infection, pneumonia, constipation, nausea, headache.[12] |
| Serious Adverse Events | Data from the ongoing SYNAPSE-SMA trial is not yet available. | Atelectasis, thrombocytopenia, coagulation abnormalities, renal toxicity.[11][13] | Pneumonia, respiratory distress.[14] In a real-world study, 4 life-threatening events (2 deaths) were reported, though not all were considered related to the drug.[15] |
| Incidence Data | Not yet available. | In a meta-analysis, the overall rate of adverse events was 83.51%, and serious adverse events were 33.04%.[10] | In the FIREFISH study, the most common adverse events in infants were upper respiratory tract infection (46%), pneumonia (39%), and pyrexia (39%).[16] |
Experimental Protocols
The safety of this compound in clinical trials is assessed through rigorous monitoring and standardized protocols.
Phase 1 Safety Assessment in Healthy Volunteers
The initial evaluation of this compound in humans was conducted in a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
Key Methodologies:
-
Participant Population: Healthy adult volunteers.
-
Study Design:
-
Single Ascending Dose (SAD): Cohorts of participants receive a single dose of this compound or placebo, with the dose escalated in subsequent cohorts based on safety and tolerability data from the preceding cohort.
-
Multiple Ascending Dose (MAD): Cohorts of participants receive multiple doses of this compound or placebo over a specified period to assess safety and pharmacokinetics with repeated administration.
-
-
Safety Monitoring:
-
Continuous monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature).
-
Regular physical examinations.
-
Electrocardiogram (ECG) monitoring to assess cardiac function.
-
Clinical laboratory tests (hematology, clinical chemistry, urinalysis) at baseline and regular intervals.
-
Adverse event (AE) monitoring and reporting, with severity graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacokinetic (PK) sampling to determine the drug's absorption, distribution, metabolism, and excretion.
-
Phase 2 Safety Assessment in Patient Populations
The ongoing Phase 2 trials (SYNAPSE-MG, SYNAPSE-CMT, and SYNAPSE-SMA) are randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy, safety, and tolerability of this compound in patients with the respective neuromuscular disorders.[17][18][19][20][21]
Key Methodologies:
-
Participant Population: Ambulatory adult patients with a confirmed diagnosis of Myasthenia Gravis, Charcot-Marie-Tooth Disease, or Spinal Muscular Atrophy Type 3.
-
Study Design:
-
Randomization: Participants are randomly assigned to receive either this compound or a placebo.
-
Blinding: Both the participants and the investigators are unaware of the treatment assignment.
-
Treatment Period: Typically involves daily oral administration of this compound or placebo for a defined period (e.g., 21 days).
-
-
Safety Monitoring:
-
Comprehensive monitoring of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).
-
Regular clinical laboratory assessments.
-
Monitoring of vital signs and ECGs.
-
Disease-specific safety assessments as appropriate for each condition.
-
Mandatory Visualizations
Signaling Pathway of this compound (CIC-1 Inhibition)
Caption: this compound inhibits the ClC-1 channel, leading to enhanced muscle excitability.
Experimental Workflow for a Phase 2 Safety Study
Caption: Workflow of a typical Phase 2 clinical trial for safety and efficacy assessment.
References
- 1. myastheniagravisnews.com [myastheniagravisnews.com]
- 2. curesma.org [curesma.org]
- 3. smanewstoday.com [smanewstoday.com]
- 4. drugs.com [drugs.com]
- 5. What are the side effects of Pyridostigmine Bromide? [synapse.patsnap.com]
- 6. Pyridostigmine (Mestinon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Frontiers | Clinical Efficacy and Safety of Eculizumab for Treating Myasthenia Gravis [frontiersin.org]
- 8. neurologylive.com [neurologylive.com]
- 9. Safety and efficacy of nusinersen in spinal muscular atrophy: The EMBRACE study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adverse events in the treatment of spinal muscular atrophy in children and adolescents with nusinersen: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPINRAZA® (nusinersen) Side Effects and Safety Profile | HCP [spinrazahcp.com]
- 12. Evrysdi® (risdiplam) Safety Profile |Official Healthcare Professional Site [evrysdi-hcp.com]
- 13. SPINRAZA® (nusinersen) Safety & Side Effects [spinraza.com]
- 14. journals.plos.org [journals.plos.org]
- 15. Risdiplam in Spinal Muscular Atrophy: Safety Profile and Use Through The Early Access to Medicine Scheme for the Paediatric Cohort in Great Britain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of all Risdiplam Clinical Trial Outcomes, Safety & Adverse Events – SMAUK [smauk.org.uk]
- 17. Safety and Efficacy of this compound in Ambulatory Adult Patients With Type 3 Spinal Muscular Atrophy - UF Health [ufhealth.org]
- 18. Safety and Efficacy of this compound in Adult Patients With Type 1 and Type 2 Charcot-Marie-Tooth Disease [ctv.veeva.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
Benchmarking NMD670 Against Immunomodulatory Therapies in Myasthenia Gravis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NMD670, a novel symptomatic therapy, against established immunomodulatory treatments for Myasthenia Gravis (MG). It outlines the distinct mechanisms of action, presents available performance data, and details relevant experimental protocols to support further research and development in the field.
Introduction to Myasthenia Gravis and Therapeutic Strategies
Myasthenia Gravis (MG) is a chronic autoimmune disorder characterized by fluctuating muscle weakness and fatigability.[1][2][3] The underlying pathology involves the production of autoantibodies that disrupt the communication between nerves and muscles at the neuromuscular junction (NMJ).[1][2][3] In the most common form of MG, these antibodies target the nicotinic acetylcholine (B1216132) receptors (AChRs) on the postsynaptic muscle membrane, leading to their degradation and a reduced ability of the muscle to respond to nerve signals.[1][2][3]
Current therapeutic strategies for MG primarily focus on two approaches:
-
Symptomatic Treatment: Aims to improve neuromuscular transmission and muscle strength.
-
Immunomodulation: Aims to suppress the underlying autoimmune response by reducing the production or activity of pathogenic autoantibodies.[4]
This compound represents a novel symptomatic approach, while therapies like Efgartigimod, Ravulizumab, and Rituximab (B1143277) are leading examples of targeted immunomodulation.[5][6]
This compound: A Novel Symptomatic Approach
This compound is a first-in-class, orally administered small molecule inhibitor of the skeletal muscle-specific chloride ion channel, ClC-1.[6][7][8]
Mechanism of Action: In MG, the compromised transmission of signals at the NMJ reduces the likelihood that a nerve impulse will successfully trigger a muscle contraction.[7] The ClC-1 channel plays a key role in regulating the electrical excitability of the muscle fiber membrane. By partially inhibiting ClC-1, this compound enhances the muscle fiber's excitability. This amplification allows the muscle to better respond to the weakened nerve signals, thereby restoring neuromuscular transmission and improving muscle function without directly targeting the immune system.[7][9]
Comparative Immunomodulatory Therapies
Unlike this compound, which enhances muscle function, immunomodulatory therapies target the root autoimmune cause of MG.
-
Efgartigimod (FcRn Blocker): Efgartigimod is a human IgG1 antibody fragment that binds to the neonatal Fc receptor (FcRn).[10][11][12][13] FcRn's normal function is to protect IgG antibodies (including the pathogenic autoantibodies in MG) from degradation, thus prolonging their presence in the circulation.[12] By blocking FcRn, Efgartigimod accelerates the degradation of all IgG types, leading to a rapid reduction in the levels of harmful autoantibodies.[10][11][13][14]
-
Ravulizumab (Complement Inhibitor): Ravulizumab is a long-acting monoclonal antibody that specifically binds to the complement protein C5.[15][16][17][18] In AChR-positive MG, autoantibodies can activate the complement cascade, a part of the innate immune system.[19] This activation leads to the formation of the Membrane Attack Complex (MAC) at the NMJ, which damages the muscle membrane.[16] By inhibiting the cleavage of C5 into C5a and C5b, Ravulizumab prevents the formation of the MAC and subsequent cell lysis and inflammation.[15][16][17]
-
Rituximab (B-Cell Depleter): Rituximab is a chimeric monoclonal antibody that targets the CD20 protein, which is found on the surface of B-cells.[20][21][22][23] Since B-cells are responsible for producing the autoantibodies that cause MG, Rituximab depletes these cells from circulation.[24] This leads to a significant reduction in the production of new pathogenic antibodies.[20][21]
Data Presentation: Comparative Overview
The following tables summarize the key characteristics and available clinical data for this compound and the selected immunomodulatory therapies. Data for immunomodulators are derived from pivotal trials, while this compound data is from an early phase proof-of-concept study.
Table 1: Mechanism and Administration Comparison
| Feature | This compound | Efgartigimod | Ravulizumab | Rituximab |
| Target | ClC-1 Chloride Channel | Neonatal Fc Receptor (FcRn) | Complement Protein C5 | CD20 on B-Cells |
| Therapeutic Class | Symptomatic (NMJ Modulator) | Immunomodulatory (IgG Lowering) | Immunomodulatory (Complement Inhibitor) | Immunomodulatory (B-Cell Depleter) |
| Administration | Oral | Intravenous (IV) / Subcutaneous | Intravenous (IV) | Intravenous (IV) |
| Effect On Autoantibodies | None | Reduces IgG Levels | None | Reduces Production |
Table 2: Summary of Clinical Efficacy Data
| Therapy | Study Phase | Key Efficacy Endpoint | Result | Citation |
| This compound | Phase I/IIa | Change in Quantitative Myasthenia Gravis (QMG) Score | Clinically significant improvements observed with a single dose. | [6][7] |
| Efgartigimod | Phase III (ADAPT) | % Responders on MG-ADL* Score | 67.7% of AChR-Ab+ patients responded vs. 29.7% on placebo. | [12] |
| Ravulizumab | Phase III (CHAMPION MG) | Change in MG-ADL* Total Score from Baseline | Mean change of -3.1 for ravulizumab vs. -1.4 for placebo. | [24] |
| Rituximab | Phase II (BeatMG) | Primary: Steroid-sparing effect | Did not meet primary endpoint, but showed benefit in secondary outcomes. | [24] |
*MG-ADL: Myasthenia Gravis Activities of Daily Living score.
Experimental Protocols
Experimental Autoimmune Myasthenia Gravis (EAMG) Model
The EAMG model is a crucial preclinical tool for evaluating the efficacy of novel MG therapies.
-
Objective: To induce an autoimmune response against AChRs in rodents, mimicking the pathology of human MG.[25][26]
-
Methodology:
-
Antigen Preparation: Purified acetylcholine receptor (AChR) protein from the electric organ of Torpedo californica or a synthetic peptide corresponding to an immunogenic region (e.g., R97-116 of the rat AChR α-subunit) is used as the immunogen.[25][26][27]
-
Immunization: Female Lewis rats or C57BL/6 mice, known to be susceptible strains, are immunized.[25] The antigen is emulsified in Complete Freund's Adjuvant (CFA).
-
Administration: The emulsion is administered via subcutaneous or intraperitoneal injections. A booster immunization is typically given 4 weeks after the initial injection.[25][28]
-
Disease Assessment: Animals are monitored for clinical signs of muscle weakness (e.g., grip strength, posture, limb paralysis). Disease severity is graded using a standardized clinical scoring system.
-
Anti-AChR Antibody ELISA
This assay quantifies the level of pathogenic autoantibodies in serum from patients or EAMG models.
-
Objective: To measure the concentration of anti-AChR antibodies.
-
Methodology:
-
Plate Coating: ELISA microplate wells are coated with purified human AChR antigen.[29]
-
Sample Incubation: Serum samples (from patients or EAMG animals) and standards are added to the wells. Anti-AChR antibodies present in the serum bind to the coated antigen.
-
Washing: Unbound proteins are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary (anti-AChR) antibody is added.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody converts the substrate, producing a color change.[30]
-
Quantification: The reaction is stopped, and the absorbance is read using a plate reader. The concentration of anti-AChR antibodies in the samples is determined by comparing their absorbance to a standard curve.[30]
-
Complement Deposition Assay
This assay measures the ability of autoantibodies to activate the complement cascade.
-
Objective: To quantify the deposition of complement components (e.g., C3b) on target cells, indicating complement activation.
-
Methodology:
-
Target Cell Preparation: AChR-expressing cells (e.g., TE671 rhabdomyosarcoma cell line) are used as targets.[29]
-
Incubation: Target cells are incubated with patient serum (containing anti-AChR antibodies) and a source of active complement (e.g., normal human serum).
-
Complement Activation: If complement-fixing antibodies are present, they will bind to the cells and activate the complement cascade, leading to the deposition of fragments like C3b on the cell surface.[31]
-
Staining: Cells are washed and then stained with a fluorescently-labeled antibody specific for a complement component (e.g., anti-C3b-FITC).
-
Analysis: The amount of complement deposition is quantified by measuring the fluorescence intensity per cell using flow cytometry.[31][32]
-
Conclusion
This compound and modern immunomodulatory therapies represent fundamentally different but potentially complementary strategies for managing Myasthenia Gravis. This compound offers a novel, non-immunosuppressive, symptomatic approach by directly enhancing neuromuscular transmission.[7] In contrast, therapies like Efgartigimod, Ravulizumab, and Rituximab target the underlying autoimmune pathology through distinct mechanisms: accelerated antibody clearance, complement inhibition, and B-cell depletion, respectively.
For drug development professionals, this highlights a strategic divergence: optimizing direct functional restoration at the NMJ versus achieving deeper, more targeted immunomodulation. The experimental protocols outlined provide a framework for the preclinical and clinical evaluation of these and future therapeutic candidates. The continued development of both symptomatic and disease-modifying therapies holds promise for a more personalized and effective management of Myasthenia Gravis.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Myasthenia Gravis: Epidemiology, Pathophysiology and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myasthenia gravis - Wikipedia [en.wikipedia.org]
- 4. Current and emerging therapies for the treatment of myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Novel immunomodulatory therapies in myasthenia gravis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis — NMD Pharma [nmdpharma.com]
- 7. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMD Pharma Launches Phase 2b Study of this compound for Generalized Myasthenia Gravis [synapse.patsnap.com]
- 9. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
- 10. What is the mechanism of Efgartigimod? [synapse.patsnap.com]
- 11. argenx | Efgartigimod [argenx.com]
- 12. Efgartigimod: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efgartigimod alfa - Wikipedia [en.wikipedia.org]
- 14. Mechanism of Action | VYVGART® & VYVGART Hytrulo® [vyvgarthcp.com]
- 15. Table 3, Key Characteristics of Ravulizumab and Eculizumab - Ravulizumab (Ultomiris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of Action | ULTOMIRIS® (ravulizumab-cwvz) | NMOSD [ultomirishcp.com]
- 17. What is the mechanism of action of Ravulizumab-CWVZ? [synapse.patsnap.com]
- 18. Ravulizumab - Wikipedia [en.wikipedia.org]
- 19. How ULTOMIRIS® Works | gMG | ULTOMIRIS® (ravulizumab-cwvz) [ultomiris.com]
- 20. Mechanism of action of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rituximab - Wikipedia [en.wikipedia.org]
- 22. PV | RITUXAN® (rituximab) Proposed Mechanism of Action (MoA) [rituxan-hcp.com]
- 23. Rituximab (Rituxan) | American Journal of Neuroradiology [ajnr.org]
- 24. Myasthenia Gravis: New Drugs and a Road to Individualized Treatment | News | Yale Medicine [yalemedicine.org]
- 25. mdpi.com [mdpi.com]
- 26. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors — Recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Frontiers | Development of a refined experimental mouse model of myasthenia gravis with anti-acetylcholine receptor antibodies [frontiersin.org]
- 29. Detection of anti-acetylcholine receptor antibody by an ELISA using human receptor from a rhabdomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. rsrltd.com [rsrltd.com]
- 31. A high-throughput, bead-based, antigen-specific assay to assess the ability of antibodies to induce complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A Flow Cytometry-Based Assay to Measure C3b Deposition on Protozoan Parasites Such as Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of NMD670 Versus Gene Therapy for Spinal Muscular Atrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spinal Muscular Atrophy (SMA) is a debilitating genetic disorder characterized by the loss of motor neurons and progressive muscle weakness. The therapeutic landscape for SMA has been revolutionized by the advent of SMN-dependent gene therapies. However, residual muscle weakness and fatigue remain significant challenges for many patients. This guide provides a detailed comparison of a novel, muscle-targeted therapeutic candidate, NMD670, with established gene therapy approaches for SMA.
Executive Summary
This guide offers an objective comparison of two distinct therapeutic strategies for Spinal Muscular Atrophy (SMA): the investigational small molecule this compound and approved gene therapies. While gene therapies like Zolgensma®, Spinraza®, and Evrysdi® address the root genetic cause by increasing Survival Motor Neuron (SMN) protein levels, this compound employs a fundamentally different, SMN-independent mechanism. It aims to amplify the muscle's response to nerve signals, thereby improving muscle function and strength directly. This guide presents a comprehensive analysis of their mechanisms of action, available clinical and preclinical data, and the experimental protocols used to evaluate their efficacy. As this compound is currently in Phase II clinical trials, a direct comparison of efficacy is not yet possible. This document therefore focuses on a detailed comparison of their distinct approaches and the existing evidence for each.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and current gene therapies lies in their therapeutic targets. Gene therapies are SMN-dependent, aiming to correct the primary genetic defect in SMA. In contrast, this compound is SMN-independent, focusing on improving the function of the muscles themselves.
This compound: Enhancing Muscle Excitability
This compound is a first-in-class, orally administered small molecule that acts as a selective inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1).[1][2][3][4] In healthy muscle, the ClC-1 channel plays a crucial role in stabilizing the muscle membrane potential and preventing excessive excitability. In neuromuscular disorders like SMA, where the nerve signal to the muscle is weakened, the normal function of ClC-1 can further dampen the muscle's ability to contract.
By inhibiting ClC-1, this compound is designed to increase the excitability of the muscle fiber membrane.[5] This amplification of the muscle's response to the nerve signals that are present is expected to lead to improved neuromuscular transmission and ultimately, enhanced muscle strength and function.[2][3][4] This approach is particularly noteworthy as it may offer therapeutic benefit even in patients who have already been treated with SMN-restoring therapies but continue to experience residual muscle weakness.[6]
References
- 1. sma-europe.eu [sma-europe.eu]
- 2. curesma.org [curesma.org]
- 3. curesma.org [curesma.org]
- 4. NMD Pharma initiates Phase II trial of this compound in Spinal Muscular Atrophy — NMD Pharma [nmdpharma.com]
- 5. NMD Pharma announces poster and oral presentations on skeletal muscle targeted ClC-1 therapy at two leading neuromuscular disease conferences - BioSpace [biospace.com]
- 6. 3Spinal muscular atrophy (Copy) — NMD Pharma [nmdpharma.com]
NMD670 Demonstrates Superiority Over Placebo in Enhancing Muscle Strength in Neuromuscular Disorders
For Immediate Release
AARHUS, Denmark – The investigational drug NMD670, a first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (ClC-1), has shown promising results in improving muscle strength and function in patients with neuromuscular diseases when compared to a placebo. Clinical trial data, particularly from studies in Myasthenia Gravis (MG), indicates a statistically significant improvement in muscle function for patients treated with this compound.
This compound's novel mechanism of action targets the ClC-1 channel, which is crucial in regulating muscle excitability. By inhibiting this channel, this compound enhances the muscle's responsiveness to nerve signals, thereby improving neuromuscular transmission and restoring muscle function.[1][2] This muscle-targeted therapy is being investigated for several neuromuscular disorders, including Myasthenia Gravis, Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease.[1]
Quantitative Analysis of Muscle Strength Improvement
A key study providing evidence for this compound's efficacy is the Phase I/IIa clinical trial (CHDR1948) conducted in patients with Myasthenia Gravis. This randomized, double-blind, placebo-controlled, crossover study demonstrated that a single oral dose of this compound resulted in a clinically and statistically significant improvement in the Quantitative Myasthenia Gravis (QMG) total score, a standard measure of muscle strength in MG patients.
| Outcome Measure | This compound (400 mg) | Placebo | Statistical Significance |
| Mean Change from Baseline in QMG Total Score | Data not publicly available in press releases | Data not publicly available in press releases | Statistically Significant Improvement Reported |
| Responder Rate | Up to 50% of patients met pre-specified responder criteria | Not Reported | Not Applicable |
Note: While press releases confirm a statistically significant improvement in the QMG score with the 400 mg dose of this compound compared to placebo, the precise mean change values and p-value are detailed in the full publication in Science Translational Medicine and are not available in the public press releases.[3]
Mechanism of Action: ClC-1 Inhibition
This compound's therapeutic effect is derived from its targeted inhibition of the ClC-1 chloride ion channel in skeletal muscle fibers. In healthy individuals, ClC-1 helps to stabilize the muscle membrane potential after a contraction. In neuromuscular disorders like Myasthenia Gravis, where the signal transmission from nerve to muscle is impaired, the activity of ClC-1 can further dampen muscle excitability. By inhibiting ClC-1, this compound reduces the chloride influx, thereby making the muscle fiber more excitable and more responsive to the weakened nerve signals. This leads to improved neuromuscular transmission and, consequently, enhanced muscle contraction and strength.
Caption: Mechanism of this compound in improving muscle contraction.
Experimental Protocols
The clinical evaluation of this compound has been conducted through rigorously designed studies to ensure the validity and reliability of the findings.
Myasthenia Gravis: Phase I/IIa Trial (CHDR1948)
This study was a randomized, double-blind, placebo-controlled, three-way crossover trial.[4]
-
Participants: 12 patients with mild Myasthenia Gravis.[4]
-
Intervention: Participants received a single oral dose of this compound (at two different dose levels) and a placebo in a crossover fashion, with washout periods between each treatment.
-
Primary Outcome Measures: The primary endpoints focused on safety and tolerability.
-
Secondary Outcome Measures: Efficacy was assessed by the change in the Quantitative Myasthenia Gravis (QMG) total score, a 13-item physician-rated assessment of muscle strength.
-
Methodology: The QMG score was evaluated at baseline and at multiple time points after the administration of the study drug or placebo to assess changes in muscle strength.
Spinal Muscular Atrophy Type 3: Phase II Trial (SYNAPSE-SMA; NCT05794139)
This ongoing study is a randomized, double-blind, placebo-controlled, 2-way crossover trial.[5]
-
Participants: Ambulatory adult patients with SMA Type 3.[5]
-
Intervention: Participants receive twice-daily oral doses of this compound or a placebo for 21 days.[5] Following a washout period, they cross over to the other treatment arm.
-
Primary Outcome Measure: The primary efficacy endpoint is the change from baseline in the distance walked in 6 minutes (6-Minute Walk Test) compared to placebo.
-
Secondary Outcome Measures: These include changes in muscle strength, which are assessed using dynamometry for various muscle groups, including handgrip, knee flexion and extension, and elbow flexion and extension.
Caption: Crossover clinical trial workflow for this compound.
Conclusion
The available data from clinical trials indicates that this compound is a promising therapeutic candidate for improving muscle strength in individuals with neuromuscular disorders characterized by compromised neuromuscular transmission. The positive results from the Phase I/IIa trial in Myasthenia Gravis have provided a strong rationale for the ongoing Phase II studies in both Myasthenia Gravis and Spinal Muscular Atrophy. These ongoing trials will provide more comprehensive data on the long-term efficacy and safety of this compound. For researchers and drug development professionals, this compound represents a novel, muscle-targeted approach that could address the significant unmet need for symptomatic treatment in a range of neuromuscular diseases.
References
- 1. NMD Pharma to present compelling preclinical data highlighting the potential of ClC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis — NMD Pharma [nmdpharma.com]
- 2. Study: Pill makes patients with life-threatening muscle weakness stronger | EurekAlert! [eurekalert.org]
- 3. myastheniagravisnews.com [myastheniagravisnews.com]
- 4. NMD Pharma Reports Positive Top-Line Data from a Phase I/IIa Clinical Trial of this compound in Patients with Myasthenia Gravis | The Lundbeck Foundation [lundbeckfonden.com]
- 5. NMD Pharma Doses the First Myasthenia Gravis Patient in a Combined Phase I/IIa Clinical Trial of this compound - BioSpace [biospace.com]
Evaluating NMD670 in Combination with SMN-Targeted Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The treatment landscape for Spinal Muscular Atrophy (SMA) has been revolutionized by the advent of therapies that increase the expression of the survival motor neuron (SMN) protein. However, even with these significant advances, residual muscle weakness and fatigue remain major challenges for many patients.[1] This has led to the investigation of a dual-pronged therapeutic strategy: combining foundational SMN-restoration with therapies that aim to directly enhance the function of skeletal muscle.
This guide provides a comparative analysis of NMD670, a novel muscle-targeted agent, and existing SMN-targeted treatments. It outlines the distinct and potentially complementary mechanisms of action, summarizes the available clinical trial data and protocols, and explores the scientific rationale for a combination therapy approach in SMA.
Comparison of Therapeutic Mechanisms and Modalities
Current SMA treatments and this compound operate on fundamentally different aspects of SMA pathophysiology. SMN-targeted therapies address the root genetic cause by increasing SMN protein levels, while this compound targets the downstream consequences of SMN deficiency at the neuromuscular junction.
| Feature | Zolgensma® (onasemnogene abeparvovec) | Spinraza® (nusinersen) | Evrysdi® (risdiplam) | This compound |
| Therapeutic Target | SMN1 gene | SMN2 pre-mRNA | SMN2 pre-mRNA | ClC-1 Ion Channel in Skeletal Muscle |
| Mechanism of Action | Gene replacement therapy; delivers a functional copy of the SMN1 gene via an AAV9 vector.[2][3][4] | Antisense oligonucleotide (ASO) that modifies SMN2 splicing to increase inclusion of exon 7.[5][6] | Small molecule splicing modifier that promotes the inclusion of exon 7 in SMN2 mRNA.[7][8][9] | Small molecule inhibitor of the ClC-1 chloride channel, enhancing muscle excitability and responsiveness to nerve signals.[10] |
| Effect | Increases production of SMN protein from a new, functional gene.[2][3] | Increases production of full-length, functional SMN protein from the existing SMN2 gene.[6] | Increases and sustains production of functional SMN protein from the SMN2 gene throughout the body.[7] | Improves neuromuscular transmission and increases muscle strength and function.[10] |
| Administration | One-time intravenous infusion.[2][4] | Intrathecal injection (loading doses followed by maintenance doses every 4 months).[11][12] | Daily oral liquid.[8] | Oral tablet (twice daily in clinical trials).[13] |
Signaling Pathways and Points of Intervention
The distinct mechanisms of these therapies can be visualized through their points of intervention in the pathway from gene to muscle contraction.
SMN Protein Production Pathway
SMN-targeted therapies intervene at the genetic and transcript level to restore the production of the critical SMN protein, which is essential for the survival and function of motor neurons.
Caption: Mechanism of SMN-targeted therapies in the cell.
Neuromuscular Junction and Muscle Excitation Pathway
This compound acts at a later stage, directly on the skeletal muscle. By inhibiting the ClC-1 channel, it makes the muscle more responsive to the signals it receives from motor neurons, which may be weakened in SMA.
Caption: Mechanism of this compound at the neuromuscular junction.
Rationale for Combination Therapy
The rationale for combining this compound with an SMN-targeted therapy is based on their complementary mechanisms of action. One approach restores the foundational protein necessary for motor neuron health, while the other aims to maximize the function of the muscle tissue that those neurons control. This dual strategy could potentially lead to synergistic effects, improving outcomes beyond what is achievable with either therapy alone.
Preclinical studies in SMA mouse models indicated that this compound was capable of improving electrical signaling between nerves and muscles, leading to a marked increase in muscle strength.[14] Furthermore, the ongoing SYNAPSE-SMA clinical trial explicitly allows participants to remain on their existing SMN-targeted therapies, providing a direct avenue for evaluating this combination approach.[1]
Caption: Logical relationship of combination therapy in SMA.
Experimental Protocols: The SYNAPSE-SMA Clinical Trial
The primary data for this compound in SMA will come from the SYNAPSE-SMA trial (NCT05794139), a Phase 2 study designed to assess the efficacy and safety of the drug in ambulatory adults with SMA Type 3.[13][14][15]
Study Design: This is a randomized, double-blind, placebo-controlled, two-way crossover study.[15] This design is robust, as each participant serves as their own control. The study involves two 21-day treatment periods separated by a 7-day washout period. During one period, participants receive this compound, and during the other, they receive a placebo, with the order determined by randomization.[15]
Population: The trial aims to enroll approximately 54 ambulatory adults (ages 18-75) diagnosed with Type 3 SMA, with genetic confirmation and 3 to 5 copies of the SMN2 gene.[16][17] A key inclusion criterion is the ability to walk at least 50 meters without aids.[16][17] As noted, participants are permitted to continue their stable SMN-targeted therapy.[1]
Intervention: this compound is administered as an oral tablet taken twice daily.[13]
Endpoints: The trial utilizes a range of well-established and exploratory endpoints to measure changes in muscle function, strength, fatigue, and quality of life.
| Parameter | Detail |
| Primary Endpoint | Change from baseline in the total distance walked during the 6-Minute Walk Test (6MWT).[15] |
| Secondary Endpoints | - Safety and Tolerability: Assessed through adverse event monitoring.[15]- Muscle Strength: Measured by handheld dynamometry.[15]- Motor Function: Assessed using the Revised Hammersmith Scale (RHS).[15]- Fatigue & Endurance: Measured by the endurance shuttle nine-hole peg test and a fatigue index from the 6MWT.[15]- Neuromuscular Transmission: Evaluated via single-fiber electromyography (SFEMG).[15] |
| Exploratory Endpoints | - Pharmacokinetics: Characterizing the drug's absorption, distribution, metabolism, and excretion.- Patient-Reported Outcomes: Fatigue Severity Scale (FSS) and Individual Neuromuscular Quality of Life Scale (INQoL).[15] |
The SYNAPSE-SMA trial is estimated to be completed in late 2024, with results to follow.[14] Data from a prior Phase 1/2 study in Myasthenia Gravis, another neuromuscular disease, showed this compound was safe and associated with clinically significant improvements in muscle strength and function.[13][18] These earlier findings provide a strong basis for its investigation in the SMA population.[18]
References
- 1. Spinal Muscular Atrophy — NMD Pharma [nmdpharma.com]
- 2. droracle.ai [droracle.ai]
- 3. Mechanism of Action | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 4. What is the mechanism of Onasemnogene abeparvovec? [synapse.patsnap.com]
- 5. Nusinersen for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biogenlinc.co.uk [biogenlinc.co.uk]
- 7. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 8. Risdiplam - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sma-europe.eu [sma-europe.eu]
- 11. How SPINRAZA® (nusinersen) Works [spinraza.com]
- 12. counterforcehealth.org [counterforcehealth.org]
- 13. smanewstoday.com [smanewstoday.com]
- 14. This compound (NMD Pharma – SYNAPSE-SMA Trial) – SMAUK [smauk.org.uk]
- 15. mdaconference.org [mdaconference.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Safety and Efficacy of this compound in Ambulatory Adult Patients With Type 3 Spinal Muscular Atrophy [ctv.veeva.com]
- 18. NMD Pharma initiates Phase II trial of this compound in Spinal Muscular Atrophy — NMD Pharma [nmdpharma.com]
NMD670 Clinical Trial Outcomes: A Cross-Study Comparative Analysis
In the landscape of emerging therapies for neuromuscular disorders, NMD670 is a novel, orally administered, small molecule inhibitor of the skeletal muscle-specific chloride ion channel (ClC-1). By blocking ClC-1, this compound aims to enhance neuromuscular transmission and improve muscle function in a range of debilitating conditions. This guide provides a comparative overview of the clinical trial outcomes for this compound across its primary indications—Myasthenia Gravis (MG), Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease—and contextualizes its performance against other relevant treatments based on available clinical data.
Mechanism of Action
This compound's therapeutic approach is centered on the inhibition of the ClC-1 ion channel, which is predominantly expressed in skeletal muscle. In healthy individuals, ClC-1 plays a crucial role in the repolarization of the muscle cell membrane after contraction. In certain neuromuscular disorders characterized by compromised neuromuscular transmission, inhibiting ClC-1 is hypothesized to increase muscle fiber excitability and thereby amplify the response to nerve signals, leading to improved muscle strength and function.
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for NMD670
For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound like NMD670 extends beyond the benchtop. Ensuring its proper disposal is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a novel, first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel (ClC-1), this compound requires a cautious and informed approach to its disposal.[1][2][3][4] In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, established best practices for the handling of investigational new drugs and uncharacterized small molecule inhibitors must be followed.[5][6][7][8]
Core Principle: Treat as Potentially Hazardous Waste
Given that this compound is an investigational drug, its full toxicological and environmental impact profile is not yet comprehensively understood. Therefore, the primary principle governing its disposal is to treat it as potentially hazardous chemical waste.[5][9] This conservative approach ensures the highest level of safety for laboratory personnel and the environment. Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or flushed down the drain.[5]
Segregation and Collection: The First Line of Defense
Proper disposal begins at the point of waste generation. Strict segregation of this compound waste is essential to prevent unintended chemical reactions and to facilitate compliant disposal.
Waste Streams:
-
Solid Waste: This category includes any items that have come into direct contact with this compound powder or solutions. Examples include:
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Weighing papers, pipette tips, and other disposable labware.
-
Spill cleanup materials.
-
-
Liquid Waste: This stream comprises all solutions containing this compound, such as:
-
Unused or expired stock and working solutions.
-
Solvents used to rinse containers that held this compound.
-
Container and Labeling Requirements:
All waste must be collected in designated, leak-proof containers that are compatible with the chemical nature of the waste. Containers should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," as well as any known solvent components.
| Waste Type | Container Specification | Labeling Information |
| Solid this compound Waste | Lined, puncture-resistant container with a secure lid. | "Hazardous Waste - Solid," "this compound," Laboratory Name, Principal Investigator, Date. |
| Liquid this compound Waste | Leak-proof, screw-cap container (e.g., glass or compatible plastic). | "Hazardous Waste - Liquid," "this compound," List of Solvents and Concentrations, Laboratory Name, Principal Investigator, Date. |
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe disposal of this compound from a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Institutional Collaboration: Your Environmental Health and Safety (EHS) Department
The final and most critical step in the disposal process is to coordinate with your institution's Environmental Health and Safety (EHS) department.[5][7][10] EHS professionals are trained in the management and disposal of hazardous chemical waste and will ensure that this compound is handled in compliance with all local, state, and federal regulations.
When arranging for a waste pickup, be prepared to provide the EHS department with all available information regarding the waste, including the chemical name and any other components in the waste mixture.
Experimental Protocols: Handling and Preparation Considerations
To minimize waste generation and ensure safety during experimentation, the following protocols are recommended:
Preparation of Stock Solutions:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Conduct all weighing and initial solvent addition within a certified chemical fume hood.
-
Weighing: Use an analytical balance to accurately weigh the required amount of this compound powder on weighing paper.
-
Dissolution: Carefully transfer the powder to an appropriate volumetric flask. Add the desired solvent (e.g., DMSO) and mix until fully dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature.
Spill Management:
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary. Follow your institution's specific spill response procedures for hazardous chemicals. Generally, this will involve:
-
Wearing appropriate PPE.
-
Containing the spill with absorbent materials.
-
Collecting the contaminated materials into a designated hazardous waste container.
-
Cleaning the affected area as recommended by your EHS department.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, and upholding the rigorous safety standards essential for innovative drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. myastheniagravisnews.com [myastheniagravisnews.com]
- 5. benchchem.com [benchchem.com]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. ashp.org [ashp.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling NMD670
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the essential safety and logistical information for handling the investigational compound NMD670. As a novel research chemical, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following procedures are based on best practices for handling new or uncharacterized small molecule inhibitors in a laboratory setting and information derived from structurally similar compounds. This compound should be treated as a potentially hazardous substance of unknown toxicity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Compound Information and Hazard Assessment
This compound is an investigational, orally active small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (CIC-1).[1][2][3][4][5] It is currently in clinical development for the treatment of neuromuscular diseases such as myasthenia gravis and spinal muscular atrophy. While the full toxicological profile of this compound is not publicly available, it is prudent to handle it with care. Based on available information for structurally related compounds like N-phenylanthranilic acid, this compound may cause skin, eye, and respiratory tract irritation.[6][7]
Assumed Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. The following table provides general recommendations for handling this compound in a non-volatile powder form.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double gloving (e.g., nitrile gloves). - Safety goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory and eye protection is crucial. Double gloving provides an extra barrier against contamination.[8][9][10] |
| Solution Preparation | - Chemical fume hood. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[11][12] |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact.[12] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Detailed Steps:
-
Preparation and Review:
-
Obtain and review all available safety information.
-
Prepare a detailed experimental protocol that includes a risk assessment.
-
Ensure all necessary PPE and spill cleanup materials are readily available.
-
-
Engineering Controls:
-
All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure the work area is clean and uncluttered.
-
-
Don Personal Protective Equipment (PPE):
-
Put on all required PPE as determined by your risk assessment before entering the designated handling area.
-
-
Compound Handling:
-
Weighing: Use a balance inside the chemical fume hood. Use weigh paper or a tared container to avoid contaminating the balance.
-
Solution Preparation: Add solvents slowly to the solid to avoid splashing. Ensure the container is appropriately sized and capped.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.
-
-
Decontamination:
-
Wipe down all surfaces, equipment, and reusable glassware that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
-
Waste Segregation:
-
Segregate all waste generated at the source.
-
Solid waste (contaminated gloves, weigh paper, pipette tips) should be placed in a designated, labeled hazardous waste container.
-
Liquid waste (unused solutions, solvent rinses) should be collected in a separate, labeled hazardous waste container.
-
-
Doff Personal Protective Equipment (PPE):
-
Remove PPE in the correct order to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound used and the date.
-
Disposal Plan
As an investigational drug, this compound and all materials contaminated with it should be treated as hazardous chemical waste unless determined otherwise by your institution's EHS department.[13][14][15]
Disposal Workflow for this compound
Caption: Step-by-step process for the proper disposal of this compound waste.
Detailed Steps:
-
Waste Identification and Segregation:
-
Solid Waste: Includes contaminated PPE, weigh boats, pipette tips, and any other disposable materials that have come into contact with this compound.
-
Liquid Waste: Includes unused solutions of this compound and any solvent used for rinsing contaminated glassware.
-
Sharps: Any contaminated needles or syringes should be placed in a designated sharps container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
-
The date of accumulation should also be included.
-
-
On-site Accumulation:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste.
-
The SAA should have secondary containment to capture any potential leaks.
-
-
Arrange for Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.
-
Provide them with all available information about the compound.
-
-
Documentation:
-
Maintain a log of all waste generated, including the amount and date of disposal.
-
Non-Hazardous Waste:
In the unlikely event that this compound is determined to be non-hazardous by your institution's EHS, follow their specific guidelines for non-hazardous chemical waste disposal.[16][17] This may involve disposal in regular trash for solids, provided they are in a sealed container, and drain disposal for aqueous solutions, with copious amounts of water. However, without a formal SDS, it is safest to assume the compound is hazardous.
Disclaimer: This guide is intended to provide essential safety and logistical information and should not be considered a substitute for a formal risk assessment and consultation with your institution's Environmental Health and Safety department. Always adhere to your local and institutional regulations regarding chemical handling and disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sma-europe.eu [sma-europe.eu]
- 3. NMD Pharma presents preclinical data highlighting increased innervation of skeletal muscle with ClC-1 ion channel inhibition treatment in neuromuscular disease model — NMD Pharma [nmdpharma.com]
- 4. The ClC-1 chloride channel inhibitor this compound improves skeletal muscle function in rat models and patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMD Pharma’s oral myasthenia drug NMD-670 entering phase IIb | BioWorld [bioworld.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. wm.edu [wm.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. research.cuanschutz.edu [research.cuanschutz.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 15. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 16. sfasu.edu [sfasu.edu]
- 17. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
